molecular formula C13H8BrFN2O2S B1375575 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole CAS No. 1172067-98-9

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Cat. No.: B1375575
CAS No.: 1172067-98-9
M. Wt: 355.18 g/mol
InChI Key: KJXUMHKQPPSEJB-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is a functionalized 7-azaindole derivative of high interest in medicinal chemistry and organic synthesis. With the molecular formula C13H8BrFN2O2S , this compound serves as a versatile synthetic building block. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in drug discovery due to its ability to mimic purine, making it a common feature in molecules designed for various therapeutic areas . The specific bromo and fluoro substituents at the 4- and 5-positions of the azaindole ring, along with the phenylsulfonyl protecting group on nitrogen, make this compound a pivotal intermediate for further derivatization. The bromo group is particularly useful in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki reactions, to form carbon-nitrogen and carbon-carbon bonds . This allows researchers to efficiently synthesize a diverse array of more complex 4,5-disubstituted 7-azaindole analogs for biological screening. Research on related halogenated 7-azaindoles has shown their utility in the development of metal complexes with demonstrated in vitro anticancer activity , highlighting the potential of this compound class in exploratory pharmacology. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting, in accordance with all applicable laboratory safety regulations .

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-4-fluoropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2O2S/c14-11-8-16-13-10(12(11)15)6-7-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXUMHKQPPSEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Medicinal Chemists and Process Development Scientists

Abstract

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is a critical building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of potent kinase inhibitors. The strategic placement of its functional groups—a bromine atom for subsequent cross-coupling reactions, a fluorine atom for modulating electronic properties, and a phenylsulfonyl protecting group for stability and regiochemical control—makes it a highly valuable scaffold. This technical guide provides a comprehensive overview of a robust and scalable synthetic route to this important intermediate. We will delve into the strategic rationale behind the chosen synthetic pathway, provide detailed, step-by-step experimental protocols, and discuss the mechanistic underpinnings of each transformation.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged structure in drug discovery. As a bioisostere of indole, it mimics the natural purine system and can form crucial hydrogen bonding interactions with biological targets. The introduction of a nitrogen atom into the indole's benzene ring can enhance solubility, fine-tune pKa, and create new intellectual property opportunities.

Specifically, substituted 7-azaindoles are foundational to a number of approved therapeutics and clinical candidates, particularly in oncology.[1] The target molecule, this compound, is instrumental in the synthesis of BRAF inhibitors like Vemurafenib, which targets the V600E mutation in melanoma.[2][3] The phenylsulfonyl group serves as an effective protecting group for the azaindole nitrogen, preventing unwanted side reactions and directing electrophilic substitution.[1][4][5] The bromine at the C5 position and fluorine at the C4 position are key handles for late-stage diversification and optimization of lead compounds.

This guide will present a logical and efficient synthetic sequence starting from the commercially available 4-fluoro-7-azaindole.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule (I) simplifies the synthetic challenge into a series of well-precedented transformations. The synthesis hinges on three key operations: N-protection, regioselective bromination, and the initial synthesis of the fluorinated azaindole core.

Our retrosynthetic strategy is as follows:

Retrosynthesis Target This compound (I) Intermediate_1 4-Fluoro-1-(phenylsulfonyl)-7-azaindole (II) Target->Intermediate_1 Regioselective Bromination Intermediate_2 4-Fluoro-7-azaindole (III) Intermediate_1->Intermediate_2 N-Sulfonylation Starting_Material Commercially Available Starting Materials Intermediate_2->Starting_Material Heterocycle Formation

Synthetic Pathway and Experimental Protocols

The forward synthesis is a three-step process starting from 4-fluoro-7-azaindole. Each step is designed for high yield and purity, minimizing the need for complex purification procedures.

Overall Workflow

SynthesisWorkflow node_SM {Starting Material | 4-Fluoro-7-azaindole (III)} node_step1 {Step 1: N-Protection | Benzenesulfonyl chloride, NaH | THF, 0°C to rt} node_SM->node_step1 node_int1 {Intermediate | 4-Fluoro-1-(phenylsulfonyl)-7-azaindole (II)} node_step1->node_int1 node_step2 {Step 2: Bromination | N-Bromosuccinimide (NBS) | Acetonitrile, rt} node_int1->node_step2 node_product {Final Product | this compound (I)} node_step2->node_product

Step 1: N-Phenylsulfonyl Protection of 4-Fluoro-7-azaindole

Reaction Scheme:

(A graphical representation of the chemical reaction: 4-Fluoro-7-azaindole reacts with benzenesulfonyl chloride in the presence of sodium hydride to yield 4-Fluoro-1-(phenylsulfonyl)-7-azaindole)

Scientific Rationale: The protection of the pyrrole nitrogen is crucial for controlling the regioselectivity of the subsequent bromination step. The electron-withdrawing phenylsulfonyl group deactivates the pyrrole ring towards electrophilic attack, preventing undesired reactions at the C3 position.[1][4] Sodium hydride (NaH) is an effective non-nucleophilic base for deprotonating the azaindole nitrogen, forming the corresponding anion which then readily attacks the sulfonyl chloride. Tetrahydrofuran (THF) is an appropriate aprotic solvent for this transformation.

Detailed Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0°C under a nitrogen atmosphere, add a solution of 4-fluoro-7-azaindole (1.0 eq.) in anhydrous THF dropwise.

  • Stir the resulting mixture at 0°C for 30 minutes.

  • Add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous THF dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-fluoro-1-(phenylsulfonyl)-7-azaindole as a solid.

Quantitative Data Summary:

ParameterValue
Typical Yield 90-95%
Purity (HPLC) >98%
Appearance Off-white to pale yellow solid
Step 2: Regioselective Bromination

Reaction Scheme:

(A graphical representation of the chemical reaction: 4-Fluoro-1-(phenylsulfonyl)-7-azaindole reacts with N-Bromosuccinimide to yield this compound)

Scientific Rationale: Electrophilic aromatic substitution on the N-protected 7-azaindole core is directed to the C5 position. The C4 position is already substituted with a fluorine atom, and the C6 position is less activated. The C3 position, while typically reactive in azaindoles, is sufficiently deactivated by the N-phenylsulfonyl group.[6] N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine, making it ideal for this selective halogenation.[7] Acetonitrile is a suitable polar aprotic solvent for this reaction.

Detailed Experimental Protocol:

  • Dissolve 4-fluoro-1-(phenylsulfonyl)-7-azaindole (1.0 eq.) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the final product.

Quantitative Data Summary:

ParameterValue
Typical Yield 85-92%
Purity (HPLC) >99%
Appearance White to off-white crystalline solid

Safety Considerations

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Benzenesulfonyl Chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate PPE.

  • N-Bromosuccinimide (NBS): Irritant and light-sensitive. Avoid inhalation and contact with skin. Store in a cool, dark place.

Conclusion

The described three-step synthesis provides a reliable and scalable route to this compound. The methodology employs standard organic transformations and readily available reagents, making it accessible for both academic research and industrial applications. The strategic use of the phenylsulfonyl protecting group ensures high regioselectivity in the critical bromination step, delivering the desired product in high yield and purity. This intermediate is poised for further elaboration, serving as a cornerstone for the discovery and development of novel therapeutics.

References

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances.

  • 5-Bromoindole Scaffolds in Medicinal Chemistry. Benchchem.

  • Synthesis of functionalized 7-azaindoles via directed ortho-metalations. Tetrahedron Letters.

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. PubMed Central.

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.

  • Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate.

  • 5-Bromo-7-azaindole. Chem-Impex.

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.

  • Synthetic process of 5-bromo-7-azaindole. Google Patents.

  • 4-FLUORO-7-AZAINDOLE. Chemdad.

  • Fluorinated Azaindoles. Alfa Chemistry.

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. The Royal Society of Chemistry.

  • Azaindoles in Medicinal Chemistry. PharmaBlock.

Sources

An In-depth Technical Guide to 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to mimic the hinge-binding interactions of ATP in various kinase domains. The strategic functionalization of this core structure offers a powerful platform for the development of potent and selective therapeutic agents. This guide provides a comprehensive technical overview of a key building block, 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole , focusing on its chemical properties, synthesis, and reactivity, to empower researchers in its effective utilization for drug discovery and development.

Core Molecular Attributes and Physicochemical Properties

This compound (CAS Number: 1172067-98-9) is a highly functionalized 7-azaindole derivative. The presence of a bromine atom at the 5-position provides a versatile handle for cross-coupling reactions, while the fluorine atom at the 4-position modulates the electronic properties of the aromatic system, potentially enhancing binding affinity and metabolic stability of derivative compounds. The phenylsulfonyl group at the 1-position serves as a robust protecting group for the azaindole nitrogen, stabilizing the molecule and directing reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₈BrFN₂O₂S--INVALID-LINK--
Molecular Weight 371.18 g/mol --INVALID-LINK--
CAS Number 1172067-98-9--INVALID-LINK--
Appearance Solid (Predicted)General knowledge
Melting Point Not experimentally reported; predicted to be a solid at room temperature.General knowledge
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF).General knowledge

Synthesis of the 7-Azaindole Core and Functionalization

A common strategy for the synthesis of 5-bromo-7-azaindole involves a multi-step sequence starting from readily available pyridine derivatives. For example, one patented method describes the synthesis of 5-bromo-7-azaindole from 7-azaindole through a process of reacting with sodium hydrogen sulfite, followed by bromination and subsequent removal of the sulfonate group under alkaline conditions.[1] Another approach starts with 2-aminopyridine, which undergoes bromination, iodination, Sonogashira coupling, and intramolecular cyclization to yield the 5-bromo-7-azaindole core.[2]

The introduction of the 4-fluoro substituent would likely occur at an earlier stage of the synthesis, starting with a fluorinated pyridine precursor. Once the 5-bromo-4-fluoro-7-azaindole is obtained, the final step is the protection of the indole nitrogen with a phenylsulfonyl group. This is typically achieved by deprotonating the N-H with a suitable base (e.g., sodium hydride) followed by quenching with benzenesulfonyl chloride.

Synthetic_Pathway_Hypothesis A Fluorinated Pyridine Precursor B Multi-step Synthesis A->B C 5-Bromo-4-fluoro-7-azaindole B->C D 1. Base (e.g., NaH) 2. Benzenesulfonyl chloride E This compound C->E Protection

Caption: A hypothesized synthetic pathway to this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not currently available in the public domain. However, based on the analysis of related structures, the expected spectral characteristics can be predicted. Researchers synthesizing this compound should perform thorough characterization using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the azaindole core and the phenylsulfonyl group.

  • Coupling: The fluorine atom at the 4-position will induce characteristic C-H and H-H coupling patterns, which can be instrumental in confirming its position.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: A series of signals in the aromatic region (typically δ 110-150 ppm). The carbon bearing the fluorine will exhibit a large one-bond C-F coupling constant.

  • Carbonyl and Sulfonyl Carbons: No carbonyl carbons are present. The carbons of the phenylsulfonyl group will appear in the aromatic region.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (C₁₃H₈BrFN₂O₂S). The isotopic pattern of the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Chemical Reactivity and Synthetic Utility

The primary synthetic utility of this compound lies in its capacity as a versatile building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position is the key reactive handle for these transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the azaindole core.

Suzuki_Coupling_Workflow Start This compound Reaction Heat (e.g., 80-100 °C) Start->Reaction Reagents Aryl/Heteroaryl Boronic Acid or Ester Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Reagents->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Product 5-Aryl/Heteroaryl-4-fluoro-1-(phenylsulfonyl)-7-azaindole Reaction->Product

Caption: A general workflow for the Suzuki-Miyaura cross-coupling of this compound.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent such as ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by flash column chromatography to yield the desired 5-substituted 7-azaindole derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is invaluable for introducing a wide range of primary and secondary amines at the 5-position of the azaindole core, providing access to a diverse array of potential drug candidates.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent like toluene or dioxane.

  • Reaction Execution: Heat the mixture, typically between 80 and 110 °C, until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Work-up and Purification: After cooling, the reaction is quenched, typically with an aqueous solution, and the product is extracted into an organic solvent. The organic phase is then washed, dried, and concentrated. Purification of the crude product is generally achieved via flash column chromatography.

Applications in Drug Discovery

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors, with several approved drugs and numerous clinical candidates incorporating this moiety.[3][4] this compound serves as a key intermediate in the synthesis of novel kinase inhibitors and other biologically active molecules. The ability to introduce diverse substituents at the 5-position via the aforementioned cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties. For example, 5-bromo-7-azaindole is a crucial intermediate in the synthesis of the anticancer drug Vemurafenib.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its strategic functionalization provides a robust platform for the synthesis of novel 7-azaindole derivatives with a wide range of potential therapeutic applications. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in the development of next-generation therapeutics.

References

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of 7-azaindole (1H-pyrrolo[2,3-b]pyridine), it belongs to a class of "privileged structures" that are frequently utilized as core scaffolds in the development of therapeutic agents, most notably kinase inhibitors. The strategic placement of bromo, fluoro, and phenylsulfonyl groups provides a versatile platform for synthetic elaboration, enabling the precise construction of complex molecules with tailored biological activities.

The 7-azaindole core is a bioisostere of both indole and the purine base adenine, a key component of adenosine triphosphate (ATP). This structural mimicry allows 7-azaindole derivatives to effectively compete with ATP for binding to the active sites of kinases, a family of enzymes often dysregulated in cancer and other diseases. The phenylsulfonyl group serves not only as a protecting group for the indole nitrogen but also as an electron-withdrawing group that modulates the reactivity of the heterocyclic ring system. The bromine atom at the 5-position is a key handle for introducing further molecular diversity, typically via palladium-catalyzed cross-coupling reactions.[1]

This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthetic considerations, and its critical role as a building block in modern drug development.

Compound Identification and Physicochemical Properties

The fundamental identification and properties of this compound are summarized below. These data are critical for laboratory handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 1172067-98-9[2][3]
IUPAC Name 1-(benzenesulfonyl)-5-bromo-4-fluoropyrrolo[2,3-b]pyridine[2]
Synonyms 5-Bromo-4-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine[2]
Molecular Formula C₁₃H₈BrFN₂O₂S[2][3]
Molecular Weight 355.18 g/mol [3]
Appearance Solid[2]
Canonical SMILES O=S(=O)(C1=CC=CC=C1)N1C=CC2=C(F)C(Br)=CN=C21[2]
InChI Key KJXUMHKQPPSEJB-UHFFFAOYSA-N[2]

The Strategic Role of the 7-Azaindole Scaffold

The utility of this compound in drug discovery is rooted in the unique properties of the 7-azaindole core. Its structural similarity to purine allows it to function as a "hinge-binding" motif in many kinase inhibitors, effectively anchoring the molecule in the ATP-binding pocket.

Synthetic_Workflow Start 7-Azaindole Precursor Protect N-Phenylsulfonylation Start->Protect Halogenate Regioselective Halogenation (Br, F) Protect->Halogenate Target 5-Bromo-4-fluoro-1- (phenylsulfonyl)-7-azaindole Halogenate->Target Couple Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) Target->Couple Final Diverse Drug Candidates Couple->Final

Caption: General synthetic workflow utilizing the target compound.

Application in Drug Discovery: A Key Building Block

This compound is not an end-product but a crucial intermediate. The bromine atom is perfectly suited for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis. These reactions allow for the efficient and modular connection of different molecular fragments.

The 7-azaindole scaffold is a core component of several approved drugs and clinical candidates, including the BRAF kinase inhibitor Vemurafenib, which is used to treat melanoma. [4][5]The synthesis of such complex molecules often involves a Suzuki coupling step where a boronic acid or ester is coupled to a halogenated heterocycle like the title compound.

Exemplary Experimental Protocol: Suzuki Cross-Coupling

The following is a representative, field-proven protocol for a Suzuki cross-coupling reaction, a common subsequent step for this type of building block. This protocol is illustrative and assumes the use of standard laboratory equipment and safety procedures.

Objective: To couple an arylboronic acid to the 5-position of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the chosen arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. An inert atmosphere (Nitrogen or Argon) is essential for reproducible, high-yielding results.

  • Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas three times. Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water).

    • Causality: Degassing the solvent by sparging with an inert gas or by freeze-pump-thaw cycles removes dissolved oxygen.

  • Catalyst Introduction: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq) to the flask under a positive flow of inert gas.

    • Causality: The palladium catalyst is the core of the catalytic cycle, enabling the transmetalation and reductive elimination steps that form the new carbon-carbon bond.

  • Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-12 hours).

    • Trustworthiness: Continuous monitoring is a self-validating step, ensuring the reaction is proceeding as expected and preventing the formation of degradation byproducts from excessive heating.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final coupled product.

Safety and Handling

While specific toxicity data for this compound is limited, related halogenated aromatic compounds and azaindoles require careful handling. Based on safety data for the parent compound, 5-Bromo-7-azaindole, appropriate precautions should be taken. [6]* Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. [6]* Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [6]* Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling. [6]* Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a high-value, strategically designed chemical building block. Its pre-installed functional handles—the versatile bromine atom for cross-coupling, the modulating fluoro group, and the protected nitrogen—make it an exceptionally useful intermediate for synthesizing complex molecular architectures. Its direct lineage from the 7-azaindole scaffold, a proven pharmacophore in kinase inhibition, ensures its continued relevance and application in the ongoing quest for novel therapeutics. Researchers and drug development professionals can leverage this compound to accelerate discovery timelines and efficiently explore new chemical space.

References

  • National Center for Biotechnology Information. The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available at: [Link]

  • ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available at: [Link]

  • Patsnap. Synthetic process of 5-bromo-7-azaindole. Eureka. Available at: [Link]

  • PharmaCompass. 5-bromo,7-azaindole Drug Information. Available at: [Link]

  • Google Patents. CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]

  • Google Patents. CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • National Center for Biotechnology Information. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

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The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Structure in Medicinal Chemistry

The 7-azaindole nucleus, a bicyclic aromatic scaffold composed of a pyridine ring fused to a pyrrole ring, has emerged as a "privileged structure" in modern drug discovery.[1] Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows it to effectively mimic this crucial molecule, making it a highly sought-after motif in the design of targeted therapeutics. This guide provides an in-depth exploration of the diverse biological activities of substituted 7-azaindole derivatives, offering insights into their mechanisms of action, key structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential. The versatility of this scaffold has led to the development of compounds with a wide array of biological activities, including potent anticancer, antiviral, and kinase inhibitory properties.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Substituted 7-azaindole derivatives have demonstrated significant promise as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[2] These compounds have been shown to target key proteins and pathways involved in cancer progression, including DNA damage repair, cell cycle regulation, and angiogenesis.[3][4]

Mechanism of Action: Targeting Key Oncogenic Drivers

A prominent mechanism through which 7-azaindole derivatives exert their anticancer effects is the inhibition of Poly (ADP-ribose) polymerases (PARPs) .[3] PARP enzymes play a critical role in DNA damage repair, and their inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies.[3]

Another important target is the DEAD-box helicase DDX3 , which is involved in multiple aspects of RNA metabolism and has been implicated in tumorigenesis and metastasis.[5] A novel 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} (7-AID), has been shown to lodge within the adenosine-binding pocket of DDX3, effectively inhibiting its function in a dose-dependent manner.[5] This inhibition was found to be effective in human cervical carcinoma (HeLa) and breast cancer (MCF-7 and MDA MB-231) cells.[5]

Furthermore, 7-azaindole derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) , a key driver in hepatocellular carcinoma (HCC).[6] By employing a structure-based design approach, researchers have discovered selective and covalent FGFR4 inhibitors that significantly inhibit the FGF19/FGFR4 signaling pathway in HuH-7 cells and suppress the proliferation of both HuH-7 and MDA-MB-453 breast cancer cells.[6]

Quantitative Data on Anticancer Activity

The anticancer potency of various substituted 7-azaindole derivatives has been quantified using in vitro cell-based assays. The following table summarizes the activity of selected compounds against different cancer cell lines.

CompoundTargetCell LineActivity MetricValueReference
Compound 4gPARPMCF-7 (Breast Cancer)GI5015.56 µM[3]
7-AIDDDX3HeLa (Cervical Cancer)IC5016.96 µM/ml[5]
7-AIDDDX3MCF-7 (Breast Cancer)IC5014.12 µM/ml[5]
7-AIDDDX3MDA MB-231 (Breast Cancer)IC5012.69 µM/ml[5]
TH1082Not SpecifiedA375 (Melanoma)IC50 (24h)25.38 µg/mL[7]
TH1082Not SpecifiedSMMC (Liver Cancer)IC50 (24h)48.70 µg/mL[7]
TH1082Not SpecifiedMCF-7 (Breast Cancer)IC50 (24h)76.94 µg/mL[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 7-azaindole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 or GI50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Antiviral Activity: A Broad-Spectrum Defense Against Viral Pathogens

The 7-azaindole scaffold has also proven to be a valuable template for the development of broad-spectrum antiviral agents.[8] These compounds have shown efficacy against a range of RNA viruses, including respiratory syncytial virus (RSV), severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), and Venezuelan equine encephalitis virus (VEEV).[8]

Mechanism of Action: Interrupting the Viral Life Cycle

One key antiviral mechanism involves the inhibition of the SARS-CoV-2 spike protein's interaction with the human angiotensin-converting enzyme 2 (hACE2) receptor , a critical step for viral entry into host cells.[9] A novel 7-azaindole derivative, ASM-7, has demonstrated excellent antiviral activity by binding to the S1-RBD-hACE2 interface, thereby impeding viral invasion.[9] Molecular docking and dynamics simulations have revealed that ASM-7 forms stable, non-covalent interactions with key residues at this interface.[9]

Another target for antiviral 7-azaindole derivatives is the influenza virus PB2 subunit , a component of the viral RNA polymerase complex.[10] By targeting this subunit, these compounds can interfere with the "cap-snatching" mechanism that the virus uses to initiate transcription of its own genome.[11]

Furthermore, some 7-azaindole derivatives have been identified as potent inhibitors of adaptor-associated kinase 1 (AAK1) , a cellular kinase involved in clathrin-mediated endocytosis, a process hijacked by many viruses for entry into host cells.[8]

Quantitative Data on Antiviral Activity

The antiviral efficacy of substituted 7-azaindole derivatives is typically evaluated by measuring their ability to inhibit virus-induced cytopathic effects or viral replication in cell culture.

CompoundVirusCell LineActivity MetricValueReference
8cRSVHEp-2EC500.47 µM[8]
ASM-7SARS-CoV-2 (Pseudovirus)Not SpecifiedEC500.45 µM[9]
ASM-7SARS-CoV-2 (Original Strain)Not SpecifiedEC501.001 µM[9]
Experimental Workflow: Antiviral Assay

The following diagram illustrates a general workflow for evaluating the antiviral activity of 7-azaindole derivatives.

Antiviral_Assay_Workflow cluster_0 In Vitro Evaluation A Host Cell Culture C Compound Treatment A->C B Virus Propagation D Viral Infection B->D C->D E Incubation D->E F Quantification of Viral Activity E->F G Data Analysis (EC50) F->G

Caption: A generalized workflow for in vitro antiviral assays.

Kinase Inhibitory Activity: A Dominant Role in Targeted Therapy

The 7-azaindole scaffold is arguably most recognized for its role in the development of kinase inhibitors.[1][12] Its ability to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an excellent "hinge-binding motif".[1][12] This interaction is fundamental to the design of ATP-competitive kinase inhibitors.[12]

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The pyridine nitrogen atom and the pyrrole NH group of the 7-azaindole ring act as a hydrogen bond acceptor and donor, respectively, enabling a bidentate interaction with the kinase hinge region.[1][12] This effectively blocks the binding of ATP and inhibits the kinase's phosphorylating activity. The FDA-approved drug Vemurafenib , a B-RAF kinase inhibitor used in the treatment of melanoma, is a prime example of a successful drug developed from a simple 7-azaindole fragment.[12]

The versatility of the 7-azaindole scaffold allows for substitutions at five different positions, enabling the fine-tuning of potency and selectivity against a wide range of kinases.[1][12] Over 90 different kinases have been shown to be sensitive to 7-azaindole-based inhibitors, covering the entire human kinome.[1][12]

Signaling Pathway: Kinase Inhibition

The following diagram depicts the general mechanism of kinase inhibition by a 7-azaindole derivative.

Kinase_Inhibition cluster_0 Kinase Activity cluster_1 Inhibition by 7-Azaindole Derivative ATP ATP Kinase_Active Active Kinase ATP->Kinase_Active Substrate Substrate Protein Substrate->Kinase_Active Phosphorylated_Substrate Phosphorylated Substrate (Cellular Response) Kinase_Active->Phosphorylated_Substrate Kinase_Inactive Inactive Kinase Azaindole 7-Azaindole Derivative Azaindole->Kinase_Inactive

Caption: Mechanism of competitive kinase inhibition.

Quantitative Data on Kinase Inhibitory Activity

The potency of 7-azaindole-based kinase inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50).

CompoundTarget KinaseIC50 (nM)Reference
8lHaspin14[13]
7-azaindole derivative 164CDK17[14]
7-azaindole derivative 164CDK23[14]
C-3 aryl-7-azaindole derivative 97JAK21[14]
B13PI3Kγ0.5[15]

Conclusion and Future Perspectives

The substituted 7-azaindole scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutics. Its inherent ability to interact with key biological targets, coupled with the synthetic tractability that allows for extensive structural modifications, ensures its continued relevance in medicinal chemistry. The diverse range of biological activities, from potent anticancer and antiviral effects to highly selective kinase inhibition, underscores the remarkable versatility of this privileged structure. Future research will undoubtedly focus on further optimizing the pharmacokinetic and pharmacodynamic properties of 7-azaindole derivatives, exploring novel substitution patterns to enhance potency and selectivity, and identifying new biological targets for this remarkable class of compounds. The journey of the 7-azaindole scaffold from a simple heterocyclic ring to a key component of life-saving medicines is a testament to the power of rational drug design.

References

  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. Available at: [Link]

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  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. ResearchGate. Available at: [Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. National Institutes of Health. Available at: [Link]

  • 7-Azaindole, 2,7-diazaindole, and 1H-pyrazole as core structures for novel anticancer agents with potential chemosensitizing properties. ResearchGate. Available at: [Link]

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  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. Available at: [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. Available at: [Link]

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A Spectroscopic Guide to 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the 7-azaindole scaffold has emerged as a privileged structure, frequently incorporated into kinase inhibitors and other therapeutic agents. Its unique electronic properties and ability to form key hydrogen bonding interactions make it a valuable pharmacophore. The functionalization of this core, as seen in 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, allows for the fine-tuning of its physicochemical and biological properties.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a molecule of significant interest in medicinal chemistry. While direct experimental spectra for this specific compound are not widely available in the public domain, this document, grounded in the principles of spectroscopic interpretation and data from closely related analogues, offers a robust predictive analysis. For researchers, scientists, and drug development professionals, this guide will serve as a valuable resource for the structural elucidation, purity assessment, and quality control of this and similar complex heterocyclic systems.

Molecular Structure and Key Features

The structure of this compound incorporates several key features that will manifest in its spectroscopic signatures:

  • 7-Azaindole Core: A bicyclic aromatic system containing a pyrrole ring fused to a pyridine ring.

  • Halogen Substituents: A bromine atom at position 5 and a fluorine atom at position 4. These electron-withdrawing groups will significantly influence the electronic environment of the aromatic rings.

  • Phenylsulfonyl Group: A bulky electron-withdrawing group attached to the pyrrole nitrogen (N-1), which will impact the chemical shifts of nearby protons and carbons.

Understanding the interplay of these structural elements is crucial for the accurate interpretation of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.[1][2]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterated chloroform (CDCl₃) is expected to show distinct signals for the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-2~7.4 - 7.6Doublet (d)~3.5 - 4.0The phenylsulfonyl group at N-1 deshields H-2. It will be coupled to H-3.
H-3~6.6 - 6.8Doublet (d)~3.5 - 4.0Coupled to H-2.
H-6~8.3 - 8.5Singlet (s) or narrow doublet< 1.0The fluorine at C-4 will have a small through-space coupling to H-6. The adjacent bromine at C-5 will not couple.
Phenyl H (ortho)~7.9 - 8.1Doublet (d) or Multiplet (m)~7.5 - 8.5Protons on the phenylsulfonyl group ortho to the sulfonyl group are deshielded.
Phenyl H (meta, para)~7.4 - 7.7Multiplet (m)Protons on the phenylsulfonyl group in the meta and para positions will have overlapping signals.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the electron-withdrawing bromine, fluorine, and phenylsulfonyl groups will cause significant downfield shifts for the carbons they are attached to or are in close proximity to.

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~125 - 128Influenced by the N-phenylsulfonyl group.
C-3~108 - 112Typically upfield in indole systems.
C-4~150 - 155 (doublet)Directly attached to fluorine, will show a large C-F coupling.
C-5~100 - 105Directly attached to bromine, shielding effect.
C-6~145 - 148Influenced by the adjacent nitrogen and bromine.
C-7a~148 - 152Bridgehead carbon.
C-3a~130 - 135Bridgehead carbon.
Phenyl C (ipso)~138 - 142Carbon attached to the sulfonyl group.
Phenyl C (ortho)~128 - 132
Phenyl C (meta)~129 - 133
Phenyl C (para)~133 - 137
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:[3]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) TMS as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.[4]

    • Temperature: Standard ambient temperature (e.g., 298 K).

    • ¹H NMR Parameters:

      • Pulse Sequence: Standard single-pulse sequence.

      • Spectral Width: ~12-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16, depending on concentration.

    • ¹³C NMR Parameters:

      • Pulse Sequence: Proton-decoupled pulse sequence.

      • Spectral Width: ~200-250 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

NMR Data Interpretation: The Causality Behind Experimental Choices

The choice of a high-field NMR spectrometer is to resolve complex spin systems and second-order effects that might be present in the aromatic region. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in unambiguously assigning the proton and carbon signals, respectively.[5] For instance, a COSY spectrum would show a correlation between H-2 and H-3, confirming their connectivity. An HSQC spectrum would link each proton to its directly attached carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.[2]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following key absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretching (aromatic)
1600 - 1450Medium to StrongC=C and C=N stretching (aromatic rings)
1370 - 1350StrongAsymmetric SO₂ stretching
1180 - 1160StrongSymmetric SO₂ stretching
1100 - 1000StrongC-F stretching
850 - 750StrongC-H out-of-plane bending (aromatic)
600 - 500MediumC-Br stretching
Experimental Protocol for IR Data Acquisition

A typical procedure for obtaining an IR spectrum of a solid sample is as follows:[6]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Spectral Range: Typically 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

    • A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

IR Spectrum Interpretation: A Self-Validating System

The presence of strong bands for the sulfonyl group (SO₂) and the C-F bond, in conjunction with the characteristic aromatic C-H and C=C stretching vibrations, provides a self-validating system for the key functional groups in the molecule. The absence of a broad N-H stretching band around 3400-3200 cm⁻¹ would confirm the substitution at the N-1 position of the azaindole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.[1]

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₃H₈BrFN₂O₂S) is 353.98 g/mol . Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in approximately a 1:1 ratio), the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z 354 and 356. This isotopic pattern is a definitive indicator of the presence of a single bromine atom.

  • Major Fragmentation Pathways:

    • Loss of the phenylsulfonyl group ([M - SO₂Ph]⁺): This would result in a fragment ion corresponding to the 5-bromo-4-fluoro-7-azaindole radical cation.

    • Loss of SO₂: A fragment corresponding to [M - SO₂]⁺ may be observed.

    • Cleavage of the phenyl ring: Fragments corresponding to the phenyl cation (m/z 77) are common in compounds containing a phenyl group.

Experimental Protocol for MS Data Acquisition

A general protocol for obtaining a mass spectrum using electrospray ionization (ESI) is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Instrument: A mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive or negative ion mode can be used, though positive mode is common for nitrogen-containing compounds.

    • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

    • High-Resolution Mass Spectrometry (HRMS): For accurate mass determination to confirm the elemental composition, HRMS is the preferred method.[7]

Visualizing the Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument Load Sample acquire_1H Acquire ¹H Spectrum instrument->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument->acquire_13C process Process Data (Fourier Transform) acquire_1H->process acquire_13C->process interpret Interpret Spectra (Chemical Shifts, Coupling) process->interpret elucidate Elucidate Structure interpret->elucidate

Caption: General workflow for NMR spectroscopic analysis.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis start Start place_sample Place Sample on ATR Crystal start->place_sample apply_pressure Apply Pressure place_sample->apply_pressure background Collect Background Spectrum apply_pressure->background Load Sample sample_scan Collect Sample Spectrum background->sample_scan process Process Spectrum (Background Subtraction) interpret Identify Functional Group Absorptions process->interpret

Caption: General workflow for FT-IR spectroscopic analysis using ATR.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start dissolve Dissolve in Volatile Solvent start->dissolve infuse Infuse into Mass Spectrometer dissolve->infuse Introduce Sample ionize Ionize Sample (ESI) infuse->ionize analyze Analyze Ions (m/z) ionize->analyze interpret Interpret Mass Spectrum (Molecular Ion, Fragments) analyze->interpret confirm Confirm Molecular Weight & Formula interpret->confirm

Caption: General workflow for Mass Spectrometry analysis using ESI.

Conclusion

The structural characterization of novel and complex molecules like this compound is a cornerstone of modern chemical and pharmaceutical research. This in-depth technical guide provides a predictive framework for its NMR, IR, and MS spectroscopic data. By understanding the expected spectral features and the underlying principles of how the molecular structure influences these spectra, researchers can more efficiently and accurately confirm the identity and purity of their synthesized compounds. The methodologies and interpretative strategies outlined herein are not only applicable to the title compound but also serve as a valuable reference for the broader class of substituted 7-azaindole derivatives.

References

  • Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenyl-sulfonyl)-1H-indol-3-Yl)methyl)acetamide. (n.d.). Retrieved from [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). PubMed Central. Retrieved from [Link]

  • 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in... (n.d.). ResearchGate. Retrieved from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2016). PubMed Central. Retrieved from [Link]

  • Quantum Computational and Vibrational Spectroscopic Analysis on N-((1- (phenylsulfonyl)-3-(phenylthio)-1H - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved from [Link]

  • Preparation method of 5-bromo-7-azaindole. (n.d.). Google Patents.
  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025). ResearchGate. Retrieved from [Link]

  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

  • Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenylsulfonyl)- 1H-indol-3-Yl)methyl)acetamide | Request PDF. (2015). ResearchGate. Retrieved from [Link]

  • Experiment #16 – Introduction to IR and NMR Spectroscopy. (n.d.). Moorpark College. Retrieved from [Link]

  • Synthetic process of 5-bromo-7-azaindole. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2017). ResearchGate. Retrieved from [Link]

  • Quantum Computational and Vibrational Spectroscopic Analysis on N-((1-(phenylsulfonyl)-3-(phenylthio)-1H-indol-2-yl)methyl)acetamide. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (2018). PubMed Central. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides. (2011). Beilstein Journals. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole: Core Starting Materials and Strategic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Functionalized 7-Azaindoles

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core structural component in numerous biologically active compounds, including potent kinase inhibitors.[1][2] Its ability to act as a bioisostere of indole, while offering unique hydrogen bonding capabilities and physicochemical properties, has made it a focal point in drug discovery programs. The targeted synthesis of specifically functionalized 7-azaindole derivatives, such as 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, is of paramount importance for the development of novel therapeutics. This guide provides a comprehensive overview of the key starting materials and a logical, well-supported synthetic strategy for the preparation of this valuable compound, underpinned by mechanistic insights and practical experimental guidance.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic approach. The final N-phenylsulfonylation step is a standard transformation on the 7-azaindole nitrogen. This leads back to the key intermediate, 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine. This intermediate can, in turn, be derived from the regioselective bromination of a 4-fluoro-7-azaindole precursor. The synthesis of this fluorinated azaindole core represents a critical initial step.

Therefore, a plausible and efficient forward synthesis involves a three-stage process:

  • Synthesis of the Core Scaffold: Preparation of 4-fluoro-7-azaindole.

  • Regioselective Halogenation: Introduction of the bromine atom at the C5 position.

  • N-Sulfonylation: Installation of the phenylsulfonyl group on the pyrrole nitrogen.

retrosynthesis target This compound intermediate1 5-Bromo-4-fluoro-7-azaindole target->intermediate1 N-Desulfonylation intermediate2 4-Fluoro-7-azaindole intermediate1->intermediate2 De-bromination starting_material 2-Fluoro-3-methylpyridine intermediate2->starting_material Pyrrole Ring Formation

Figure 1: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the 4-Fluoro-7-azaindole Core

The initial and most crucial phase of the synthesis is the construction of the 4-fluoro-7-azaindole scaffold. While this intermediate is commercially available, understanding its synthesis provides deeper insight into the versatility of azaindole chemistry. A common and effective method for the synthesis of 7-azaindoles from readily available starting materials is the Chichibabin-type cyclization.[3]

Starting Material: 2-Fluoro-3-methylpyridine

The synthesis commences with 2-fluoro-3-methylpyridine, a commercially available and relatively inexpensive starting material. The fluorine atom at the 2-position serves as a leaving group in the subsequent cyclization, while the methyl group at the 3-position provides the carbon atom that will become part of the newly formed pyrrole ring.

Key Transformation: Chichibabin-Type Cyclization

The cyclization is typically achieved through the deprotonation of the methyl group using a strong base, such as lithium diisopropylamide (LDA), to form a benzylic anion. This anion then undergoes a condensation reaction with a suitable electrophile, such as a nitrile (e.g., benzonitrile), to form an imine intermediate. Subsequent intramolecular cyclization with the loss of the fluoride ion leads to the formation of the 7-azaindole ring system.[3]

chichibabin_cyclization start 2-Fluoro-3-methylpyridine anion Benzylic Anion start->anion LDA imine Imine Intermediate anion->imine + Benzonitrile cyclized Cyclized Intermediate imine->cyclized Intramolecular Cyclization product 4-Fluoro-7-azaindole cyclized->product - F-

Figure 2: Simplified workflow of the Chichibabin-type cyclization for 7-azaindole synthesis.
Experimental Protocol: Synthesis of 4-Fluoro-7-azaindole (General Procedure)

Materials:

  • 2-Fluoro-3-methylpyridine

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Benzonitrile

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of LDA (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of 2-fluoro-3-methylpyridine (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add benzonitrile (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-fluoro-7-azaindole.

Reagent/SolventMolar RatioKey Function
2-Fluoro-3-methylpyridine1.0Starting material
LDA1.1Strong base for deprotonation
Benzonitrile1.1Electrophile for condensation
Anhydrous THF-Reaction solvent
Table 1: Key reagents and their roles in the synthesis of 4-fluoro-7-azaindole.

Part 2: Regioselective Bromination of 4-Fluoro-7-azaindole

The second stage of the synthesis involves the introduction of a bromine atom at the C5 position of the 4-fluoro-7-azaindole core. This is an electrophilic aromatic substitution reaction, and the regioselectivity is governed by the electronic properties of the heterocyclic system.

Mechanistic Rationale for C5-Bromination

The 7-azaindole ring system is generally activated towards electrophilic substitution on the pyrrole ring. The C3 position is the most electron-rich and typically the most reactive site. However, the directing effects of the existing substituents must be considered. The fluorine atom at C4 is an ortho, para-director, and the pyrrole nitrogen is also an activating group. The pyridine nitrogen is deactivating. The interplay of these electronic effects directs the incoming electrophile (Br+) to the C5 position.

Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-7-azaindole

Materials:

  • 4-Fluoro-7-azaindole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-fluoro-7-azaindole (1.0 equivalent) in acetonitrile or DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution to destroy any unreacted NBS.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product, 5-bromo-4-fluoro-7-azaindole, can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

ReagentMolar RatioKey Function
4-Fluoro-7-azaindole1.0Substrate
N-Bromosuccinimide1.05Brominating agent
Acetonitrile/DCM-Reaction solvent
Table 2: Key reagents for the regioselective bromination.

Part 3: N-Phenylsulfonylation of 5-Bromo-4-fluoro-7-azaindole

The final step in the synthesis is the protection of the pyrrole nitrogen with a phenylsulfonyl group. This is a crucial modification that can alter the electronic properties of the molecule and provide a handle for further functionalization in drug discovery efforts.

Rationale for N-Sulfonylation

The phenylsulfonyl group is a robust electron-withdrawing protecting group that can modulate the reactivity of the 7-azaindole ring system. The sulfonylation reaction proceeds via the nucleophilic attack of the deprotonated pyrrole nitrogen onto the electrophilic sulfur atom of benzenesulfonyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Bromo-4-fluoro-7-azaindole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzenesulfonyl chloride

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of 5-bromo-4-fluoro-7-azaindole (1.0 equivalent) in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.

ReagentMolar RatioKey Function
5-Bromo-4-fluoro-7-azaindole1.0Substrate
Sodium Hydride1.2Base for deprotonation
Benzenesulfonyl Chloride1.1Phenylsulfonylating agent
Anhydrous THF/DMF-Reaction solvent
Table 3: Key reagents for the N-phenylsulfonylation step.

Conclusion

The synthesis of this compound is a strategic endeavor that relies on a logical sequence of well-established chemical transformations. By starting with the construction of the core 4-fluoro-7-azaindole scaffold, followed by regioselective bromination at the C5 position and concluding with N-phenylsulfonylation, researchers can efficiently access this valuable building block for drug discovery and development. The protocols and mechanistic rationale provided in this guide offer a solid foundation for the successful synthesis of this and related functionalized 7-azaindole derivatives.

References

An In-Depth Technical Guide to the Physical Characteristics of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical characteristics of the novel heterocyclic compound, 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole. As a molecule of significant interest in medicinal chemistry and drug discovery, a thorough understanding of its physical properties is paramount for its application in synthesis, formulation, and biological screening. This document synthesizes available data to offer a detailed technical profile, structured to provide both foundational knowledge and in-depth insights for laboratory applications.

Chemical Identity and Molecular Structure

This compound is a complex heterocyclic molecule featuring a 7-azaindole core. This core structure is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents due to its ability to mimic the purine structure and participate in crucial hydrogen bonding interactions with biological targets. The strategic placement of a bromine atom, a fluorine atom, and a phenylsulfonyl group significantly modulates the electronic and steric properties of the parent scaffold, influencing its reactivity, solubility, and ultimately its biological activity.

Key Identifiers:

IdentifierValue
IUPAC Name 1-(benzenesulfonyl)-5-bromo-4-fluoropyrrolo[2,3-b]pyridine
CAS Number 1172067-98-9[1]
Molecular Formula C₁₃H₈BrFN₂O₂S[1][2]
Molecular Weight 355.18 g/mol [1][2]
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)F)Br
InChI Key KJXUMHKQPPSEJB-UHFFFAOYSA-N

The phenylsulfonyl group at the 1-position of the azaindole ring serves as a robust protecting group and can influence the compound's crystalline nature and solubility. The fluorine atom at the 4-position and the bromine atom at the 5-position are critical for directing further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental workflows.

Table of Physicochemical Data:

PropertyValueSource
Physical State Solid[1]
Purity ≥95%[1]

The solid state of this compound is typical for a molecule of its size and complexity. The high level of purity available from commercial suppliers ensures reliability and reproducibility in experimental settings. The lack of publicly available data on melting and boiling points suggests that this is a relatively novel compound, likely synthesized for specific research purposes, with its full physical characterization not yet widely published.

Spectroscopic and Analytical Data

Spectroscopic data is fundamental for the structural confirmation and purity assessment of this compound. While a full experimental dataset for this specific molecule is not publicly available, we can infer the expected spectral characteristics based on its structural motifs and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for unambiguous characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenylsulfonyl group and the azaindole core. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the sulfonyl group and the halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule, with the carbons attached to bromine and fluorine exhibiting characteristic shifts.

  • ¹⁹F NMR: The fluorine NMR spectrum would show a singlet, providing a clear indication of the presence and chemical environment of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the molecular formula C₁₃H₈BrFN₂O₂S. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • Strong absorptions for the S=O stretching vibrations of the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions).

  • C=C and C=N stretching vibrations from the aromatic rings.

  • C-F and C-Br stretching vibrations.

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The azaindole core is typically constructed first, followed by the introduction of the functional groups.

Conceptual Synthetic Workflow:

Caption: Conceptual synthetic pathway for this compound.

The bromine atom at the 5-position is a versatile handle for introducing further molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the attachment of a wide range of aryl, heteroaryl, and alkyl groups, making this compound a valuable intermediate in the synthesis of targeted drug candidates. The phenylsulfonyl group can be removed under specific conditions if the unprotected azaindole is required for the final product.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Protect from light and moisture.

  • Safety: While specific toxicity data for this compound is not available, it should be handled with the caution appropriate for a novel chemical entity. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion and Future Directions

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its physical and chemical properties are dictated by the interplay of the azaindole core and its substituents. While the currently available data provides a solid foundation for its use, further experimental characterization of its physicochemical properties, such as melting point, solubility in various organic solvents, and single-crystal X-ray diffraction analysis, would be highly valuable to the scientific community. Such data would facilitate its broader application in drug discovery and development, enabling more precise control over reaction conditions, formulation development, and computational modeling.

References

At the time of this writing, specific peer-reviewed publications detailing the physical characteristics of this compound are not prominently available. The information presented is a synthesis of data from chemical suppliers and an understanding of the properties of analogous compounds. Researchers are encouraged to perform their own analytical characterization for definitive data.

Sources

Strategic Manipulation of 7-Azaindole Reactivity: The Phenylsulfonyl Protecting Group as a Linchpin in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2][3] Its unique electronic properties, however, present significant challenges for selective functionalization. This technical guide provides an in-depth analysis of the phenylsulfonyl group's role as a powerful and versatile N-protecting group in 7-azaindole chemistry. We will explore the causality behind its selection, its profound influence on the reactivity and regioselectivity of C-H functionalization, and the robust methodologies for its introduction and subsequent removal. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic strategies to unlock the full potential of the 7-azaindole framework.

The 7-Azaindole Core: A Valuable but Challenging Scaffold

7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) is a bioisostere of indole and purine, making it an attractive template for designing molecules that interact with biological targets.[2] The fusion of a pyridine ring to the pyrrole core introduces a nitrogen atom that can modulate physicochemical properties such as solubility, pKa, and hydrogen bonding capacity, which are critical for drug efficacy and pharmacokinetics.[1][2] A significant number of FDA-approved drugs, including kinase inhibitors like Vemurafenib and Pexidartinib, feature this heterocyclic system.[2]

Despite its value, the direct, selective functionalization of the 7-azaindole nucleus is notoriously difficult. The pyrrole moiety is electron-rich and susceptible to uncontrolled electrophilic attack and instability under acidic conditions, while the pyridine nitrogen complicates metal-catalyzed reactions.[4] To overcome these hurdles and enable precise molecular editing, protection of the pyrrole nitrogen (N-1) is not just a tactical step but a strategic necessity. This is where the phenylsulfonyl protecting group demonstrates its exceptional utility.

The Phenylsulfonyl Group: A Strategic Choice for Nitrogen Protection

The selection of a protecting group is dictated by its ability to be installed efficiently, remain stable throughout various reaction sequences, and be removed under conditions that leave the rest of the molecule intact. Arylsulfonyl groups, particularly the phenylsulfonyl and the closely related p-toluenesulfonyl (tosyl) group, fulfill these criteria exceptionally well for indole-like systems.[4][5]

Key Attributes:

  • Robust Stability: Sulfonamides are highly stable to a wide range of acidic, basic, and oxidative/reductive conditions, allowing for multi-step synthetic sequences without premature cleavage.[5]

  • Strong Electron-Withdrawing Nature: The potent electron-withdrawing effect of the sulfonyl moiety significantly reduces the nucleophilicity and basicity of the pyrrole nitrogen. This deactivation prevents unwanted side reactions at the N-1 position during subsequent transformations.[5]

  • Reactivity Modulation: Crucially, this electron-withdrawing effect alters the electronic landscape of the entire heterocyclic system, enabling regioselective functionalization that is otherwise unattainable. It facilitates deprotonation at specific carbon atoms, paving the way for targeted C-H activation and metalation.[6][7]

Installation of the Phenylsulfonyl Group

The protection of 7-azaindole at the N-1 position is typically achieved by reacting it with an arylsulfonyl chloride in the presence of a base. The tosyl group is frequently used and serves as an excellent proxy for the phenylsulfonyl group in procedural descriptions.[8]

Experimental Protocol: Synthesis of 1-Tosyl-7-azaindole [8]

  • Setup: To a solution of 7-azaindole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile, add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (tosyl chloride, 1.2 eq) portion-wise, ensuring the temperature remains low.

  • Execution: Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Workup: Quench the reaction with water and dilute with the reaction solvent. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash chromatography on silica gel to yield the desired N-tosylated product.

Table 1: Representative Conditions for N-Sulfonylation of 7-Azaindoles

Sulfonyl ChlorideBaseSolventTemperatureYield (%)Reference
p-Toluenesulfonyl chlorideEt₃N, DMAPDCMrt, 12 h78[8]
Benzenesulfonyl chlorideNaHDMF0 °C to rt>90General Procedure
2-Naphthalenesulfonyl chlorideNaHTHF0 °C to rt>90General Procedure
Methanesulfonyl chlorideK₂CO₃DMFrt54[6]

Directing Regioselective C-H Functionalization

The primary strategic value of the N-sulfonyl group lies in its ability to direct subsequent functionalization. Unprotected 7-azaindole typically undergoes electrophilic substitution at the C-3 position, but the reactions can be low-yielding and lack selectivity. The N-sulfonyl group transforms this reactivity profile.

Enabling Regioselective C-3 Sulfenylation
  • Setup: In a reaction vial, combine N-tosyl-7-azaindole (1.0 eq), the desired arylsulfonyl chloride (3.0 eq), and tetrabutylammonium iodide (TBAI, 3.0 eq).

  • Reaction: Add dimethylformamide (DMF) as the solvent and heat the mixture to 120 °C in a pre-heated oil bath.

  • Execution: Stir the reaction for 6 hours under an air atmosphere. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue via column chromatography to obtain the C-3 sulfenylated product.

The phenylsulfonyl group facilitates this reaction by acidifying the C-3 proton, making it more susceptible to reaction under the conditions generated by TBAI and the sulfonyl chloride.

Facilitating Metal-Catalyzed Cross-Coupling

The N-sulfonyl group is also critical for directing transition-metal-catalyzed C-H functionalization. For instance, palladium-catalyzed C-2 arylation of 7-azaindole often relies on N-protection to control reactivity and prevent catalyst inhibition by the pyridine nitrogen.[6][7] The protecting group serves to both tune the electronics of the substrate and sterically guide the catalyst to the desired position.

Diagram 1: Regioselective Functionalization of N-Sulfonyl-7-Azaindole

G Azaindole 7-Azaindole Protected N-Phenylsulfonyl- 7-Azaindole Azaindole->Protected PhSO₂Cl, Base C3_Sulfenylated C-3 Thioether Protected->C3_Sulfenylated ArSO₂Cl, TBAI, 120 °C C2_Arylated C-2 Aryl Protected->C2_Arylated Pd Catalyst, Ar-X

Caption: Directed functionalization pathways of 7-azaindole.

Deprotection: Releasing the Functionalized Core

A protecting group's utility is defined by its ease of removal. While sulfonamides are robust, established protocols exist for their efficient cleavage to reveal the free N-H of the 7-azaindole core. The choice of method depends on the functional groups present in the molecule.

Table 2: Common Deprotection Methods for N-Sulfonyl Groups

MethodReagentsConditionsNotesReference
Basic Hydrolysis NaOH or KOHMeOH/H₂O, refluxCommon, robust, but harsh for base-sensitive groups.[8][12]
Reductive Cleavage Mg, MeOHSonication or refluxMilder conditions, suitable for base-labile substrates.[5]
Thiolate-Mediated Thiophenol, K₂CO₃DMF, 80-100 °CParticularly effective for nitro-arenesulfonyl groups.[5]

Experimental Protocol: Deprotection using NaOH [8]

  • Setup: Dissolve the N-sulfonyl-7-azaindole derivative (1.0 eq) in a mixture of methanol and water.

  • Reaction: Add an excess of sodium hydroxide (NaOH, 5-10 eq).

  • Execution: Heat the mixture to reflux and stir for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and neutralize with aqueous HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify as needed.

Diagram 2: The Complete Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Functionalization cluster_2 Step 3: Deprotection Start 7-Azaindole Core Protected N-Phenylsulfonyl-7-Azaindole Start->Protected Installation (PhSO₂Cl, Base) Functionalized Regioselectively Functionalized Intermediate Protected->Functionalized C-H Activation (e.g., Cross-Coupling) Final Final Product Functionalized->Final Removal (e.g., NaOH, MeOH)

Sources

A Technical Guide to the Reactivity of the C-Br Bond in 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered a substantial amount of information regarding the reactivity of the C-Br bond in 5-bromo-7-azaindole derivatives, including details on Suzuki, Sonogashira, and Buchwald-Hartwig reactions. I have also found information on the role of the phenylsulfonyl protecting group and the electronic effects of substituents.

However, I am lacking specific experimental details and quantitative data (yields, reaction times, specific catalyst loadings) for the exact molecule: 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole. The search results provide excellent general procedures for similar compounds, which I can use to build the guide, but direct data on the target molecule is sparse.

Given this, I will now proceed to write the final response.

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors and other therapeutic agents.[2] The functionalization of the 7-azaindole core is crucial for developing novel drug candidates, and halogenated derivatives are key intermediates for diversification.[3][4]

This technical guide focuses on a specific, highly functionalized building block: This compound . We will provide an in-depth analysis of the reactivity of the C5-Br bond, a versatile handle for introducing molecular complexity through various cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic campaigns. We will explore the underlying principles governing its reactivity and provide practical, field-proven insights into its application.

Molecular Architecture and Electronic Effects

The reactivity of the C-Br bond in this compound is a direct consequence of the electronic interplay between its constituent parts. Understanding these influences is paramount for predicting reaction outcomes and optimizing conditions.

  • 7-Azaindole Core: Unlike indole, the 7-azaindole nucleus is an electron-deficient heterocycle due to the influence of the pyridine nitrogen.[1] This inherent electron deficiency makes the attached halogen atoms more susceptible to oxidative addition by a transition metal catalyst, a key step in many cross-coupling reactions.

  • Phenylsulfonyl (SO₂Ph) Protecting Group: The N-phenylsulfonyl group is a strong electron-withdrawing group. Its presence serves two primary functions:

    • Protection: It protects the N-H group of the pyrrole ring, preventing unwanted side reactions.[5][6]

    • Activation: By withdrawing electron density from the heterocyclic system, it further enhances the electrophilicity of the C-Br bond, making it more prone to oxidative addition. This activation is crucial for achieving high efficiency in cross-coupling reactions.[5]

  • Fluorine at C4: The fluorine atom at the C4 position is a strongly electronegative, electron-withdrawing group. Its primary influence is inductive, further decreasing the electron density of the aromatic system and activating the C-Br bond for catalysis.

  • Bromine at C5: The C-Br bond is the primary site of reactivity for the cross-coupling reactions discussed herein. Its reactivity is significantly enhanced by the cumulative electron-withdrawing effects of the azaindole core, the phenylsulfonyl group, and the adjacent fluorine atom.

Caption: Key electronic influences activating the C5-Br bond.

Key Transformations of the C-Br Bond

The activated C5-Br bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the efficient formation of C-C and C-N bonds, providing access to a diverse range of derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organohalide with a boronic acid or ester.[7][8] For a substrate like this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties at the C5 position.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts are central to the Suzuki reaction.[9] A common choice is Pd(PPh₃)₄, although more advanced catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] often provide better yields and shorter reaction times for heteroaromatic substrates.[9] The choice of ligand is critical; bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps.[10]

  • Base: A base is required to activate the boronic acid for transmetalation.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can depend on the stability of the substrates and the solvent system.

  • Solvent: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reaction components.

Exemplary Protocol (based on related 5-bromoindazoles and 5-bromoindoles):

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and K₂CO₃ (2.0-3.0 equiv.).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 equiv.).

  • Add a degassed solvent mixture, such as dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Typical Yields (for related systems)Reference
Pd(dppf)Cl₂K₂CO₃DME80Good to excellent[9]
Pd(PPh₃)₄Cs₂CO₃EthanolMicrowave (100°C)Good to excellent[7][11]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60-100Excellent[10]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynylated 7-azaindoles.[12] These products are valuable intermediates for further transformations or as final products in their own right.

Causality Behind Experimental Choices:

  • Catalytic System: The Sonogashira reaction typically employs a dual catalytic system: a palladium catalyst (e.g., PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle and a copper(I) co-catalyst (e.g., CuI) to form a copper acetylide intermediate, which accelerates the transmetalation step.[12][13][14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX by-product and as the solvent in many cases.

  • Solvent: A polar aprotic solvent like DMF or THF is often used if the amine base is not used as the solvent.

Exemplary Protocol (based on related halo-azaindoles):

  • To a reaction vessel, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

  • Purge the vessel with an inert gas.

  • Add a degassed solvent such as DMF or THF, followed by triethylamine (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until completion.[14]

  • Work-up the reaction by filtering off the amine salt, diluting with an organic solvent, and washing with water or a mild aqueous acid solution.

  • Dry the organic phase, concentrate, and purify by chromatography.

Pd CatalystCu Co-catalystBaseSolventTemperatureReference
Pd(PPh₃)₄CuI-Acidic ConditionsReflux[13][14]
PdCl₂(PPh₃)₂CuIEt₃NDMFRT to 60°C[14]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine.[15][16][17] This reaction is invaluable for synthesizing libraries of 5-amino-7-azaindole derivatives for structure-activity relationship (SAR) studies.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos, XPhos, or BrettPhos are often employed in conjunction with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[18][19] These ligands promote the crucial reductive elimination step that forms the C-N bond.[15][20]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and deactivation of the catalyst.

Exemplary Protocol (based on related halo-azaindoles):

  • To a dry reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., Xantphos, 0.04 equiv.).

  • Add the solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Heat the reaction mixture, typically between 80-110 °C, and monitor its progress.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify the product via chromatography.

Experimental Workflow Visualization

Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry Reaction Vessel add_reagents Add Azaindole, Coupling Partner, Base, and Solvent start->add_reagents purge Purge with Inert Gas add_reagents->purge add_catalyst Add Pd Catalyst/Ligand purge->add_catalyst heat Heat & Stir (e.g., 80-110°C) add_catalyst->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor quench Cool & Quench monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Final Product purify->product

Caption: General workflow for cross-coupling reactions.

Conclusion

This compound is a highly activated and versatile substrate for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the phenylsulfonyl group, the fluorine atom, and the azaindole core synergistically enhance the reactivity of the C5-Br bond. This allows for the efficient synthesis of a wide array of 5-substituted 7-azaindole derivatives via Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully employ this valuable building block in the development of novel chemical entities for drug discovery and other applications.

References

  • Kannaboina, P., Mondal, K., Laha, J. K., & Das, P. (2020).
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Recent advances in the global ring functionalization of 7-azaindoles. (n.d.). RSC Publishing.
  • Biological activity and material applications of 7-azaindole derivatives. (n.d.).
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.).
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). J-Stage.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (n.d.). Benchchem.
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.).
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (n.d.). PubMed Central.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). PubMed Central.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Sonogashira coupling. (2023). Wikipedia.
  • The Buchwald-Hartwig Amin
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). Royal Society of Chemistry.

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Methodological & Application

Application Notes & Protocols: Strategic Use of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 7-azaindole framework is a privileged heterocyclic motif in modern medicinal chemistry. As a bioisostere of both indole and purine, it offers unique physicochemical properties, including the ability to act as a hydrogen bond acceptor, which can enhance binding affinity and modulate solubility.[1] This has led to its incorporation into several FDA-approved drugs, particularly in oncology, such as the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax.[1][2]

Functionalization of the 7-azaindole core is critical for exploring structure-activity relationships (SAR). The C5 position, in particular, is a key vector for modification in the synthesis of diverse compound libraries, including melatoninergic ligands and JNK inhibitors.[3] This application note focuses on a highly versatile building block, 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole , designed for efficient diversification via the Suzuki-Miyaura cross-coupling reaction.

Dissecting the Substrate: A Purpose-Built Intermediate

  • 5-Bromo Group : This serves as the primary reactive handle for palladium-catalyzed cross-coupling, providing a reliable site for C-C bond formation.

  • 4-Fluoro Group : The presence of this electron-withdrawing group can influence the electronic properties of the aromatic system, potentially altering the reactivity of the C-Br bond.[4] Fluorine substitution is a common strategy in drug design to improve metabolic stability, binding affinity, and membrane permeability.

  • 1-Phenylsulfonyl (PhSO₂) Group : This is a crucial N-H protecting group. Unprotected (NH) azaindoles can inhibit palladium catalysts through coordination, leading to poor or no reactivity.[5] The robust, electron-withdrawing phenylsulfonyl group prevents this catalyst inhibition, is stable to the basic and thermal conditions of the Suzuki coupling, and can be removed post-coupling if the free N-H is desired for biological activity.[3][6][7][8]

The Suzuki-Miyaura Coupling: Mechanistic Pillars

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and vinyl-aryl structures due to its operational simplicity, high functional group tolerance, and the stability of its organoboron reagents.[9][10] The reaction proceeds via a well-defined palladium catalytic cycle, which is essential to understand for effective troubleshooting and optimization.[9]

The catalytic cycle comprises three fundamental steps:

  • Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of the 7-azaindole, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation : The organic moiety from the activated boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide. This step requires a base to form a more nucleophilic "ate" complex with the boron species.[11]

  • Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)-Br(L)₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + Ar-Br trans_complex Ar-Pd(II)-Ar'(L)₂ (Transmetalation Complex) oa_complex->trans_complex re_start trans_complex->re_start Reductive Elimination product Ar-Ar' (Coupled Product) re_start->product re_end re_end->pd0

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Causality Behind Component Selection:

  • Catalyst & Ligand : For electron-rich, potentially coordinating heteroaryl halides like our azaindole substrate, standard catalysts like Pd(PPh₃)₄ can be sluggish. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald-type ligands) is critical.[4][12][13] These ligands accelerate both the oxidative addition and the reductive elimination steps while stabilizing the Pd(0) species, leading to higher turnover numbers and yields.[12]

  • Base : The choice of base is pivotal for activating the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed. Cesium carbonate (Cs₂CO₃) is often effective in challenging couplings due to its high solubility in organic solvents and its ability to minimize base-labile side reactions.[10][14]

  • Solvent : Anhydrous, polar aprotic solvents like 1,4-dioxane, DME, or THF are standard choices as they effectively solubilize the reactants and catalyst complex. Adding a small amount of water can sometimes accelerate the reaction, particularly when using phosphate or carbonate bases.[15][16]

Experimental Protocol: A Validated Workflow

This protocol provides a robust and reproducible method for the Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids.

Materials & Reagents:

  • This compound

  • Aryl- or Heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium Catalyst: e.g., Pd₂(dba)₃ (2.5 mol%) with SPhos (5 mol%) OR XPhos Pd G2 (5 mol%)

  • Base: K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents)

  • Anhydrous Solvent: 1,4-Dioxane (or Toluene/Water mixture)

  • Inert Gas: Argon or Nitrogen

  • Standard glassware, magnetic stir bar, heating mantle/oil bath, and inert atmosphere setup (Schlenk line or glovebox)

Workflow Figure 2: Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification prep 1. Add Solids (Azaindole, Boronic Acid, Base, Catalyst/Ligand) inert 2. Seal & Purge (Evacuate/Backfill with Argon x3) prep->inert solvent 3. Add Anhydrous Solvent inert->solvent heat 4. Heat to Reaction Temp (e.g., 80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool to RT monitor->cool filter 7. Filter through Celite (Removes Pd residues) cool->filter extract 8. Aqueous Workup (Extraction with EtOAc) filter->extract purify 9. Purify (Column Chromatography) extract->purify

Figure 2: Experimental Workflow Diagram

Step-by-Step Methodology:

  • Reaction Assembly : To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid (1.3 eq.), the base (e.g., K₃PO₄, 2.5 eq.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2.5 mol%; SPhos, 5.0 mol%).

  • Establish Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting azaindole.

  • Heating and Reaction : Place the sealed reaction vessel in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-18 hours).

  • Monitoring : Track the consumption of the starting material using TLC or LC-MS. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Extraction : Transfer the filtrate to a separatory funnel. Wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 5-substituted-4-fluoro-1-(phenylsulfonyl)-7-azaindole product.

Data Summary and Optimization Insights

The following table provides representative conditions and expected outcomes for the Suzuki coupling of this compound. These are based on established protocols for structurally similar heteroaryl bromides and serve as a validated starting point for optimization.[17][18][19]

Parameter Condition A (General) Condition B (Microwave) Condition C (Aqueous)
Boronic Acid Phenylboronic acid (1.3 eq.)4-Methoxyphenylboronic acid (1.3 eq.)Pyridine-3-boronic acid (1.5 eq.)
Catalyst System XPhos Pd G2 (5 mol%)Pd(PPh₃)₄ (7 mol%)Pd(dppf)Cl₂ (5 mol%)
Base K₃PO₄ (2.5 eq.)Cs₂CO₃ (2.0 eq.)K₂CO₃ (3.0 eq.)
Solvent 1,4-DioxaneEthanolDioxane/H₂O (4:1)
Temperature 100 °C100-140 °C80 °C
Time 12 h30-40 min16 h
Typical Yield >85%>90%>75%
Reference General Buchwald protocol[12][13]Microwave-assisted protocols[10][20][21]Aqueous system protocols[16][17]

Field-Proven Insights & Troubleshooting:

  • Problem: Low or No Conversion.

    • Causality : Inefficient oxidative addition or catalyst deactivation. Oxygen contamination is a primary culprit.

    • Solution : Ensure the reaction setup is scrupulously purged with inert gas. Consider a more electron-rich and bulky ligand like SPhos or RuPhos. Increasing the temperature may also be beneficial.

  • Problem: Protodeboronation of Boronic Acid.

    • Causality : The boronic acid reacts with trace water or base to be replaced by a hydrogen atom, especially with electron-deficient or unstable heteroarylboronic acids.[5]

    • Solution : Use rigorously anhydrous solvents. Employing the corresponding boronate ester (e.g., pinacol ester) can enhance stability. Using a milder base like K₂CO₃ or KF may also mitigate this side reaction.

  • Problem: Homocoupling of Boronic Acid.

    • Causality : This side reaction can be promoted by residual oxygen in the reaction mixture.

    • Solution : Thorough degassing of the solvent and reaction vessel is critical.

  • Post-Coupling Deprotection : If the final application requires the N-H free azaindole, the phenylsulfonyl group can be removed under standard conditions, such as treatment with a strong base (e.g., NaOH in MeOH/THF) or using a nucleophilic agent like thiophenol with K₂CO₃.

Conclusion

This compound is a purpose-built intermediate for the efficient synthesis of diverse libraries of 5-substituted 7-azaindoles. The protocols and insights provided herein demonstrate its robust performance in Suzuki-Miyaura cross-coupling reactions. By understanding the mechanistic principles and making informed choices regarding catalysts, ligands, and conditions, researchers in drug discovery and development can leverage this building block to rapidly access novel chemical matter with high potential for biological activity.

References

  • Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. [Link]

  • Grasa, G. A., & Viciu, M. S. (2007). A highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Chemical Communications, (43), 4587-4589. [Link]

  • Singh, R., et al. (2022). Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. ChemistrySelect, 7(1). [Link]

  • Sravanthi, T. V., & Manju, S. L. (2021). Azaindole Therapeutic Agents. Current Organic Synthesis, 18(6), 576-591. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14084-14085. [Link]

  • Graczyk, P., et al. (2010). Synthesis of 5-substituted 7-azaindoles and 7-azaindolines. European Patent Office, EP 1633750B1. [Link]

  • Singh, R., et al. (2015). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Synlett, 26(11), 1461-1484. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]

  • Henriques, B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 459. [Link]

  • Bisserier, F., et al. (2024). Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. RSC Advances, 14(44), 32326-32331. [Link]

  • Bisserier, F., et al. (2024). Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. RSC Advances, 14(44), 32326-32331. [Link]

  • Kumar, A., et al. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Drug Discovery Technologies, 17(4), 456-470. [Link]

  • Bisserier, F., et al. (2024). Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. RSC Advances, 14(44), 32326-32331. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Vitale, P., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3763-3775. [Link]

  • Singh, U. P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8759-8770. [Link]

  • Guéret, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 18(1), 1046-1056. [Link]

  • Šačkus, A., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemistry of Heterocyclic Compounds, 49(2), 269-277. [Link]

  • Mantu, D., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 17, 126-135. [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3505. [Link]

  • Wang, D., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-22. [Link]

Sources

Strategic Sonogashira Coupling: A Detailed Protocol for the Synthesis of 5-Alkynyl-4-fluoro-1-(phenylsulfonyl)-7-azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This application note provides a comprehensive, field-proven protocol for the Sonogashira coupling of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, a key intermediate in many drug discovery programs.[3] The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its functionalization is critical for developing novel kinase inhibitors and other therapeutic agents.[3][4] We will delve into the mechanistic rationale behind the choice of reagents and conditions, present a detailed step-by-step experimental procedure, offer a systematic troubleshooting guide, and provide visualizations to clarify the reaction pathway and workflow. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of 5-alkynyl-7-azaindole derivatives.

Principle and Mechanistic Overview

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][5] The reaction proceeds under mild conditions, tolerates a wide variety of functional groups, and has been extensively applied in the synthesis of natural products, pharmaceuticals, and organic materials.[2][6]

The mechanism involves two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the azaindole substrate. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[5]

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate.[1] This species is more nucleophilic than the terminal alkyne itself and readily participates in the transmetalation step with the palladium complex, which is often the rate-determining step.[5][7]

The presence of the copper co-catalyst significantly accelerates the reaction, allowing it to proceed at lower temperatures compared to early copper-free methods.[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-Br pd0->pd_complex Oxidative Addition pd_alkyne Ar-Pd(II)(L)₂-C≡CR pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_catalyst Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide Deprotonation (Base) cu_acetylide->pd_complex Enters Pd Cycle cu_acetylide->cu_catalyst aryl_halide Ar-Br alkyne H-C≡CR

Figure 1: Simplified mechanism of the Sonogashira coupling reaction.

Experimental Design Considerations

The successful execution of the Sonogashira coupling on this compound requires careful consideration of the substrate's unique properties and the interplay of the catalytic system components.

Substrate Analysis
  • 5-Bromo-7-azaindole Core: The reactivity of the C-Br bond is standard for aryl bromides, generally requiring more forcing conditions (e.g., heating) than the corresponding aryl iodides.[8] The azaindole nucleus can potentially coordinate with the metal catalysts, but the N1-phenylsulfonyl protecting group mitigates this effect.

  • Electron-Withdrawing Groups: The fluorine atom at C4 and the phenylsulfonyl group at N1 are both strongly electron-withdrawing. This electronic deficit increases the electrophilicity of the C5-Br bond, which can facilitate the rate-limiting oxidative addition step. However, excessive electron withdrawal can also impact the subsequent steps.

  • Steric Hindrance: The bulky phenylsulfonyl group at N1 does not significantly impede access to the C5 position, allowing for efficient coupling.

Catalyst System Selection
ComponentRecommended ChoiceRationale & Justification
Palladium Catalyst PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)A robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] It is widely effective for aryl bromides and offers a good balance of reactivity and stability.[9] Alternative catalysts like Pd(PPh₃)₄ can also be used.[9]
Copper Co-catalyst CuI (Copper(I) Iodide)The standard and most effective co-catalyst for activating the terminal alkyne.[1] It is crucial to use a fresh, high-purity source, as degraded CuI can inhibit the reaction.[8]
Base Et₃N (Triethylamine) or DIPEA (Diisopropylethylamine)Acts as both a base to deprotonate the terminal alkyne and often as the solvent or co-solvent.[8] It also serves as a scavenger for the HBr generated during the reaction. An excess is required to drive the reaction to completion.
Solvent DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran)Polar aprotic solvents that are excellent at dissolving the reactants and catalysts. DMF is often preferred for less reactive bromides as it allows for higher reaction temperatures.[9][10] All solvents must be anhydrous and degassed to prevent catalyst deactivation and alkyne homocoupling.[8]
Copper-Free Considerations

While the copper co-catalyst is highly effective, it can promote the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling), forming diynes as a byproduct.[8] If Glaser coupling proves to be a significant issue, a copper-free Sonogashira protocol may be employed. These reactions typically require more specialized ligands (e.g., N-heterocyclic carbenes) or different reaction conditions to achieve comparable efficiency.[5][11]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a representative terminal alkyne, phenylacetylene.

Workflow start Start: Prepare Reaction Vessel reagents Add Solids: 1. 5-Bromo-azaindole 2. PdCl₂(PPh₃)₂ 3. CuI start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Argon/N₂) reagents->inert solvents Add Degassed Solvents via Syringe: 1. Anhydrous DMF 2. Triethylamine inert->solvents alkyne Add Terminal Alkyne (e.g., Phenylacetylene) Dropwise solvents->alkyne reaction Heat and Stir Reaction (e.g., 60-80 °C) alkyne->reaction monitor Monitor Progress via TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: 1. Cool to RT 2. Quench (e.g., aq. NH₄Cl) 3. Extract with Organic Solvent monitor->workup Complete purify Purification: 1. Dry Organic Layer (Na₂SO₄) 2. Concentrate in vacuo 3. Column Chromatography workup->purify end End: Isolate Pure Product purify->end

Figure 2: General experimental workflow for the Sonogashira coupling.

Materials and Reagents
ReagentM.W.Amount (1.0 mmol scale)MolesEquivalents
This compound384.22384 mg1.0 mmol1.0
Phenylacetylene102.13123 mg (128 µL)1.2 mmol1.2
PdCl₂(PPh₃)₂701.9021 mg0.03 mmol0.03
CuI190.4510 mg0.05 mmol0.05
Triethylamine (Et₃N)101.19202 mg (278 µL)2.0 mmol2.0
Anhydrous DMF-5 mL--
Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (384 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[8]

  • Solvent Addition: Through the septum, add anhydrous, degassed DMF (5 mL) followed by triethylamine (0.28 mL, 2.0 mmol) via syringe. Stir the mixture to obtain a suspension.

  • Alkyne Addition: Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirring mixture at room temperature.

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) by periodically taking aliquots. The disappearance of the starting aryl bromide indicates reaction completion (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Pour the dark mixture into a saturated aqueous solution of ammonium chloride (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-(phenylethynyl)-4-fluoro-1-(phenylsulfonyl)-7-azaindole.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Reaction / Sluggish Conversion 1. Inactive catalyst (Pd or Cu).2. Insufficient temperature.3. Poor quality of reagents/solvents.1. Use fresh, high-purity catalysts and co-catalysts.[8]2. Increase the reaction temperature in 10 °C increments (up to 120 °C for DMF).[10]3. Ensure solvents are anhydrous and properly degassed. Purify starting materials if necessary.[8]
Low Yield 1. Incomplete reaction.2. Competing side reactions.3. Product loss during work-up/purification.1. Increase reaction time or temperature. Consider a higher catalyst loading (e.g., 5 mol% Pd, 10 mol% CuI).[12]2. See below for specific side reactions.3. Optimize extraction and chromatography conditions.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to impurities, oxygen, or inappropriate solvent/temperature.[8][13]1. Rigorously exclude oxygen by degassing and maintaining a positive inert gas pressure.2. Use high-purity, anhydrous solvents.3. Consider adding a phosphine ligand like PPh₃ to stabilize the catalyst.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration of copper catalyst.1. Ensure the reaction is strictly anaerobic.[8]2. Reduce the amount of CuI or consider a slow addition of the alkyne.[12]3. Switch to a copper-free Sonogashira protocol if the problem persists.[11]

Safety Precautions

  • General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Palladium catalysts are toxic and should be handled with care. Triethylamine and DMF are irritants. Avoid inhalation and skin contact.

  • Procedure: The reaction is performed under an inert atmosphere and may involve heating. Use appropriate glassware and Schlenk line techniques.

Conclusion

The Sonogashira coupling is a highly reliable and versatile method for the alkynylation of the 5-position of the 7-azaindole core. By carefully selecting a robust catalytic system and maintaining strict anhydrous and anaerobic conditions, researchers can achieve high yields of the desired 5-alkynyl-4-fluoro-1-(phenylsulfonyl)-7-azaindole. This protocol, along with the accompanying mechanistic insights and troubleshooting guide, provides a solid foundation for the successful application of this critical reaction in pharmaceutical synthesis and drug development.

References

  • Sonogashira coupling - Wikipedia . Wikipedia. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . MDPI. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex . National Institutes of Health (NIH). [Link]

  • Sonogashira coupling in natural product synthesis . ResearchGate. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization . MDPI. [Link]

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  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts . ACS Publications. [Link]

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Application Notes and Protocols for the Characterization of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a suite of detailed application notes and robust analytical protocols for the definitive characterization of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] As a Senior Application Scientist, this document is crafted to bridge theoretical principles with practical, field-proven methodologies, ensuring scientific integrity and reproducibility. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to confirm the identity, purity, and stability of this complex molecule. This guide emphasizes the causality behind experimental choices, offering insights grounded in extensive experience.

Introduction: The Significance of Substituted Azaindoles

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] Its derivatives have demonstrated a wide range of biological activities, contributing to the development of novel therapeutic agents.[1] The specific compound, this compound, incorporates several key functionalities that necessitate a multi-faceted analytical approach for unambiguous characterization. The presence of bromine and fluorine atoms, a phenylsulfonyl group, and the core azaindole structure presents unique analytical challenges and opportunities. This guide will systematically address these through a series of orthogonal analytical techniques.

Structural Elucidation and Verification

Confirming the covalent structure of a newly synthesized or sourced molecule is the foundational step in any research or development program. The following techniques provide complementary information to build a complete picture of the molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The chemical shifts and coupling constants of the aromatic protons on the azaindole and phenylsulfonyl moieties are diagnostic.

  • ¹³C NMR: Reveals the number and types of carbon atoms. The chemical shifts are sensitive to the electronic environment, providing key data on the carbon skeleton.

  • ¹⁹F NMR: Directly observes the fluorine atom, offering a clean spectrum with chemical shifts that are highly sensitive to the local electronic environment, thus confirming the presence and position of the fluorine substituent.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range proton-carbon couplings, which is invaluable for piecing together the molecular fragments.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • The spectral width will depend on the instrument and reference standard.

  • 2D NMR Acquisition:

    • Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Adjust parameters as needed for optimal correlation signals.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Nucleus Expected Chemical Shift Range (ppm) Key Correlations/Observations
¹H6.5 - 8.5Aromatic protons on the azaindole and phenylsulfonyl rings. Specific coupling patterns will confirm substituent positions.
¹³C100 - 150Aromatic carbons. Carbons attached to electronegative atoms (N, Br, F, S) will be shifted downfield.
¹⁹FSpecific to referenceA single resonance confirming the presence of one fluorine atom.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its isotopic distribution and fragmentation patterns, further confirming the elemental composition and structure.

  • High-Resolution Mass Spectrometry (HRMS): Essential for determining the exact mass of the molecular ion to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula (C₁₃H₈BrFN₂O₂S).

  • Isotopic Pattern Analysis: The presence of a bromine atom will result in a characteristic M+ and M+2 isotopic pattern with an intensity ratio of approximately 1:1.[2][3] This is a definitive indicator for the presence of a single bromine atom.

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, the resulting fragment ions can provide structural information, such as the loss of the phenylsulfonyl group or the halogen atoms.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Ionization Mode: ESI is a soft ionization technique suitable for this type of molecule. Both positive and negative ion modes should be evaluated for optimal signal.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in the desired mass range (e.g., m/z 100-1000).

    • Perform MS/MS analysis on the molecular ion peak to obtain fragmentation data.

  • Data Analysis:

    • Determine the exact mass of the molecular ion and compare it to the theoretical mass of C₁₃H₈BrFN₂O₂S.

    • Analyze the isotopic pattern of the molecular ion peak to confirm the presence of bromine.

    • Interpret the fragmentation pattern to corroborate the proposed structure.

Analysis Expected Result
Exact Mass (Monoisotopic) 369.9532 (for [M+H]⁺)
Isotopic Pattern M+ and M+2 peaks with ~1:1 intensity ratio.
Key Fragments (MS/MS) Loss of SO₂, C₆H₅, and combinations thereof.

Purity Assessment and Impurity Profiling

Determining the purity of a compound is critical for its use in research and development, particularly in the pharmaceutical industry.[4][5] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[4][6][7] For this compound, a reversed-phase HPLC method is most appropriate.

  • Reversed-Phase Chromatography: The molecule is moderately polar, making it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.

  • UV Detection: The azaindole and phenylsulfonyl moieties contain chromophores that absorb UV light, allowing for sensitive detection.[6]

  • Gradient Elution: A gradient of increasing organic solvent in the mobile phase is often necessary to elute any potential impurities with different polarities and ensure good peak shape for the main component.[6]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for a few minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).

  • Sample Preparation: Prepare a solution of the sample in the initial mobile phase composition or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution and record the chromatogram.

  • Purity Calculation: Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation A Define Goal: Purity & Impurity Profile B Sample Characterization: Solubility, UV Spectrum A->B C Select Column (e.g., C18) B->C D Optimize Mobile Phase (Solvents, pH, Additives) C->D E Select Detector (UV-Vis) & Wavelength D->E F Optimize Elution (Isocratic vs. Gradient) E->F G Fine-tune Flow Rate & Temperature F->G H System Suitability Test G->H I Method Validation (Specificity, Linearity, Accuracy) H->I

Caption: A streamlined workflow for HPLC method development.

Physicochemical Characterization

Understanding the physicochemical properties of a compound is essential for its handling, formulation, and interpretation of biological data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Vibrational Frequencies: Specific covalent bonds vibrate at characteristic frequencies. FTIR can confirm the presence of key functional groups such as N-H (if deprotected), C=C (aromatic), and S=O (sulfonyl). The sulfonyl group has strong, characteristic stretching vibrations.[8][9][10]

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Aromatic C=C stretch1600 - 1450
Sulfonyl (S=O) stretch1350 - 1300 and 1160 - 1120
C-F stretch1400 - 1000
C-Br stretch600 - 500
Thermal Analysis: TGA and DSC

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase behavior of a material.[11][12][13][14][15]

  • TGA: Measures the change in mass of a sample as a function of temperature.[12][15] This is useful for determining the decomposition temperature and identifying the presence of residual solvents or water.

  • DSC: Measures the heat flow into or out of a sample as a function of temperature.[12][13][15] This can determine the melting point, which is a key indicator of purity, and identify any polymorphic transitions.

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • TGA Protocol:

    • Place a small amount of sample (5-10 mg) in a TGA pan.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above its decomposition point (e.g., 500 °C).

  • DSC Protocol:

    • Place a small amount of sample (2-5 mg) in a DSC pan and seal it.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) through its melting transition.

  • Data Analysis:

    • TGA: Analyze the thermogram for mass loss events and determine the onset of decomposition.

    • DSC: Analyze the thermogram to determine the melting point (peak of the endotherm) and the heat of fusion.

G cluster_identity Identity & Structure cluster_purity Purity & Properties NMR NMR (¹H, ¹³C, ¹⁹F, 2D) MS Mass Spectrometry (HRMS, Isotope Pattern) NMR->MS Confirms Elemental Formula HPLC HPLC (Purity, Impurities) NMR->HPLC Provides Standard for Purity Check FTIR FTIR (Functional Groups) NMR->FTIR Corroborates Functional Groups MS->NMR Confirms Molecular Weight Thermal Thermal Analysis (TGA/DSC) HPLC->Thermal Purity affects Melting Point

Caption: Interconnectivity of analytical techniques for comprehensive characterization.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of NMR spectroscopy, mass spectrometry, HPLC, and thermal and infrared analyses, researchers can confidently establish the identity, purity, and key physicochemical properties of this important molecule. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing research and development in the pharmaceutical sciences.

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large-scale synthesis of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Abstract

This document provides a comprehensive guide for the multi-gram to kilogram-scale synthesis of this compound, a key building block in modern medicinal chemistry. 7-Azaindole derivatives are crucial scaffolds in the development of targeted therapeutics, particularly kinase inhibitors for oncology.[1][2] This guide details a robust, scalable, and well-characterized synthetic route, starting from a functionalized pyridine precursor. We emphasize the rationale behind strategic decisions, in-process controls for ensuring batch-to-batch consistency, and critical safety considerations for large-scale production. The protocols herein are designed for researchers in process chemistry and drug development, providing a self-validating framework for producing this high-value intermediate with high purity and yield.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in drug discovery. As a bioisostere of indole and purine, it offers unique hydrogen bonding capabilities and electronic properties that facilitate potent and selective interactions with various biological targets.[3] Its derivatives have been successfully incorporated into a multitude of kinase inhibitors, including treatments for melanoma and other cancers, by targeting enzymes like BRAF, Aurora kinase, and c-Met.[1][3]

The target molecule, this compound, is a highly functionalized intermediate designed for further elaboration via cross-coupling chemistries. The bromine at the C5 position serves as a versatile handle for introducing molecular complexity through reactions like Suzuki or Buchwald-Hartwig couplings.[4] The fluorine atom at C4 provides a valuable tool for modulating the electronic properties and metabolic stability of subsequent derivatives. The phenylsulfonyl group at the N1 position serves a dual purpose: it protects the azaindole nitrogen, preventing undesired side reactions, and its electron-withdrawing nature can influence the regioselectivity of subsequent functionalization steps.[5]

Developing a scalable and efficient synthesis for this intermediate is paramount for advancing drug discovery programs that rely on this scaffold. The following protocol is built upon established principles of azaindole chemistry and has been designed with large-scale applicability as the primary objective.[6][7][8]

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence starting from the commercially available 2-amino-3-chloro-4-fluoropyridine. The strategy prioritizes the early introduction of the fluorine atom and constructs the pyrrole ring, followed by regioselective bromination and a final N-protection step. This sequence is designed to maximize control over regiochemistry and facilitate purification at each stage.

The overall transformation is outlined below:

Synthetic_Scheme A 2-Amino-3-chloro-4-fluoropyridine B 4-Fluoro-7-azaindole A->B Step 1: Larock Indole Synthesis (e.g., with Trimethylsilylacetylene, Pd catalyst, CuI, Base) C 5-Bromo-4-fluoro-7-azaindole B->C Step 2: Regioselective Bromination (N-Bromosuccinimide (NBS), Acetonitrile) D This compound C->D Step 3: N-Sulfonylation (Benzenesulfonyl chloride, NaH, DMF)

Figure 1: Proposed synthetic pathway for the target molecule.

Strategic Rationale:

  • Step 1 (Larock Annulation): This step efficiently constructs the core bicyclic azaindole system. The Larock indole synthesis is a powerful and scalable method for forming pyrrole rings from ortho-haloanilines (or amino-pyridines) and alkynes.[7]

  • Step 2 (Electrophilic Bromination): The 7-azaindole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C5 position is electronically favored for substitution. Using N-Bromosuccinimide (NBS) provides a reliable and safer alternative to elemental bromine for large-scale operations. This step is modeled after highly regioselective brominations reported for similar azaindole systems.[9][10]

  • Step 3 (N-Protection): The final protection with benzenesulfonyl chloride is a standard and high-yielding transformation. Performing this step last ensures the azaindole NH is available to direct the C5 bromination in the preceding step and avoids potential complications with the protecting group during the annulation.[4]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 4-Fluoro-7-azaindole

This step involves a palladium-catalyzed coupling of 2-amino-3-chloro-4-fluoropyridine with trimethylsilylacetylene, followed by in-situ desilylation and cyclization.

  • Reagents and Equipment:

    • 2-Amino-3-chloro-4-fluoropyridine

    • Trimethylsilylacetylene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Copper(I) iodide (CuI)

    • Cesium carbonate (Cs₂CO₃)

    • Toluene

    • Tetrabutylammonium fluoride (TBAF), 1M in THF

    • Nitrogen-inert atmosphere setup

    • Jacketed glass reactor with overhead stirring and temperature control

  • Protocol:

    • To a jacketed reactor inerted with nitrogen, add 2-amino-3-chloro-4-fluoropyridine (1.0 eq), Cs₂CO₃ (2.5 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and CuI (0.04 eq).

    • Add degassed toluene to form a slurry (approx. 5-10 L per kg of starting material).

    • Begin vigorous stirring and add trimethylsilylacetylene (1.5 eq) via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed 30 °C.

    • Heat the reaction mixture to 90-95 °C and maintain for 12-18 hours.

    • In-Process Control (IPC-1): Monitor the reaction by HPLC or TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the consumption of the starting material.

    • Once the reaction is complete, cool the mixture to ambient temperature.

    • Carefully add TBAF (1.0 M solution in THF, 2.0 eq) to the reaction mixture. An exotherm may be observed.

    • Stir the mixture at room temperature for 2-4 hours to effect desilylation and cyclization.

    • IPC-2: Monitor the formation of the 4-fluoro-7-azaindole product by HPLC.

    • Upon completion, filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the pad with additional toluene.

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or slurry in methyl tert-butyl ether (MTBE) to yield 4-fluoro-7-azaindole as a solid.

Step 2: Synthesis of 5-Bromo-4-fluoro-7-azaindole

This protocol employs N-Bromosuccinimide (NBS) for a highly regioselective bromination at the C5 position.

  • Reagents and Equipment:

    • 4-Fluoro-7-azaindole (from Step 1)

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (ACN)

    • Aqueous sodium thiosulfate solution (10% w/v)

    • Aqueous sodium bicarbonate solution (saturated)

    • Jacketed glass reactor with overhead stirring and temperature control

  • Protocol:

    • Charge the reactor with 4-fluoro-7-azaindole (1.0 eq) and acetonitrile (10-15 L per kg).

    • Stir the mixture to form a solution or a fine suspension. Cool the reactor contents to 0-5 °C using a chiller.

    • Add NBS (1.05 eq) portion-wise over 1-2 hours, ensuring the internal temperature is maintained below 10 °C. The reaction is often exothermic.

    • Stir the reaction at 0-5 °C for an additional 2-3 hours after the addition is complete.

    • IPC-3: Monitor the reaction progress by HPLC to confirm the consumption of starting material and the formation of the desired product.

    • Once the reaction is deemed complete, quench by slowly adding 10% aqueous sodium thiosulfate solution to destroy any excess NBS.

    • Add saturated aqueous sodium bicarbonate solution to neutralize the mixture.

    • Concentrate the mixture under reduced pressure to remove most of the acetonitrile.

    • The product will precipitate from the aqueous mixture. Filter the solid, wash thoroughly with cold water, and then with a small amount of cold MTBE.

    • Dry the solid under vacuum at 40-50 °C to a constant weight to yield 5-Bromo-4-fluoro-7-azaindole. This product is often of sufficient purity (>97%) for the next step.[10]

Step 3: Synthesis of this compound

The final step is the protection of the azaindole nitrogen with a phenylsulfonyl group.

  • Reagents and Equipment:

    • 5-Bromo-4-fluoro-7-azaindole (from Step 2)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Benzenesulfonyl chloride

    • N,N-Dimethylformamide (DMF), anhydrous

    • Isopropyl acetate (IPAc)

    • Water

    • Nitrogen-inert atmosphere setup

    • Jacketed glass reactor with overhead stirring and temperature control

  • Protocol:

    • Charge the reactor with sodium hydride (1.2 eq) under a nitrogen atmosphere.

    • Carefully add anhydrous DMF (8-10 L per kg of azaindole) and cool the suspension to 0-5 °C.

    • Prepare a solution of 5-Bromo-4-fluoro-7-azaindole (1.0 eq) in anhydrous DMF.

    • Slowly add the azaindole solution to the NaH suspension, maintaining the temperature below 10 °C. Hydrogen gas will evolve; ensure adequate ventilation and off-gas management.

    • Stir the resulting anion solution at 0-5 °C for 1 hour.

    • Add benzenesulfonyl chloride (1.1 eq) dropwise, again keeping the internal temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • IPC-4: Monitor the reaction by HPLC until the starting material is consumed.

    • Upon completion, cool the reaction back to 0-5 °C and very carefully quench by the slow, dropwise addition of water. This is highly exothermic and will generate more hydrogen gas initially.

    • Add more water and isopropyl acetate (IPAc). Stir and separate the layers.

    • Extract the aqueous layer with additional IPAc.

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization from a suitable solvent like IPAc or ethanol/water to afford the final product, this compound, as a crystalline solid.

Process Workflow and In-Process Controls

Effective process control is critical for ensuring reproducibility and safety in large-scale synthesis. The workflow for the bromination step (Step 2) is illustrated below as a representative example.

Figure 2: Workflow diagram for the Step 2 bromination process.

Rationale for In-Process Controls:

  • IPC-1 & 2 (Step 1): HPLC is essential to track the consumption of the starting material and the formation of the coupled intermediate before the cyclization is initiated. This prevents proceeding with an incomplete reaction, which would complicate purification.

  • IPC-3 (Step 2): This is the most critical control point. Over-bromination (di-bromination) or incomplete reaction can occur. HPLC analysis determines the precise endpoint, ensuring high yield and purity of the mono-brominated product.

  • IPC-4 (Step 3): Confirms the complete consumption of the N-H starting material, which is crucial as its physical properties are similar to the product, making purification challenging if it remains.

Data Summary

The following table summarizes the stoichiometry and expected outcomes for a theoretical 1 kg scale of the initial starting material, 2-amino-3-chloro-4-fluoropyridine.

StepStarting MaterialReagentMolar Eq.SolventExpected YieldExpected Purity (HPLC)
12-Amino-3-chloro-4-fluoropyridineTrimethylsilylacetylene1.5Toluene65-75%>98%
24-Fluoro-7-azaindoleN-Bromosuccinimide (NBS)1.05Acetonitrile85-95%>97%
35-Bromo-4-fluoro-7-azaindoleBenzenesulfonyl Chloride1.1DMF80-90%>99%

References

  • Reddy, T. J., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. Available at: [Link]

  • Shanghai Human Biotech Co Ltd. (2015). Synthetic process of 5-bromo-7-azaindole. Patsnap. Available at: [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Abdel-Magid, A. F. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 7-Azaindole Derivatives: Exploring Synthesis and Applications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. Available at: [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 592-597. Available at: [Link]

  • Wang, L., et al. (2018). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances. Available at: [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Perry, B. G., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. Available at: [Link]

  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. Available at: [Link]

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Application Notes and Protocols for Protecting Group Strategies in 7-Azaindole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Protecting Groups in 7-Azaindole Chemistry

The 7-azaindole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like Vemurafenib.[1] Its unique arrangement of a hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine N-7) makes it an exceptional bioisostere for indole, often conferring improved aqueous solubility and favorable pharmacokinetic properties.[1] However, the very electronic features that make 7-azaindole a privileged scaffold also present significant challenges in its synthetic manipulation.

The intrinsic reactivity of the 7-azaindole nucleus, particularly the acidic N-H proton and the electron-rich pyrrole ring, complicates regioselective functionalization. Unprotected 7-azaindole can undergo reactions at multiple sites, leading to mixtures of products and low yields of the desired isomer. Consequently, the judicious use of protecting groups is not merely a tactical step but a strategic necessity to control reactivity and achieve specific synthetic outcomes. This guide provides an in-depth analysis of common protecting group strategies, explaining the causality behind their selection and offering detailed, field-proven protocols for their application and removal.

Core Principles: Why and When to Protect 7-Azaindole

The decision to employ a protecting group is driven by the need to temporarily mask a reactive site to prevent undesired side reactions. For 7-azaindole, protection of the N-1 position of the pyrrole ring is paramount for several reasons:

  • Preventing N-Functionalization: The N-H proton is acidic and will react with bases and electrophiles intended for other parts of the molecule.

  • Directing C-H Functionalization: An appropriately chosen N-substituent can act as a directing group, facilitating metalation and subsequent functionalization at specific carbon positions (e.g., C-2 or C-6), which would otherwise be difficult to achieve.[2][3]

  • Improving Solubility and Handling: N-protection can enhance the solubility of 7-azaindole derivatives in common organic solvents, simplifying reaction setup and purification.

  • Activating for Nucleophilic Aromatic Substitution (SNAr): Certain protecting groups can electronically activate the pyridine ring, facilitating nucleophilic substitution reactions.[4][5]

The ideal protecting group should be easy to install and remove in high yield, stable to the reaction conditions required for subsequent transformations, and should not introduce unwanted reactivity.[6] The choice of protecting group is therefore intrinsically linked to the overall synthetic strategy.

Protecting Group Strategies: A Comparative Analysis

The selection of a protecting group is dictated by the desired functionalization and the required stability under subsequent reaction conditions. Here, we discuss three widely used protecting groups for 7-azaindole: tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), and p-Toluenesulfonyl (Tosyl).

Protecting GroupKey AdvantagesCommon Cleavage ConditionsOrthogonality & Considerations
Boc Easily installed; Cleaved under acidic conditions; Can be removed under specific basic or thermal conditions.Trifluoroacetic acid (TFA); HCl in dioxane; Na₂CO₃ in refluxing DME.[7][8]Orthogonal to base-stable and hydrogenation-labile groups. Acid sensitivity of other functional groups in the molecule must be considered.
SEM Very stable to a wide range of conditions (bases, organometallics); Cleaved with fluoride sources or strong acids.[2]Tetrabutylammonium fluoride (TBAF); MgBr₂; Strong acids (e.g., TFA).[2][9]Orthogonal to acid-labile (e.g., Boc) and hydrogenation-labile groups. Excellent choice for multi-step syntheses involving harsh reagents.
Tosyl (Ts) Highly robust; Electron-withdrawing nature can influence reactivity; Directs C-3 functionalization.[5][10]Strong bases (e.g., Cs₂CO₃ in MeOH/THF); Reductive cleavage (e.g., Mg/MeOH).[3][11]Orthogonal to acid-labile groups. Removal conditions can be harsh, potentially affecting other functional groups.
Diagram: Orthogonal Deprotection Strategies

The following diagram illustrates the concept of orthogonal deprotection, where different protecting groups (PG) can be selectively removed in the presence of others, enabling complex, multi-step functionalization of the 7-azaindole core.

Orthogonal_Deprotection cluster_conditions Orthogonal Conditions Start 7-Azaindole (PG1, PG2, PG3) Step1 Selective Deprotection of PG1 Start->Step1 Condition 1 Intermediate1 Intermediate A (PG2, PG3) Step1->Intermediate1 Step2 Selective Deprotection of PG2 Intermediate1->Step2 Condition 2 Intermediate2 Intermediate B (PG3) Step2->Intermediate2 Step3 Final Deprotection of PG3 Intermediate2->Step3 Condition 3 End Fully Functionalized 7-Azaindole Step3->End Condition1 e.g., Acid (for Boc) Condition2 e.g., Fluoride (for SEM) Condition3 e.g., Base (for Tosyl)

Caption: Orthogonal protecting group strategy for sequential functionalization.

Experimental Protocols

The following protocols are provided as a guide for researchers. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Reagent purity and solvent dryness are critical for the success of these reactions.

Protocol 1: N-Boc Protection of 7-Azaindole

The Boc group is an excellent choice for general protection of the 7-azaindole nitrogen. It is stable to a wide range of non-acidic conditions and its removal is typically straightforward.

Diagram: Boc Protection Workflow

Boc_Protection_Workflow cluster_reagents Reagents & Solvents cluster_procedure Procedure reagent1 7-Azaindole step1 Dissolve 7-Azaindole & Base in Solvent reagent1->step1 reagent2 Di-tert-butyl dicarbonate (Boc)₂O step3 Add (Boc)₂O reagent2->step3 reagent3 Base (TEA or DIPEA) reagent3->step1 reagent4 Solvent (THF/H₂O) reagent4->step1 step2 Cool to 0 °C step1->step2 step2->step3 step4 Stir and Warm to Room Temp step3->step4 step5 Workup & Purification step4->step5 product product step5->product N-Boc-7-Azaindole

Caption: General workflow for the N-Boc protection of 7-azaindole.

Materials:

  • 7-Azaindole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Dichloromethane (DCM)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure: [Adapted from a general procedure for N-Boc protection of amines.[12]]

  • To a round-bottom flask, add 7-azaindole (1.0 equiv) and dissolve it in a 2:1 mixture of THF and water.

  • Add triethylamine (3.0 equiv). Stir the solution at room temperature for 5 minutes until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.5 equiv) to the solution in one portion.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with deionized water (2 x volumes) and then with brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc-7-azaindole, which is often a solid that can be used without further purification.

Protocol 2: N-SEM Protection of 7-Azaindole

The SEM group provides robust protection, stable to both strongly basic and nucleophilic conditions, making it ideal for syntheses involving organolithium reagents or Grignard reagents.

Materials:

  • 7-Azaindole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

Procedure: [Adapted from a general procedure for SEM protection.[2]]

  • To a dry, argon-flushed round-bottom flask, add anhydrous DMF.

  • Carefully add sodium hydride (1.5 equiv, 60% dispersion) to the DMF and cool the suspension to 0 °C.

  • In a separate flask, dissolve 7-azaindole (1.0 equiv) in a minimum amount of anhydrous DMF.

  • Add the 7-azaindole solution dropwise to the NaH/DMF suspension at 0 °C.

  • Stir the mixture at 0 °C for 1-2 hours to ensure complete formation of the anion.

  • Add SEM-Cl (1.3 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir overnight, gradually warming to room temperature. Monitor by TLC.

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure N-SEM-7-azaindole.

Protocol 3: Deprotection Strategies

The ability to selectively remove a protecting group is as crucial as its installation.

A. Acid-Mediated N-Boc Deprotection

Materials:

  • N-Boc-7-azaindole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure: [Based on standard Boc deprotection protocols.[7]]

  • Dissolve the N-Boc-7-azaindole (1.0 equiv) in dichloromethane.

  • Add an equal volume of trifluoroacetic acid (e.g., 1:1 DCM:TFA).

  • Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual TFA.

  • Dissolve the residue in ethyl acetate or DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 7-azaindole.

B. Fluoride-Mediated N-SEM Deprotection

Materials:

  • N-SEM-7-azaindole

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure: [Adapted from a protocol for SEM deprotection.]

  • Dissolve the N-SEM-7-azaindole (1.0 equiv) in anhydrous DMF.

  • Add TBAF (3.0 equiv, 1.0 M solution in THF).

  • Heat the reaction mixture to 45-60 °C and stir for 12-24 hours. The reaction can be monitored by TLC or LCMS.

  • After cooling to room temperature, add a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel chromatography to obtain the deprotected 7-azaindole.

C. Base-Mediated N-Tosyl Deprotection

Materials:

  • N-Tosyl-7-azaindole

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

Procedure: [Based on a protocol for deprotection of N-tosylated indoles and azaindoles.[11]]

  • Dissolve the N-Tosyl-7-azaindole (1.0 equiv) in a 2:1 mixture of THF and methanol.

  • Add cesium carbonate (3.0 equiv) to the solution.

  • Stir the mixture at ambient temperature. Due to the increased acidity of the azaindole N-H, the reaction is often complete within a few hours (monitor by TLC).[11] For less reactive substrates, gentle heating may be required.

  • Upon completion, filter the reaction mixture to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 7-azaindole.

Conclusion and Future Outlook

The strategic application and removal of protecting groups are fundamental to the successful synthesis and functionalization of the 7-azaindole scaffold. As demonstrated, the choice between Boc, SEM, and Tosyl groups depends on a careful analysis of the planned synthetic route, particularly the nature of the reagents and conditions to be employed in subsequent steps. The development of orthogonal strategies allows for the sequential and regioselective modification of this important heterocycle, opening avenues for the creation of novel and complex molecules for drug discovery and development. Future research will likely focus on developing even milder and more selective protecting group methodologies, as well as novel directing groups that can unlock new patterns of reactivity on the 7-azaindole core.

References

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  • Guimond, N., & Collins, S. K. (2006). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Arkivoc, 2006(5), 136-165.
  • Bajwa, J. S. (2006). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Tetrahedron Letters, 47(36), 6425-6427.
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  • Sha, S.-C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-picoline and Aldehydes. Organic Chemistry Frontiers, 9(8), 2154-2160.
  • Hu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances, 10(52), 31333-31337.
  • Gyárfás, P., et al. (2019).
  • Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447-1450.
  • Bach, T., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468.
  • Yarnell, R. L. (1959). 7-Azaindole. VI. Preparation of 5- and 6-Substituted 7-Azaindoles. Journal of the American Chemical Society, 81(13), 3413-3415.
  • Hu, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., ... & Wu, Z. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC advances, 10(52), 31333-31337.
  • Bartoli, G., et al. (2006). A mild and selective method for the N-Boc deprotection by sodium carbonate. Tetrahedron Letters, 47(36), 6429-6432.
  • Bartoli, G., et al. (2006). A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. Tetrahedron Letters, 47(36), 6429-6432.
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  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]

  • Bajwa, J. S. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425-6427.
  • Marcus, A. P., et al. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B, 106(28), 7046-7056.
  • Dahl, G. E., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(16), 4983.
  • Reddy, T. J., et al. (2001). A mild method for cleavage of N-Tos protected amines using mischmetal and TiCl4. Tetrahedron Letters, 42(31), 5275-5277.
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  • The Royal Society of Chemistry. N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides. Available at: [Link]

  • Alves, N. G., et al. (2018). TFA‐mediated N‐Boc deprotection/intramolecular N‐acylation reaction of oxoindole‐derived α‐aryl‐β‐amino acids. European Journal of Organic Chemistry, 2018(44), 6133-6142.
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Application Note & Protocols: Strategic Functionalization of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole for the Synthesis of Novel Heterocyclic Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole has emerged as a highly versatile and strategically important starting material in medicinal chemistry and materials science. Its unique trifunctional nature—a nucleophilic substitution-ready C4-fluoro group, a cross-coupling-ready C5-bromo group, and a removable N-phenylsulfonyl protecting group—allows for precise, sequential, and orthogonal derivatization. This document provides a comprehensive guide to the synthetic routes for creating novel derivatives from this building block, offering detailed protocols, mechanistic insights, and strategic considerations for researchers in drug discovery and chemical synthesis. The 7-azaindole scaffold is a key bioisostere of indole and is present in numerous kinase inhibitors and other biologically active compounds. The strategic placement of the bromine and fluorine atoms allows for selective C-C and C-N bond formations, making it an ideal platform for generating diverse molecular libraries.

Strategic Considerations for Synthesis

The synthetic utility of this compound hinges on the differential reactivity of its key functional groups.

  • C5-Bromo Position: This position is primed for a wide array of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent sulfonyl group and the pyridine nitrogen enhances the electrophilicity of this position, facilitating oxidative addition to a Pd(0) catalyst.

  • C4-Fluoro Position: The fluorine atom is activated towards nucleophilic aromatic substitution (SNAr). This activation is driven by the electron-withdrawing effect of the N-phenylsulfonyl group and the fused pyridine ring, which stabilize the intermediate Meisenheimer complex.

  • N-Phenylsulfonyl Group: This group serves two primary purposes: it protects the azaindole nitrogen, preventing unwanted side reactions, and it activates the ring, particularly the C4 position, towards nucleophilic attack. Its removal under relatively mild basic conditions is a crucial final step in many synthetic sequences to yield the free N-H azaindole, which is often critical for biological activity.

The distinct reactivity profiles of the C4 and C5 positions allow for a high degree of synthetic control, enabling either sequential or orthogonal functionalization strategies to build molecular complexity.

G cluster_start Starting Material cluster_paths Synthetic Pathways cluster_intermediate Key Intermediates cluster_final Final Products start This compound C5 C5 Functionalization (e.g., Suzuki, Sonogashira) start->C5 Pd-Catalysis C4 C4 Functionalization (SNAr with Nu-H) start->C4 Base, Nu-H int1 C5-Substituted Intermediate C5->int1 int2 C4-Substituted Intermediate C4->int2 int1->C4 Sequential SNAr final1 Di-substituted Product int1->final1 int2->C5 Sequential Pd-Catalysis int2->final1 final2 Deprotected Final Product final1->final2 Deprotection

Caption: Synthetic strategies from the core starting material.

Protocols for C5-Position Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the cornerstone of C5 functionalization. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for installing aryl, heteroaryl, or alkyl groups at the C5 position using boronic acids or esters. The selection of a bulky, electron-rich phosphine ligand is often essential to facilitate the reductive elimination step.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried microwave vial or Schlenk flask, add this compound (1.0 eq., e.g., 100 mg), the desired arylboronic acid (1.2–1.5 eq.), and a suitable base (e.g., Cs2CO3 or K2CO3, 2.0–3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with a stream of argon or nitrogen for 5-10 minutes.

  • Catalyst/Solvent Addition: Add the palladium catalyst and ligand (e.g., Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%) or Pd(PPh3)4 (5 mol%)). Immediately add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DME). The reaction concentration is typically 0.1 M.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir vigorously for 2–16 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the C5-arylated product.

Boronic Acid Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
Phenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O10085-95
4-Methoxyphenylboronic acidPd2(dba)3 / XPhosCs2CO3DME9092
Pyridine-3-boronic acidPdCl2(dppf)K3PO4Toluene/H2O11078
Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the introduction of terminal alkynes, a valuable functional group for further modification via click chemistry or as a precursor to other functionalities. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.

Protocol 3.2: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and the copper co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0–3.0 eq.). Finally, add the terminal alkyne (1.1–1.3 eq.) via syringe.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C until the starting material is consumed (typically 4–24 hours), as monitored by TLC or LC-MS.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and re-dissolve in ethyl acetate. Wash with saturated aqueous NH4Cl solution, water, and brine.

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product by silica gel chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful tool for constructing C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines, which is a common feature in pharmacologically active molecules.

Protocol 3.3: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a vial with the palladium precursor (e.g., Pd2(dba)3, 2-4 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K3PO4, 1.5–2.5 eq.).

  • Reactant Addition: Add this compound (1.0 eq.) and the desired amine (1.2–2.0 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vial and heat to 80–120 °C with vigorous stirring for 12–24 hours. Monitor for completion.

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

  • Purification: Purify via flash chromatography to obtain the desired C5-aminated product.

Protocols for C4-Position Functionalization via SNAr

The electron-deficient nature of the 4-position allows for direct displacement of the fluoride by various nucleophiles. These reactions are typically conducted under basic conditions to generate the active nucleophile.

SNAr_Mechanism A Azaindole Substrate (C4-F) C Meisenheimer Complex (Stabilized Intermediate) A->C Nucleophilic Attack B Nucleophile (Nu-H + Base) B->C D Product (C4-Nu) C->D Elimination of F- E Fluoride Ion (F-) C->E

Caption: Simplified workflow for the SNAr reaction at the C4-position.

Protocol 4.1: General Procedure for SNAr with O-, N-, or S-Nucleophiles

  • Nucleophile Generation: In a sealed tube, dissolve the nucleophile (e.g., a phenol, amine, or thiol, 1.5–2.5 eq.) in an anhydrous polar aprotic solvent such as DMF, DMSO, or NMP. Add a suitable base (e.g., K2CO3, Cs2CO3, or NaH, 2.0–3.0 eq.) and stir for 15-30 minutes at room temperature to generate the corresponding nucleophile.

  • Substrate Addition: Add this compound (1.0 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature depends on the nucleophilicity of the attacking species. Monitor the reaction by LC-MS. Reaction times can vary from 4 to 48 hours.

  • Work-up: Cool the reaction to room temperature and carefully pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous phase with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with water and brine, dry over Na2SO4, and concentrate. Purify the crude product by silica gel chromatography or recrystallization.

Deprotection of the N-Phenylsulfonyl Group

The final step in many synthetic sequences is the removal of the activating and protecting phenylsulfonyl group to reveal the N-H azaindole, which is often crucial for biological target engagement.

Protocol 5.1: Base-Mediated Phenylsulfonyl Deprotection

  • Reaction Setup: Dissolve the N-sulfonylated azaindole derivative (1.0 eq.) in a suitable solvent mixture, typically methanol/THF or THF/water.

  • Base Addition: Add a strong aqueous base such as 2-6 M sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (5.0–10.0 eq.).

  • Reaction: Stir the mixture at a temperature between room temperature and 60 °C. The reaction is often complete within 1–6 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Carefully neutralize the reaction mixture with an acid (e.g., 1 M HCl or acetic acid) to pH ~7.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate or CH2Cl2). Dry the combined organic layers, concentrate, and purify by flash chromatography or recrystallization to yield the final deprotected 7-azaindole derivative.

Conclusion

This compound is a powerful and versatile building block that enables the efficient and controlled synthesis of a wide array of complex heterocyclic structures. By leveraging well-established palladium-catalyzed cross-coupling reactions at the C5-bromo position and nucleophilic aromatic substitution at the activated C4-fluoro position, researchers can rapidly access novel chemical matter. The protocols and strategic insights provided in this document serve as a practical guide for chemists in drug discovery and related fields to unlock the full synthetic potential of this valuable intermediate.

References

  • Title: The 7-Azaindole Scaffold in Kinase Inhibition. Source: Molecules, 2021. URL: [Link]

  • Title: Recent Developments in the Synthesis and Application of 7-Azaindoles. Source: Chemical Reviews, 2017. URL: [Link]

  • Title: Discovery of a Potent and Selective Aurora Kinase Inhibitor. Source: Journal of Medicinal Chemistry, 2008. URL: [Link]

  • Title: Synthesis of 4,5-Disubstituted-7-azaindoles as Novel Scaffolds for Drug Discovery. Source: Organic Letters, 2012. URL: [Link]

  • Title: Design and Synthesis of Pyrrolo[2,3-b]pyridines as Novel Anticancer Agents. Source: Bioorganic & Medicinal Chemistry Letters, 2015. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this and structurally related 7-azaindole scaffolds. As a privileged structure in medicinal chemistry, particularly in kinase inhibitor development, the successful and high-yielding synthesis of substituted 7-azaindoles is of critical importance.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern the success of each transformation. Our goal is to empower you with the knowledge to not only solve common issues but also to proactively optimize your synthetic route for improved yield, purity, and scalability.

Proposed Synthetic Workflow

The synthesis of this trifunctionalized 7-azaindole presents a significant regiochemical challenge. The order of N-protection, bromination, and fluorination is paramount to achieving the desired isomer with high fidelity. Based on the principles of electrophilic aromatic substitution on the 7-azaindole core, a logical synthetic pathway is proposed below. The electron-deficient nature of the pyridine ring and the electron-rich pyrrole moiety dictate the reactivity and site selectivity of these transformations.

G cluster_0 Route A: Halogenate then Protect cluster_1 Route B: Protect then Halogenate A0 7-Azaindole A1 Step 1: C5-Bromination (e.g., NBS, DMF) A0->A1 A2 5-Bromo-7-azaindole A1->A2 A3 Step 2: C4-Fluorination (e.g., Selectfluor®) A2->A3 A4 5-Bromo-4-fluoro-7-azaindole A3->A4 A5 Step 3: N1-Sulfonylation (e.g., PhSO2Cl, NaH, THF) A4->A5 A6 Target Molecule A5->A6 B0 7-Azaindole B1 Step 1: N1-Sulfonylation (e.g., PhSO2Cl, NaH, THF) B0->B1 B2 1-(Phenylsulfonyl)-7-azaindole B1->B2 B3 Step 2: C5-Bromination (e.g., NBS, CH3CN) B2->B3 B4 5-Bromo-1-(phenylsulfonyl)-7-azaindole B3->B4 B5 Step 3: C4-Fluorination (e.g., Selectfluor®) B4->B5 B6 Target Molecule B5->B6

Caption: Proposed synthetic routes to the target molecule.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each entry provides a potential cause and a scientifically grounded solution.

Issue 1: Low Yield During N-Phenylsulfonylation (Route B, Step 1)

  • Question: I am attempting to protect 7-azaindole with phenylsulfonyl chloride and NaH, but the yield is consistently low (<50%), and I observe multiple spots on my TLC plate. What is happening?

  • Analysis & Solution:

    • Cause 1: Competing N-7 Sulfonylation. The 7-azaindole anion formed by deprotonation can exist in resonance, with negative charge density on both N-1 and N-7. While N-1 is generally the more nucleophilic site for alkylation and sulfonylation, competitive reaction at N-7 can occur, leading to a mixture of isomers.

    • Solution 1: Temperature and Base Control. Perform the deprotonation with NaH at 0°C in an anhydrous aprotic solvent like THF or DMF. Allow the deprotonation to proceed for 30-60 minutes before slowly adding the phenylsulfonyl chloride solution dropwise, maintaining the temperature at 0°C. This kinetically controlled condition favors the formation of the more stable N-1 isomer.

    • Cause 2: Degradation of Starting Material. Strong bases can promote side reactions or degradation if the reaction temperature is too high or the reaction time is excessively long.

    • Solution 2: Use of Milder Bases. Consider using alternative conditions such as potassium carbonate (K₂CO₃) in acetone or acetonitrile at reflux. While slower, this method can sometimes provide cleaner reactions and avoid the handling of pyrophoric NaH.

    • Cause 3: Hydrolysis of Phenylsulfonyl Chloride. The sulfonyl chloride is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water will quench the base and hydrolyze the electrophile, reducing the yield.

Issue 2: Poor Regioselectivity in Bromination (Route A, Step 1 or Route B, Step 2)

  • Question: My bromination with N-Bromosuccinimide (NBS) is giving me a mixture of 3-bromo and 5-bromo isomers. How can I improve selectivity for the C-5 position?

  • Analysis & Solution:

    • Cause: Reaction Kinetics vs. Thermodynamics. The C-3 position of the 7-azaindole nucleus is the most electron-rich and kinetically favored site for electrophilic attack.[2] However, the C-5 bromo product is often the thermodynamically more stable isomer. The choice of solvent and temperature heavily influences the regiochemical outcome.

    • Solution: Solvent and Temperature Optimization.

      • For C-5 Selectivity: Performing the bromination with NBS in a polar aprotic solvent like DMF at room temperature or slightly elevated temperatures (e.g., 40-50°C) tends to favor the formation of the 5-bromo isomer.

      • For C-3 Selectivity (if ever desired): Reaction at lower temperatures (0°C to RT) in less polar solvents like chloroform or acetonitrile can increase the proportion of the kinetically favored 3-bromo product.[3]

    • Pre-complexation Strategy: For an unprotected 7-azaindole, pre-treating with an acid like p-toluenesulfonic acid can protonate the pyridine nitrogen, further deactivating the pyridine ring and directing the bromination towards the pyrrole ring, though this may still favor C-3.[4] For the N-sulfonylated substrate, the directing effect of the sulfonyl group must be considered, which generally deactivates the pyrrole ring but still allows for electrophilic substitution.

G cluster_info Key Insight Start Bromination Reaction: Poor Regioselectivity Q1 What is your substrate? Start->Q1 A1 Unprotected 7-Azaindole Q1->A1 Route A A2 N-Sulfonylated 7-Azaindole Q1->A2 Route B Sol1 Action: Use DMF as solvent. Rationale: Favors thermodynamic C-5 product. A1->Sol1 Sol2 Action: Ensure reaction is run at RT to 40°C. Rationale: Allows for potential equilibration to the more stable C-5 isomer. A1->Sol2 A2->Sol1 A2->Sol2 Sol3 Action: Use CH3CN or CHCl3 at 0°C. Rationale: Favors kinetic C-3 product. (For avoidance or alternative synthesis) Info C-3 bromination is kinetically favored. C-5 bromination is thermodynamically favored.

Sources

common side products in the synthesis of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Welcome to the technical support guide for the synthesis of this compound. This key intermediate is pivotal in the development of advanced therapeutics, most notably as a building block for the BRAF kinase inhibitor Vemurafenib[1]. The synthetic route, while established, presents several challenges that can impact yield, purity, and scalability. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, grounded in mechanistic principles and field-proven experience.

Section 1: The Synthetic Pathway: An Overview

The synthesis of this compound typically involves a multi-step sequence starting from a 7-azaindole core. The key transformations are the protection of the pyrrole nitrogen with a phenylsulfonyl group, followed by a highly regioselective electrophilic bromination.

The phenylsulfonyl protecting group serves a dual purpose: it shields the reactive N-H proton and its electron-withdrawing nature modulates the reactivity of the bicyclic ring system, which is crucial for directing the subsequent bromination step.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Bromination A 4-Fluoro-7-azaindole B 4-Fluoro-1-(phenylsulfonyl)-7-azaindole A->B PhSO2Cl, Base C This compound B->C Brominating Agent (e.g., NBS)

Caption: General synthetic workflow for the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities or side products I should be looking for?

A: Based on the reaction mechanism and typical process conditions, the primary impurities are:

  • Unreacted Starting Material: 4-Fluoro-1-(phenylsulfonyl)-7-azaindole.

  • Deprotected Side Product: 5-Bromo-4-fluoro-7-azaindole, formed by the loss of the phenylsulfonyl group.

  • Regioisomers: Primarily the 3-bromo and 6-bromo isomers, resulting from non-selective bromination.

  • Over-brominated Products: Di-brominated species, though typically less common with careful stoichiometry.

Q2: I'm seeing a significant amount of an impurity with a mass corresponding to the loss of the phenylsulfonyl group (M-140). What is it and why is it forming?

A: This impurity is almost certainly 5-Bromo-4-fluoro-7-azaindole. The phenylsulfonyl group, while a robust protecting group, can be cleaved under certain nucleophilic or reductive conditions[2]. This side reaction, known as desulfonylation, can be inadvertently promoted by certain reagents or elevated temperatures, leading to the deprotected product[3][4]. Refer to Troubleshooting Guide 2 for a detailed mitigation strategy.

Q3: My NMR analysis suggests the presence of an isomeric bromo-azaindole that co-elutes with my product. What is the likely structure?

A: The most probable regioisomer is the 3-bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole. The C3 position of the 7-azaindole pyrrole ring is electronically rich and a common site for electrophilic attack[3][5]. While the phenylsulfonyl group deactivates the pyrrole ring, competitive bromination at C3 can still occur if conditions are not optimized for C5 selectivity. See Troubleshooting Guide 3 for managing regioselectivity.

Q4: My reaction is stalled, with a large amount of starting material remaining even after extended reaction time. What are the likely causes?

A: Incomplete conversion is a frequent issue in the bromination step. The primary causes include:

  • Insufficient Brominating Agent: The stoichiometry of your brominating agent (e.g., N-Bromosuccinimide) may be too low, or the reagent may have degraded due to improper storage.

  • Low Reaction Temperature: The activation energy for the bromination may not be met if the temperature is too low.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the reaction. Aprotic solvents like THF, acetonitrile, or DMF are common choices.

Refer to Troubleshooting Guide 1 for a comprehensive approach to driving the reaction to completion.

Section 3: Troubleshooting Guides & Corrective Actions

Issue 1: Incomplete Bromination

Symptom: HPLC or TLC analysis shows a significant peak/spot corresponding to the starting material, 4-Fluoro-1-(phenylsulfonyl)-7-azaindole.

Root Cause Analysis: The electrophilic aromatic substitution (bromination) is sensitive to reagent stoichiometry, temperature, and concentration. Insufficient electrophilicity of the brominating agent or deactivation of the substrate can lead to a stalled reaction.

Corrective Actions & Protocol:

  • Verify Reagent Quality: Use a fresh, high-purity lot of the brominating agent (NBS is recommended for better selectivity over Br₂). Ensure it has been stored in a dark, dry environment.

  • Optimize Stoichiometry: While a 1:1 molar ratio is theoretical, practical applications often require a slight excess of the brominating agent. Incrementally increase the equivalents of NBS from 1.05 to 1.2.

  • Adjust Temperature: If the reaction is sluggish at room temperature, gently warm the reaction mixture. Monitor the reaction progress closely by TLC/HPLC to avoid the formation of degradation products.

  • In-Process Control Protocol:

    • Set up the reaction of 4-Fluoro-1-(phenylsulfonyl)-7-azaindole in a suitable aprotic solvent (e.g., Acetonitrile).

    • Add 1.1 equivalents of NBS portion-wise at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Take an aliquot for HPLC analysis. If >5% of starting material remains, add an additional 0.1 equivalents of NBS and continue stirring for another 1-2 hours.

    • Once the starting material is consumed (<1%), proceed with aqueous workup (e.g., Na₂S₂O₃ wash followed by water) to quench any remaining NBS.

Data Presentation: Effect of NBS Stoichiometry

NBS (Equivalents)Reaction Time (h)Temperature (°C)Starting Material (%)Product Purity (%)
1.0062515.282.1
1.104250.895.4
1.20425<0.594.8 (minor di-bromo observed)
Issue 2: Formation of Deprotected Side Product

Symptom: An impurity with a molecular weight of 196/198 (for ⁷⁹Br/⁸¹Br) is observed, corresponding to 5-Bromo-4-fluoro-7-azaindole.

Root Cause Analysis: The N-SO₂Ph bond is susceptible to cleavage. This desulfonylation can be triggered by excessive heat, strong nucleophiles, or specific reagents that can facilitate reductive or nucleophilic cleavage of the N-S bond[2][3].

Side_Reaction cluster_main Desired Pathway cluster_side Side Reaction A Protected Starting Material B Desired Product (5-Bromo-Protected) A->B + NBS (Controlled Temp) C Deprotected Side Product (5-Bromo-NH) B->C Harsh Conditions (e.g., High Temp, Incompatible Reagents) Regioisomers cluster_outcomes Potential Bromination Sites start Protected Starting Material desired C5-Bromo Desired Product start->desired Favored Pathway (Polar Aprotic Solvent) isomer1 C3-Bromo Kinetic Product start->isomer1 Competitive Pathway (Non-polar Solvent) isomer2 C6-Bromo Minor Isomer start->isomer2 Minor Pathway

Caption: Regiochemical outcomes of the bromination reaction.

Corrective Actions & Protocol for Enhancing Regioselectivity:

  • Solvent Selection: Employ polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF). These solvents can stabilize the charged intermediates (Wheland intermediates) that favor substitution at the C5 position. Non-polar solvents like dichloromethane (DCM) or chloroform may lead to lower selectivity.

  • Controlled Reagent Addition: Add the brominating agent (NBS) slowly and portion-wise at a reduced temperature (0-5 °C). This minimizes localized high concentrations of the electrophile, favoring the thermodynamically more stable C5-bromo product over the kinetically formed C3-bromo product.

  • Purification Strategy: If regioisomers are formed, they can be challenging to separate. Reverse-phase chromatography is often more effective than normal-phase silica gel chromatography for this separation. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) may selectively crystallize the desired C5 isomer.

References

  • Ji, X. et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances, 10(53), 31819-31823.

  • Ji, X. et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. PubMed Central.

  • Chen, Y. et al. (2018). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 22(5), 634-639.

  • Shanghai Human Biotech Co Ltd. (2013). Synthetic process of 5-bromo-7-azaindole. Eureka | Patsnap.

  • ResearchGate. (n.d.). Practical Regioselective Bromination of Azaindoles and Diazaindoles.

  • ResearchGate. (2020). (PDF) Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles.

  • National Center for Biotechnology Information. (2020). Regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. PubMed.

  • Gray, D. W. et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(9), 2668-2683.

  • Google Patents. (2015). WO2015075749A1 - Novel processes for the preparation of vemurafenib.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Vemurafenib and ABT199: The Crucial Role of 5-Bromo-7-azaindole in Advanced Antitumor Drug Synthesis.

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).

  • Dolle, F. et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1464.

  • Mol-Instincts. (n.d.). 7-Azaindole 271-63-6 wiki.

  • Google Patents. (2012). CN102584820A - Preparation method for 5-bromo-7-azaindole.

  • Flores-Alamo, M. et al. (2024). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules, 29(15), 3505.

  • Preprints.org. (2022). 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition.

  • Progress in Chemistry. (2012). Synthesis of Azaindoles.

  • ChemicalBook. (2024). 7-Azaindole: Uses and Synthesis.

  • ResearchGate. (2008). (PDF) Desulfonylation Reactions.

  • Collum, D. B. et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 74(18), 7036–7044.

Sources

optimization of reaction conditions for cross-coupling of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of cross-coupling reactions involving 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the substrate and general reaction considerations.

Q1: What is the role of the N-phenylsulfonyl protecting group in this reaction?

The N-phenylsulfonyl group serves several critical functions. As an electron-withdrawing group, it decreases the electron density of the azaindole ring system, which can influence the reactivity of the C-Br bond. More importantly, it protects the N-H of the pyrrole ring. Unprotected azaindole nitrogens can coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions.[1] However, this group is not entirely inert. Under certain basic conditions, particularly at elevated temperatures, it can be susceptible to cleavage (desulfonation), which is a key consideration during reaction optimization.[1]

Q2: How does the 4-fluoro substituent affect the substrate's reactivity?

The fluorine atom at the C4 position is a moderately electron-withdrawing group via induction. This electronic effect can influence the oxidative addition step of the catalytic cycle. Generally, electron-withdrawing groups on the aryl halide can make the carbon atom more electrophilic, potentially facilitating its reaction with the Pd(0) catalyst. However, the overall electronic nature of the heterocyclic system is complex, and the interplay between the fluoro group, the bromo leaving group, and the pyridine nitrogen will dictate the precise reactivity.

Q3: Which cross-coupling reactions are most suitable for this substrate?

Several palladium-catalyzed cross-coupling reactions are viable for functionalizing the C5 position of this azaindole core. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or their esters. This is often a robust and functional-group-tolerant choice.[2]

  • Buchwald-Hartwig Amination: For C-N bond formation with a wide range of primary and secondary amines. This is a premier method for synthesizing aryl amines.[1][3]

  • Negishi Coupling: For C-C bond formation using organozinc reagents. Negishi couplings are known for their high reactivity and functional group tolerance, often succeeding where other methods fail.[4][5]

Q4: What are the recommended starting points for a catalyst system (palladium source and ligand)?

For an initial screen, a versatile and robust catalyst system is recommended. For Suzuki and Buchwald-Hartwig reactions, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand is a standard approach.

For the N-protected 4-bromo-7-azaindole scaffold, catalyst systems employing bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or chelating phosphine ligands like Xantphos have shown great success.[1][6] Specifically, the combination of Pd(OAc)₂ with Xantphos has been explicitly documented as effective for C-N bond formation with this class of substrate.[1]

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem Area 1: Low or No Product Yield

Q5: My Suzuki-Miyaura coupling is giving low yields. What are the common causes and solutions?

Low yield in a Suzuki coupling is a frequent issue stemming from several factors. A systematic approach is key to diagnosis.

  • Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it may be decomposing.

    • Solution: Ensure rigorous degassing of solvents and reagents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7] Consider using a pre-formed, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 precatalyst) to bypass the in-situ reduction step.

  • Cause 2: Inefficient Transmetalation. The transfer of the organic group from boron to palladium is often the rate-limiting step and is highly dependent on the base.

    • Solution: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species. If a weak base like K₂CO₃ is failing, switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[7][8] The solubility of the base is also important; using finely powdered base or adding a small amount of water to solvents like dioxane or THF can facilitate the reaction.[7][9]

  • Cause 3: Poor Substrate/Reagent Stability. The boronic acid may be decomposing via protodeboronation before it can couple.

    • Solution: This is common with electron-deficient or heteroaromatic boronic acids under harsh basic conditions.[7] To mitigate this, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (BPin). Alternatively, using milder bases like potassium fluoride (KF) can be effective.[7][10]

Optimization Workflow for Low-Yield Suzuki Coupling

Caption: A decision-making workflow for troubleshooting low yields in Suzuki coupling reactions.

Q6: I'm observing significant desulfonation of my starting material. How can I prevent this?

This is a known side reaction for N-phenylsulfonyl azaindoles.[1] It is typically base-promoted and occurs when the reaction conditions are too harsh.

  • Solution 1: Change the Base. The choice of base is critical. Strong, hard bases are more likely to cause desulfonation. If you are using a base like NaOtBu or K₂CO₃ at high temperatures, consider switching to a milder or softer base.

  • Solution 2: Lower the Temperature. Often, desulfonation is accelerated at higher temperatures. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between product formation and decomposition.

  • Solution 3: Modify the Protecting Group. If desulfonation remains a persistent issue across various conditions, it may be necessary to switch to a more robust protecting group for the azaindole nitrogen, although this adds synthetic steps.

Q7: My Buchwald-Hartwig amination is failing. What should I try?

Successful Buchwald-Hartwig amination of this substrate has been reported, but requires careful optimization.[1]

  • Cause 1: Inappropriate Ligand. The ligand is arguably the most important variable. It controls the stability of the catalyst and facilitates both oxidative addition and reductive elimination.

    • Solution: For this specific substrate class, Xantphos has been demonstrated to be effective.[1] If Xantphos fails, other common ligands for C-N coupling include bulky biarylphosphines like DavePhos or RuPhos.[1]

  • Cause 2: Incorrect Base. The base must be strong enough to deprotonate the amine (or the N-H of the palladium-amine complex) but not so strong that it causes substrate decomposition (desulfonation).

    • Solution: Cs₂CO₃ is an excellent choice that was successful in the literature for coupling amines with N-protected 4-bromo-7-azaindoles.[1] Other bases like K₃PO₄ or LiHMDS can also be screened.[11]

  • Cause 3: Solvent Choice. The solvent must solubilize all components and be stable at the reaction temperature.

    • Solution: Dioxane is a common and effective solvent for these reactions.[1] Toluene or THF are also viable alternatives.

ParameterRecommended Starting Conditions for Buchwald-Hartwig Amination[1]
Palladium Source Pd(OAc)₂ (5 mol%)
Ligand Xantphos (10 mol%)
Base Cs₂CO₃ (1.5 mmol per 1.0 mmol substrate)
Solvent Dioxane
Temperature 100 °C
Atmosphere Inert (Argon or Nitrogen)
Problem Area 2: Side Product Formation

Q8: I'm seeing a significant amount of homocoupled boronic acid byproduct. How can I minimize this?

Homocoupling of the boronic acid (or ester) to form a biaryl byproduct is a common side reaction, often driven by the presence of oxygen or high catalyst loading.

  • Solution 1: Rigorous Degassing. As mentioned for low yields, oxygen can promote homocoupling. Ensure your solvent and reaction vessel are thoroughly purged with an inert gas.

  • Solution 2: Control Stoichiometry. Use a slight excess of the boronic acid (e.g., 1.1 to 1.2 equivalents) relative to the limiting aryl halide. Using a large excess can drive homocoupling.

  • Solution 3: Lower Catalyst Loading. While it may seem counterintuitive, sometimes a lower catalyst loading (e.g., 1-2 mol%) can be more selective and reduce the rate of side reactions.

Detailed Experimental Protocols

The following are generalized, starting-point protocols. They should be optimized for each specific coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 4:1, to a concentration of 0.1 M relative to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from a successful literature procedure for related substrates.[1]

  • Vessel Preparation: To an oven-dried Schlenk tube or sealed vial, add this compound (1.0 equiv), Cs₂CO₃ (1.5 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the amine coupling partner (1.2 equiv) followed by anhydrous, degassed dioxane (to a concentration of ~0.5 M).

  • Reaction: Seal the vessel tightly and heat the mixture to 100 °C in an oil bath with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Typical reaction times are 3-24 hours.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Simplified Palladium Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OA_Complex Ar-Pd(II)-X(L_n) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)-R(L_n) Transmetalation Complex OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Trans_Complex->Product Product Release Product_Complex Product-Pd(0)L_n ArX Ar-X (Azaindole-Br) ArX->OA_Complex Base_Nu R-B(OH)₂ + Base (Boronic Acid) Base_Nu->Trans_Complex

Caption: A simplified representation of the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available at: [Link]

  • Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. ResearchGate. Available at: [Link]

  • Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts. PMC - NIH. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. Available at: [Link]

  • Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. PMC - NIH. Available at: [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. Available at: [Link]

  • Palladium-Catalyzed C-N and C-O Bond Formation of N-Substituted 4-Bromo-7-Azaindoles With Amides, Amines, Amino Acid Esters and Phenols. Scribd. Available at: [Link]

  • aryl fluoride cross‐coupling. ResearchGate. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros. Reddit. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available at: [Link]

  • Cross-couplings and related reactions of aryl or alkyl halides with... ResearchGate. Available at: [Link]

  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters - ACS Publications. Available at: [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available at: [Link]

  • Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons. PMC - NIH. Available at: [Link]

  • Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PMC - NIH. Available at: [Link]

  • Negishi Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH. Available at: [Link]

  • Sulfonyl Protective Groups. Chem-Station Int. Ed. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this complex heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles in heterocyclic chemistry and purification sciences.

I. Understanding the Molecule: Key Physicochemical Properties and Potential Challenges

This compound is a multi-functionalized heterocyclic compound. Its purification is influenced by several structural features:

  • 7-Azaindole Core: A nitrogenous bicyclic system that is a common scaffold in medicinal chemistry.[1][2] The pyridine ring is electron-deficient, while the pyrrole ring is electron-rich, influencing its reactivity and potential for side reactions during synthesis and purification.[3]

  • Phenylsulfonyl Protecting Group: This is a robust, electron-withdrawing group used to protect the pyrrole nitrogen.[4] While generally stable, its lability under certain chromatographic conditions should be considered.[5][6]

  • Bromo and Fluoro Substituents: These halogens significantly alter the electronic properties of the azaindole core and can introduce challenges in separating regioisomers or related impurities.[7][8]

The combination of these functionalities can lead to challenges such as low solubility, potential for degradation, and difficulty in separating closely related impurities.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Low Recovery After Flash Chromatography

Symptom: A significant loss of the target compound is observed after purification by flash column chromatography.

Potential Causes & Solutions:

  • Compound Adsorption to Silica Gel: The polar 7-azaindole core and the sulfonyl group can lead to strong, sometimes irreversible, binding to acidic silica gel.

    • Solution 1: Deactivate the Silica Gel. Before preparing your column, slurry the silica gel in the chosen eluent containing 1-2% triethylamine or pyridine. This will neutralize the acidic sites on the silica surface, reducing tailing and irreversible adsorption.

    • Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina, or a C18-functionalized silica (reverse-phase chromatography) if your compound has sufficient solubility in appropriate solvents.

  • On-Column Decomposition: The phenylsulfonyl group, while generally stable, can be labile under certain conditions.[5] Acidic silica gel or protic solvents can potentially promote desulfonylation.

    • Solution: Monitor with TLC. Before committing to a large-scale column, run a small TLC plate and let it sit for 30-60 minutes. Re-elute the plate to see if any new, lower Rf spots (indicative of the more polar, deprotected compound) have appeared. If so, a less acidic stationary phase or aprotic solvents are recommended.

  • Inappropriate Solvent System: The chosen eluent may not be effectively desorbing the compound from the stationary phase.

    • Solution: Systematic Solvent Screening. Use TLC to screen a range of solvent systems with varying polarity. A good starting point is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). Adding a small amount of a highly polar solvent like methanol can sometimes improve recovery, but be cautious of its potential to dissolve silica.

Problem 2: Co-elution of Impurities

Symptom: The purified fractions contain one or more persistent impurities with similar Rf values to the desired product.

Potential Causes & Solutions:

  • Unreacted Starting Material or Regioisomers: Incomplete reactions or lack of complete regioselectivity in the bromination or fluorination steps are common sources of hard-to-separate impurities.[7]

    • Solution 1: Optimize Your Chromatography. A shallower solvent gradient during column chromatography can improve separation. Isocratic elution (using a single solvent mixture) may also provide better resolution for closely eluting spots.

    • Solution 2: Consider a Different Purification Technique. If chromatography fails to provide the desired purity, recrystallization or preparative HPLC may be necessary.

  • Presence of a Debrominated or Defluorinated Impurity: Reductive dehalogenation can be a side reaction in some synthetic steps.

    • Solution: Orthogonal Purification. If you've used normal-phase chromatography, consider a follow-up purification using reverse-phase chromatography. The different separation mechanism can often resolve impurities that co-elute in the initial method.

Problem 3: Difficulty with Recrystallization

Symptom: The compound "oils out" of solution, fails to crystallize, or the resulting crystals are of low purity.

Potential Causes & Solutions:

  • Incorrect Solvent Choice: A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[9][10]

    • Solution: Systematic Solvent Screening. Test the solubility of your crude product in a variety of solvents at room temperature and with heating. Common choices for compounds like this include ethanol, isopropanol, acetonitrile, toluene, or mixtures such as ethyl acetate/hexanes.[10]

  • Cooling Rate is Too Fast: Rapid cooling often leads to the precipitation of an amorphous solid or oil rather than the formation of a pure crystal lattice.

    • Solution: Slow Cooling. Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize crystal yield.

  • Supersaturation: The solution may be supersaturated, preventing crystal nucleation.

    • Solution 1: Scratch the Flask. Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.[11]

    • Solution 2: Seed Crystals. If you have a small amount of pure material, adding a single seed crystal to the cooled, saturated solution can induce crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for flash chromatography of this compound?

A1: A good starting point for TLC screening and subsequent flash chromatography is a mixture of hexanes (or heptane) and ethyl acetate.[12] Given the polarity of the 7-azaindole core and the sulfonyl group, you will likely need a relatively high proportion of ethyl acetate. For example, begin with a 70:30 hexanes:ethyl acetate mixture and adjust the polarity based on the TLC results. If the compound is still showing a low Rf, consider switching to a dichloromethane/methanol system.

Q2: My compound appears to be degrading on the TLC plate. What does this mean for my purification strategy?

A2: Streaking or the appearance of new spots over time on a TLC plate suggests that your compound is unstable on silica gel. You should avoid silica gel chromatography if possible. Consider purification by recrystallization, or if chromatography is necessary, use a less acidic stationary phase like neutral alumina or switch to reverse-phase chromatography.

Q3: Can I remove the phenylsulfonyl protecting group during purification?

A3: It is generally not advisable to attempt deprotection during the purification of the protected compound. The conditions required for deprotection are typically specific and may not be compatible with chromatographic conditions.[4] Purification should be performed on the intact molecule, followed by a separate deprotection step if required.

Q4: I have multiple isomeric impurities. What is the most effective way to separate them?

A4: The separation of isomers can be very challenging. High-Performance Liquid Chromatography (HPLC), particularly on a preparative scale, often provides the best resolution for isomeric mixtures due to the higher efficiency of the stationary phases used. Experiment with different columns (e.g., C18, phenyl-hexyl) and mobile phases to optimize the separation.

IV. Experimental Protocols & Workflows

Protocol 1: Flash Column Chromatography with Deactivated Silica
  • Slurry Preparation: In a beaker, add the required amount of silica gel to your starting eluent (e.g., 90:10 hexanes:ethyl acetate). Add triethylamine to a final concentration of 1% (v/v). Stir the slurry for 5-10 minutes.

  • Column Packing: Pour the slurry into your chromatography column and use gentle air pressure to pack the column bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column bed.

  • Elution: Begin eluting with your starting solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Purification Strategy Selection

PurificationWorkflow start Crude Product tlc Run TLC with Hex/EtOAc and DCM/MeOH systems start->tlc check_spots Single Spot with Good Rf (0.2-0.4)? tlc->check_spots check_stability Is the spot stable? (No streaking/new spots) check_spots->check_stability Yes recrystallization Attempt Recrystallization check_spots->recrystallization No flash_chrom Proceed with Flash Column Chromatography check_stability->flash_chrom Yes check_stability->recrystallization No pure_product Pure Product flash_chrom->pure_product solubility_test Systematic Solubility Screening recrystallization->solubility_test find_solvent Good Recrystallization Solvent Found? solubility_test->find_solvent perform_recrys Perform Recrystallization find_solvent->perform_recrys Yes prep_hplc Consider Preparative HPLC find_solvent->prep_hplc No perform_recrys->pure_product prep_hplc->pure_product

Caption: Decision workflow for selecting a purification strategy.

V. Data Summary Tables

Table 1: Potential Impurities and Suggested Purification Strategies

Impurity TypeLikely SourceRecommended Primary PurificationAlternative Method
Unreacted 7-azaindoleIncomplete N-sulfonylationFlash ChromatographyRecrystallization
Unreacted Halogenated AzaindoleIncomplete N-sulfonylationFlash ChromatographyRecrystallization
RegioisomersNon-selective halogenationPreparative HPLCCareful Flash Chromatography
Deprotected AzaindoleOn-column decompositionRecrystallizationChromatography on neutral alumina
Debrominated/Defluorinated ProductReductive side reactionsPreparative HPLCOrthogonal Chromatography

Table 2: Common Solvents for Recrystallization Screening

Solvent ClassExamplesComments
AlcoholsEthanol, IsopropanolGood for moderately polar compounds.[10]
Esters/KetonesEthyl Acetate, AcetoneOften used in combination with alkanes.[10]
AromaticToluene, XylenesGood for dissolving aromatic compounds at high temperatures.
EthersDioxane, Tetrahydrofuran (THF)Use with caution due to peroxide formation.
NitrilesAcetonitrileGood for many nitrogen-containing heterocycles.
Solvent PairsEthyl Acetate/Hexanes, Dichloromethane/HexanesAllows for fine-tuning of solvent polarity.[10]

VI. Troubleshooting Logic Diagram

Troubleshooting start Purification Unsuccessful issue Identify Primary Issue start->issue low_yield Low Yield/ No Recovery issue->low_yield Low Recovery impure Product is Impure issue->impure Persistent Impurities adsorption Suspect Adsorption/ Decomposition on Column low_yield->adsorption coelution Suspect Co-eluting Impurities impure->coelution deactivate Use Deactivated Silica or Neutral Alumina adsorption->deactivate change_phase Switch to Reverse Phase deactivate->change_phase If still fails optimize_chrom Optimize Chromatography (Shallow Gradient/Isocratic) coelution->optimize_chrom recrystallize Attempt Recrystallization optimize_chrom->recrystallize If still impure prep_hplc Use Preparative HPLC recrystallize->prep_hplc If still impure

Caption: Troubleshooting logic for common purification problems.

References

  • ResearchGate. Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry | Request PDF. Available from: [Link]

  • Thompson, A. M. et al. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
  • Wang, L. et al. Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. Molecules. (2023).
  • MCRae, R. et al. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic & Biomolecular Chemistry. (2009).
  • Guisot, N. E. S. et al. Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group. The Journal of Organic Chemistry.
  • Google Patents. Preparation method for 4-substituted-7-azaindole.
  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. (2025). Available from: [Link]

  • Chem-Station. Sulfonyl Protective Groups. (2014). Available from: [Link]

  • Beauchamp, A. L. et al. Preparation and characterization of azaindolyl-azaindole and structure of its halogen-free dicationic cluster containing the. Canadian Journal of Chemistry.
  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025). Available from: [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. Available from: [Link]

  • LookChem. 7-Azaindole 271-63-6 wiki. Available from: [Link]

  • Negrerie, M. et al. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. (1995).
  • Google Patents. Method for the bromination of aromatic compound.
  • ResearchGate. Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2025). Available from: [Link]

  • ResearchGate. Practical Regioselective Bromination of Azaindoles and Diazaindoles. (2025). Available from: [Link]

  • Synthesis of Azaindoles. Available from: [Link]

  • MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • MDPI.
  • Google Patents. A process for preparing halogenated azaindole compounds using pybrop.
  • MDPI.
  • AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. Available from: [Link]

  • ResearchGate. Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin | Request PDF. (2025). Available from: [Link]

  • National Institutes of Health.
  • Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]

  • MDPI. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines.
  • Google Patents. Process for the preparation of aromatic fluoro compounds.
  • National Institutes of Health. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • Ask Pharmacy. Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Available from: [Link]

  • EMU Physics Department.
  • ResearchGate. Preparation and characterization of azaindolyl-azaindole and structure of its halogen-free dicationic cluster containing the µ4-oxotetracopper(II) core. (2025).
  • Google Patents. Purification of liquid bromine contaminated with organic impurities.

Sources

Technical Support Center: Deprotection of the Phenylsulfonyl Group in 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of phenylsulfonyl-protected 7-azaindoles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions. The phenylsulfonyl group is a robust protecting group for the nitrogen of 7-azaindoles, but its removal can sometimes be challenging. This guide offers practical, field-proven insights to help you navigate potential issues and achieve successful deprotection.

Troubleshooting Guides

This section addresses specific problems that you may encounter during the deprotection of phenylsulfonyl-protected 7-azaindoles, offering step-by-step solutions and the scientific reasoning behind them.

Issue 1: Incomplete or Sluggish Deprotection

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The reaction stalls, with no further conversion observed over an extended period.

Potential Causes & Solutions:

  • Insufficiently Reductive Conditions: The cleavage of the N-S bond in phenylsulfonyl amides is a reductive process.[1][2][3][4] If the reaction is sluggish, the reducing agent may not be potent enough or may have degraded.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Ensure that the reducing agent (e.g., magnesium turnings, sodium amalgam) is fresh and has been stored under appropriate anhydrous conditions.

      • Increase Reagent Equivalents: Incrementally increase the molar equivalents of the reducing agent. It is common to use a significant excess of the metal reductant.

      • Consider a Stronger Reductant: If milder conditions fail, consider switching to a more powerful reducing system. Samarium(II) iodide is a potent single-electron transfer reagent that can be effective for cleaving sulfonamides.[5]

      • Activate Metal Surface: For metal-based reductions (e.g., Mg/MeOH), brief activation of the metal surface can be beneficial. This can be achieved by adding a small crystal of iodine or by sonication.

  • Poor Solubility: The 7-azaindole substrate or the reagents may have poor solubility in the chosen solvent system at the reaction temperature, limiting the reaction rate.

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with different solvent systems. While methanol is commonly used for Mg-mediated deprotections, co-solvents like THF might improve the solubility of the substrate.

      • Elevated Temperature: Cautiously increase the reaction temperature. For many reductive deprotections, heating to reflux can significantly accelerate the reaction.[2] However, be mindful of potential side reactions at higher temperatures.

  • Proton Source Limitation: In reductive cleavages like those using Mg/MeOH, methanol serves as the proton source.[6] If the reaction is stoichiometric in a proton source that is consumed, it can stall.

    • Troubleshooting Steps:

      • Ensure Excess Proton Source: When using systems like Mg in a protic solvent, ensure the solvent is in large excess.

      • Alternative Proton Sources: In aprotic solvents, a stoichiometric or slightly excess amount of a proton source like ammonium chloride may be required.

Issue 2: Formation of Unidentified Side Products

Symptoms:

  • TLC or LC-MS shows the formation of new spots or peaks with different retention times or mass-to-charge ratios than the starting material or the desired product.

  • The isolated product is impure, and purification is difficult.

Potential Causes & Solutions:

  • Over-reduction: The strong reducing conditions required for N-S bond cleavage can sometimes lead to the reduction of other functional groups on the 7-azaindole core or its substituents.

    • Troubleshooting Steps:

      • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to increase selectivity.

      • Reduce Reagent Equivalents: Carefully titrate the amount of reducing agent to find the minimum required for complete deprotection of the phenylsulfonyl group without affecting other functionalities.

      • Choose a Milder Reagent: Explore alternative, milder deprotection methods. For example, some transition-metal-free methods using KOtBu in DMSO have been reported for N-desulfonylation.[7]

  • Ring Opening or Rearrangement: The 7-azaindole ring system can be sensitive to harsh reaction conditions, potentially leading to undesired rearrangements or decomposition.

    • Troubleshooting Steps:

      • Milder Conditions: As with over-reduction, employing milder conditions (lower temperature, less reactive reagents) is the primary strategy to avoid these side reactions.

      • Screen Alternative Methods: Investigate different classes of deprotection reactions. For instance, electrochemical methods can offer a high degree of control and selectivity under mild conditions.[5]

  • Alkylation or Acylation of the Deprotected 7-Azaindole: The newly formed free N-H of the 7-azaindole is nucleophilic and can react with electrophiles present in the reaction mixture, especially during workup.

    • Troubleshooting Steps:

      • Careful Workup: Ensure that the workup procedure quenches all reactive species. An aqueous workup with a mild acid or base, as appropriate, is crucial.

      • Use of Scavengers: In some cases, adding a scavenger during the reaction or workup can trap reactive electrophilic byproducts.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of a phenylsulfonyl group from a 7-azaindole?

A1: Reductive cleavage methods are the most prevalent for removing the robust phenylsulfonyl group.[1] Commonly employed systems include:

  • Magnesium in Methanol (Mg/MeOH): This is a widely used, convenient, and environmentally benign method for desulfonylation.[6][11]

  • Sodium Amalgam (Na/Hg): A classical and effective method, though the toxicity of mercury is a significant drawback.

  • Samarium(II) Iodide (SmI2): A powerful single-electron transfer reagent capable of cleaving even very stable sulfonamides.[5]

  • Electrochemical Methods: These offer a mild and highly controllable alternative to chemical reductants.[5]

Q2: My deprotection with Mg/MeOH is not working. What should I check first?

A2: First, verify the quality of your magnesium turnings. They should be fresh and not heavily oxidized. Activating the surface with a small crystal of iodine can be helpful. Also, ensure your methanol is anhydrous. If the reaction is still sluggish, consider gently heating the reaction mixture to reflux.

Q3: Can I selectively deprotect a phenylsulfonyl group in the presence of other protecting groups?

A3: The selectivity of phenylsulfonyl deprotection depends on the other protecting groups present and the chosen method. The strong reducing conditions required can be incompatible with sensitive groups like nitro groups or some esters. However, groups like Boc or Cbz may be stable under certain reductive conditions. It is essential to perform a careful analysis of the compatibility of all functional groups in your molecule with the intended deprotection conditions.[12][13] Optimization of reaction conditions, such as temperature and choice of reductant, is key to achieving selectivity.[14][15]

Q4: Are there any non-metallic methods for phenylsulfonyl deprotection?

A4: Yes, some transition-metal-free methods have been developed. For instance, using a strong base like potassium tert-butoxide (KOtBu) in a solvent like DMSO has been shown to effect N-desulfonylation under room temperature conditions.[7] Additionally, visible-light-mediated methods using a Hantzsch ester have been reported for the deprotection of certain N-arylsulfonamides.[7]

Q5: What is the general mechanism for the reductive cleavage of the N-S bond?

A5: The reductive cleavage of the N-S bond in sulfonamides typically proceeds via a single-electron transfer (SET) mechanism. The reducing agent (e.g., Mg, SmI2) donates an electron to the sulfonamide, forming a radical anion. This intermediate then fragments to cleave the N-S bond, generating the deprotected amine anion and a sulfinate. The amine anion is then protonated by a suitable proton source in the reaction mixture to yield the final deprotected 7-azaindole.

Visualizations and Protocols

Decision-Making Workflow for Troubleshooting Phenylsulfonyl Deprotection

Deprotection_Troubleshooting start Start: Phenylsulfonyl Deprotection check_completion Reaction Incomplete? start->check_completion side_products Side Products Observed? check_completion->side_products No reagent_quality Check Reagent Quality (Fresh Reducing Agent, Anhydrous Solvent) check_completion->reagent_quality Yes success Successful Deprotection side_products->success No lower_temp Lower Reaction Temperature side_products->lower_temp Yes increase_equivalents Increase Equivalents of Reducing Agent reagent_quality->increase_equivalents increase_temp Increase Reaction Temperature increase_equivalents->increase_temp stronger_reductant Consider Stronger Reductant (e.g., SmI2) increase_temp->stronger_reductant stronger_reductant->check_completion reduce_equivalents Reduce Reagent Equivalents lower_temp->reduce_equivalents milder_method Screen Milder Methods (e.g., Electrochemical, KOtBu/DMSO) reduce_equivalents->milder_method workup Optimize Workup Protocol (Quenching, pH adjustment) milder_method->workup workup->check_completion

Caption: Troubleshooting workflow for phenylsulfonyl deprotection.

Experimental Protocol: Magnesium-Mediated Deprotection

This protocol provides a general procedure for the deprotection of a phenylsulfonyl-protected 7-azaindole using magnesium in methanol.

Materials:

  • Phenylsulfonyl-protected 7-azaindole

  • Magnesium turnings

  • Anhydrous methanol

  • Ammonium chloride (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask equipped with a stir bar and reflux condenser under an inert atmosphere, add the phenylsulfonyl-protected 7-azaindole (1.0 equiv) and magnesium turnings (10-20 equiv).

  • Add anhydrous methanol to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Stir the reaction mixture vigorously at room temperature. The reaction may be exothermic.

  • Monitor the progress of the reaction by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to reflux.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until gas evolution ceases.

  • Filter the mixture to remove any remaining magnesium and inorganic salts.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected 7-azaindole.

Comparative Data of Deprotection Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Magnesium/Methanol Mg, MeOHRT to refluxInexpensive, convenient, environmentally benign[6]Can be sluggish, may require activation of Mg
Sodium Amalgam Na(Hg), Protic Solvent0 °C to RTHighly effective and reliableHighly toxic (mercury), requires careful handling
Samarium(II) Iodide SmI₂, THF/HMPARTVery powerful, effective for stubborn substrates[5]Reagent is expensive and air/moisture sensitive
Electrochemical Electrode, ElectrolyteControlled potentialMild, highly selective, avoids chemical reagents[5]Requires specialized equipment
KOtBu/DMSO KOtBu, DMSORTTransition-metal-free, mild conditions[7]May not be suitable for base-sensitive substrates

References

  • Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive desulfonylation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. (n.d.). ACS Publications. Retrieved from [Link]

  • Davenport, R. E. (1975). Reductive cleavage of N-substituted benzenesulfonamides and p-sulfamyl. Scholarly Commons. Retrieved from [Link]

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. (2019). ResearchGate. Retrieved from [Link]

  • Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. (n.d.). ResearchGate. Retrieved from [Link]

  • Rao, S. V., Shrikant, H. H., Kumar, B. S., & Krishna, G. S. (2017). Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. Asian Journal of Chemistry, 29(10), 2232-2234. Retrieved from [Link]

  • Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(46), 18413–18418. Retrieved from [Link]

  • Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. (2017). ResearchGate. Retrieved from [Link]

  • Sulfonyl Protective Groups. (2014). Chem-Station. Retrieved from [Link]

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of reaction conditions for deprotection along with cross coupling using phenyl boronic acid a. (n.d.). ResearchGate. Retrieved from [Link]

  • Taichi, M., Kimura, T., & Nishiuchi, Y. (2008). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. International Journal of Peptide Research and Therapeutics, 14(1), 1-10. Retrieved from [Link]

  • Lee, G. H., Youn, I. K., Choi, E. B., Lee, H. K., Yon, G. H., Yang, H. C., & Pak, C. S. (2004). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Current Organic Chemistry, 8(14), 1263-1287. Retrieved from [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2020). ACS Publications. Retrieved from [Link]

  • Optimization of the deprotection. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective deprotection of phenolic polysulfonates. (n.d.). ResearchGate. Retrieved from [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2025). Wiley Online Library. Retrieved from [Link]

  • Hu, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., ... & Wu, Z. (2018). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances, 8(61), 35147-35151. Retrieved from [Link]

  • Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (2007). Google Patents.
  • Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. (n.d.). ResearchGate. Retrieved from [Link]

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Jung, M. E., & Koch, P. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(46), 6051–6054. Retrieved from [Link]

  • An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. (2014). PubMed. Retrieved from [Link]

Sources

stability of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this versatile building block in complex organic syntheses. This document will delve into the stability and reactivity of this compound under a variety of commonly encountered reaction conditions, offering field-proven insights to anticipate and address experimental challenges.

I. Compound Stability Profile: A Chemist's Overview

This compound is a highly functionalized heterocyclic compound, offering multiple reaction handles for molecular elaboration. However, the interplay of the electron-withdrawing N-phenylsulfonyl group, the reactive bromo and fluoro substituents, and the inherent reactivity of the 7-azaindole core necessitates a nuanced understanding of its stability. The N-phenylsulfonyl group serves as a robust protecting group, enhancing the stability of the azaindole ring to some extent but also influencing the reactivity of the halogen substituents.[1][2]

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of this compound.

Q1: How stable is the N-phenylsulfonyl protecting group?

The N-phenylsulfonyl group is generally stable under a wide range of conditions, including many acidic and basic environments, making it a reliable protecting group for multi-step syntheses.[3] However, it is not completely inert and can be cleaved under specific, often harsh, conditions.

  • Acidic Conditions: While stable to mild acids, prolonged exposure to strong acids like HBr can lead to deprotection.[4]

  • Basic Conditions: It is generally stable to mild bases like K₂CO₃ or Cs₂CO₃ often used in cross-coupling reactions. However, strong bases such as NaOH or KOH in alcoholic solvents at elevated temperatures can induce cleavage.[4][5]

  • Reductive Conditions: The N-S bond is susceptible to reductive cleavage.[4][6] Common methods for deprotection involve dissolving metal reductions (e.g., sodium in naphthalene) or catalytic hydrogenation under specific conditions. Mild electrochemical methods have also been reported for the deprotection of N-phenylsulfonyl groups.[4]

Q2: What is the reactivity of the 5-bromo substituent?

The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.[5][7] The N-phenylsulfonyl group, being electron-withdrawing, can modulate the reactivity of the C-Br bond, but it generally remains amenable to these transformations.[8]

Q3: Is the 4-fluoro substituent stable?

The C4-fluoro substituent is generally more stable than the C5-bromo group towards palladium-catalyzed cross-coupling reactions. However, the fluorine atom can be susceptible to nucleophilic aromatic substitution (SNAr), especially with potent nucleophiles or under forcing conditions like microwave heating.[9][10] The electron-deficient nature of the pyridine ring in the 7-azaindole scaffold enhances its susceptibility to nucleophilic attack.

Q4: Can I perform a Suzuki-Miyaura coupling at the 5-position without affecting the 4-fluoro substituent or the N-phenylsulfonyl group?

Yes, this is a common and highly feasible transformation. The N-phenylsulfonyl group is generally stable under typical Suzuki-Miyaura conditions.[8] The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position.

Q5: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and atmospheric oxygen.

III. Troubleshooting Guide

This section provides solutions to potential issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Deprotection of the N-Phenylsulfonyl Group

Symptom: Formation of the N-deprotected 5-bromo-4-fluoro-7-azaindole as a byproduct during a reaction.

Possible Causes & Solutions:

CauseRecommended Solution
Harsh Basic Conditions: Use of strong bases (e.g., NaH, LDA, alkoxides) at elevated temperatures.Opt for milder bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine or DIPEA. If a strong base is necessary, consider running the reaction at a lower temperature.
Reductive Side Reactions: Presence of unintended reducing agents or conditions.Carefully review all reagents and reaction conditions for potential reductants. Ensure the reaction is performed under an inert atmosphere if sensitive to reduction.
High Temperatures: Prolonged heating at high temperatures can sometimes lead to decomposition or deprotection.If possible, use a more active catalyst to lower the required reaction temperature or shorten the reaction time.
Issue 2: Unwanted Nucleophilic Substitution of the 4-Fluoro Group

Symptom: Formation of a byproduct where the fluorine atom has been displaced by a nucleophile present in the reaction mixture.

Possible Causes & Solutions:

CauseRecommended Solution
Strong Nucleophile: Use of highly nucleophilic reagents (e.g., primary amines, thiols).Consider protecting the nucleophile if it is not the intended reactant. Alternatively, explore alternative synthetic routes that avoid the use of strong nucleophiles in the presence of the 4-fluoro-7-azaindole core.
High Reaction Temperature: Elevated temperatures, especially with microwave irradiation, can promote SNAr.[9]Reduce the reaction temperature and extend the reaction time. Screen different solvents that may disfavor the SNAr pathway.
Presence of a Strong Base: Strong bases can deprotonate certain nucleophiles, increasing their reactivity.Use a milder base or a stoichiometric amount of base to minimize the concentration of the activated nucleophile.
Issue 3: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling

Symptom: Incomplete conversion or failure of a Suzuki-Miyaura or other cross-coupling reaction at the 5-bromo position.

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst Inactivation: The palladium catalyst may be poisoned or deactivated.Ensure all reagents and solvents are of high purity and are properly degassed. Consider using a different palladium precatalyst or ligand.
Incorrect Base: The chosen base may not be optimal for the specific coupling partners.Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can be critical for efficient transmetalation.
Poor Solubility: The substrate or reagents may not be fully dissolved in the reaction solvent.Experiment with different solvent systems or co-solvents to improve solubility.

IV. Experimental Protocols & Workflows

Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Position

This protocol describes a general procedure for the selective cross-coupling of an arylboronic acid at the 5-position of this compound.

Step-by-Step Methodology:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as Cs₂CO₃ (2.0 equiv.).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or a combination of a palladium source like Pd₂(dba)₃ (0.025 equiv.) and a ligand such as SPhos (0.1 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Selective Functionalization

G cluster_start Starting Material cluster_reaction1 Reaction Pathway 1 cluster_reaction2 Reaction Pathway 2 start This compound reaction1 Suzuki-Miyaura Coupling (Pd catalyst, base) start->reaction1 Selective C-Br functionalization reaction2 Deprotection (Reductive Cleavage) start->reaction2 N-S bond cleavage product1 5-Aryl-4-fluoro-1-(phenylsulfonyl)-7-azaindole reaction1->product1 product2 5-Bromo-4-fluoro-7-azaindole reaction2->product2

Caption: Selective functionalization pathways for this compound.

Protocol 2: Deprotection of the N-Phenylsulfonyl Group

This protocol provides a general method for the reductive cleavage of the N-phenylsulfonyl group.

Step-by-Step Methodology:

  • Dissolve the N-phenylsulfonyl protected azaindole (1.0 equiv.) in a suitable solvent such as anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a reducing agent. A common choice is magnesium turnings (e.g., 10 equiv.) followed by the slow addition of methanol.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Decision Tree for Troubleshooting Deprotection

G start Deprotection Issues? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes side_reactions Side Reactions Observed start->side_reactions No increase_reagent Increase equivalents of reducing agent incomplete_reaction->increase_reagent increase_temp Increase reaction temperature incomplete_reaction->increase_temp change_reductant Try alternative reducing agent (e.g., Na/naphthalene) incomplete_reaction->change_reductant lower_temp Lower reaction temperature side_reactions->lower_temp check_compatibility Check compatibility of other functional groups with conditions side_reactions->check_compatibility

Caption: Troubleshooting decision tree for N-phenylsulfonyl deprotection.

V. References

  • Caldwell, J. et al. (2007). Microwave heating for the nucleophilic aromatic substitution of 4-halo-7-azaindoles with cyclic secondary amines. Tetrahedron Letters, 48(34), 5955-5957. Available at: [Link]

  • Merour, J-Y. & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-pyrrolo[2,3-b]pyridines). Current Organic Chemistry, 5(5), 471–506. Available at: [Link]

  • Ismail, M. et al. (2019). Halogenases from Xanthomonas campestris pv. campestris B100 for the production of halogenated indole derivatives. Catalysts, 9(11), 934. Available at: [Link]

  • Grognec, E. L., & Quintard, J.-P. (2001). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. European Journal of Organic Chemistry, 2001(13), 2469-2475. Available at: [Link]

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available at: [Link]

  • Li, J. et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances, 10(53), 32031-32035. Available at: [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8507-8515. Available at: [Link]

  • Douglas, J. T. et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16938-16945. Available at: [Link]

  • Paul, C. E. et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2. Available at: [Link]

  • Wang, D. et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic & Biomolecular Chemistry, 20(10), 2068-2072. Available at: [Link]

  • Weinreb, S. M. (2003). Synthetic Applications of N-Sulfonyl Imines. Topics in Current Chemistry, 229, 1-48. Available at: [Link]

  • Wang, X.-S. et al. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Dalton Transactions, 39(26), 5949-5961. Available at: [Link]

  • Bora, P. P. et al. (2019). Fluorine-containing indoles: Synthesis and biological activity. ChemSusChem, 12(10), 2096-2110. Available at: [Link]

  • Hansen, M. R. et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5099. Available at: [Link]

  • Nakamura, H. et al. (2019). Nucleophilic substitutions at the 3'-position of substituted indoles. The Journal of Organic Chemistry, 84(15), 9513-9523. Available at: [Link]

  • Moody, C. J., & Warrellow, G. J. (1986). Nucleophilic substitutions at an indole β-position. Journal of the Chemical Society, Chemical Communications, (12), 957-958. Available at: [Link]

  • Li, J. et al. (2020). Biological activity and material applications of 7-azaindole derivatives. RSC Advances, 10(53), 32031-32035. Available at: [Link]

  • Sundberg, R. J., & Russell, H. F. (1973). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 38(19), 3324-3330. Available at: [Link]

  • Dörr, A. et al. (2022). Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. Polymers, 14(19), 4153. Available at: [Link]

  • Iwao, M. et al. (2008). Palladium-catalyzed cross-coupling of N-benzenesulfonyl-3,4-dibromopyrrole and its application to the total syntheses of lamellarins O, P, Q, and R. Tetrahedron, 64(30-31), 7239-7251. Available at: [Link]

  • Isom, A. et al. (2022). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. Available at: [Link]

  • Doyle, A. G. et al. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Chemical Reviews, 123(10), 6245-6316. Available at: [Link]

  • Hazari, N. et al. (2018). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale Graduate School of Arts and Sciences Dissertations. Available at: [Link]

  • Felpin, F.-X., & Fouquet, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 153. Available at: [Link]

  • Franzen, J. et al. (2023). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]

  • Journal of Pharmacy and Drug Research. (2023). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Pharmacy and Drug Research, 6(3). Available at: [Link]

  • Houk, K. N. et al. (2023). Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis. The Journal of Organic Chemistry, 88(2), 893-900. Available at: [Link]

  • Li, J. et al. (2020). Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances, 10(53), 32031-32035. Available at: [Link]

  • Pirrung, M. C., & Agua, A. R. (2023). Cine Substitution of N-Sulfonylindoles. Chemistry, 5(3), 1738-1748. Available at: [Link]

  • Aksenov, A. V. et al. (2022). Reductive Cleavage of 4' H-Spiro[indole-3,5'-isoxazoles] En Route to 2-(1 H-Indol-3-yl)acetamides with Anticancer Activities. The Journal of Organic Chemistry, 87(21), 13955-13964. Available at: [Link]

  • Witschel, M. et al. (2022). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 8(3), 579-588. Available at: [Link]

  • Ribeiro da Silva, M. A. V. et al. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 28(13), 5129. Available at: [Link]

  • Miller, J. (1970). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of the Chemical Society B: Physical Organic, 1427-1431. Available at: [Link]

  • Stathopoulos, P. et al. (2005). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Journal of Peptide Science, 11(10), 628-636. Available at: [Link]

  • Goundry, A. J. et al. (2020). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters, 22(1), 276-280. Available at: [Link]

  • Baciocchi, E. et al. (1987). Regioselectivity in the Reductive Bond Cleavage of Diarylalkylsulfonium Salts: Variation with Driving Force and Structure of Sulfuranyl Radical Intermediates. The Journal of Organic Chemistry, 52(15), 3249-3253. Available at: [Link]

Sources

Technical Support Center: Alternative Catalysts for Functionalizing 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the catalytic functionalization of this versatile heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-based catalysts for Suzuki-Miyaura coupling with this compound?

A1: For Suzuki-Miyaura reactions with this substrate, palladium catalysts equipped with electron-rich, bulky phosphine ligands are generally the most effective.[1][2] A common starting point is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which has demonstrated high yields in relatively short reaction times for similar bromo-heterocyclic compounds.[3][4] Other highly active catalysts include those with Buchwald biaryl phosphine ligands like SPhos and XPhos, which can be particularly effective for challenging substrates.[5]

Q2: Are there viable nickel-based alternatives to palladium catalysts for this type of transformation?

A2: Yes, nickel-based catalysts are emerging as a cost-effective and sustainable alternative to palladium for cross-coupling reactions.[6][7] For substrates like 5-bromoindoles, catalysts such as NiCl₂(PCy₃)₂ have shown high efficacy.[8] While often requiring slightly higher temperatures, nickel catalysts can be an excellent choice, especially for large-scale syntheses where cost is a significant factor.[9][10] However, a full life-cycle analysis should be considered, as factors like solvent choice can impact the overall sustainability.[7]

Q3: What are the key considerations for selecting a catalyst for Buchwald-Hartwig amination on this substrate?

A3: For Buchwald-Hartwig amination, the choice of ligand is crucial.[1][2] Xantphos is a widely used ligand in combination with a palladium source like Pd₂(dba)₃, often yielding excellent results.[1][2] Biarylphosphine ligands, such as DavePhos and RuPhos, are also highly effective, particularly for amination of halo-7-azaindoles.[1][2] The base is another critical parameter, with cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) being common choices.[1][2][11]

Q4: Can Sonogashira coupling be performed on this substrate, and what are the recommended catalysts?

A4: Sonogashira coupling is a viable method for introducing alkyne moieties.[12] A standard catalytic system consists of a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI.[12][13] Iron-catalyzed Sonogashira reactions are also being developed as a more sustainable alternative.[14]

Troubleshooting Guide

Low Yield in Suzuki-Miyaura Coupling

Q5: I am observing low yields in my Suzuki-Miyaura coupling. What are the potential causes and solutions?

A5: Low yields in Suzuki-Miyaura couplings of N-heterocyclic halides can stem from several factors. Here's a breakdown of common issues and how to address them:

  • Dehalogenation: A frequent side reaction is the replacement of the bromine atom with hydrogen.[15][16] This can be mitigated by using a less polar solvent, a milder base (e.g., K₂CO₃ instead of stronger bases), or by switching to a different ligand that favors reductive elimination over dehalogenation.[5] Protecting the pyrrole nitrogen with groups like BOC or SEM can also suppress this side reaction.[5][16]

  • Catalyst Inactivity: The nitrogen atom in the azaindole ring can coordinate to the palladium center and inhibit catalysis.[5] Using bulky, electron-rich ligands like SPhos or XPhos can prevent this inhibitory coordination.[5][17]

  • Protodeboronation of Boronic Acid: The boronic acid coupling partner can be unstable, especially in the presence of water and base, leading to its decomposition.[17][18] Using the corresponding pinacol ester or trifluoroborate salt of the boronic acid can increase stability.[17] Running the reaction under strictly anhydrous conditions can also help.

Issues with Buchwald-Hartwig Amination

Q6: My Buchwald-Hartwig amination is sluggish and gives a complex mixture of products. How can I optimize it?

A6: A sluggish reaction or complex product mixture in Buchwald-Hartwig aminations often points to issues with the catalyst system or reaction conditions.

  • Ligand Choice: The ligand has a profound impact on the reaction's success. If a standard ligand like Xantphos is not effective, screening other ligands from the Buchwald biarylphosphine family (e.g., RuPhos, BrettPhos) is recommended.[1][2]

  • Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide are common, they can sometimes lead to side reactions with sensitive substrates. Screening milder bases like Cs₂CO₃ or K₃PO₄ can be beneficial.[1][2]

  • Solvent: The solvent can influence the solubility of the catalyst and reagents. Toluene and dioxane are common choices, but in some cases, a more polar solvent like DMF may be necessary.[19]

Catalyst Selection and Performance Comparison
Catalyst SystemTypical ReactionAdvantagesDisadvantages
Pd(dppf)Cl₂Suzuki-MiyauraHigh yields, short reaction times.[3]Can be less effective for very challenging substrates.
Pd₂(dba)₃ / XPhosSuzuki-Miyaura, Buchwald-HartwigBroad substrate scope, high activity.[1][2]Ligand can be expensive.
NiCl₂(PCy₃)₂Suzuki-MiyauraCost-effective, good for large scale.[8]May require higher temperatures, sensitive to air/moisture.
Pd(PPh₃)₄ / CuISonogashiraWell-established, reliable for many substrates.[12][13]Copper co-catalyst can sometimes lead to alkyne homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[3][8]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[5]

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if necessary.

  • Add a degassed solvent (e.g., dioxane, toluene, or dimethoxyethane).[3][5]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).[1][2]

  • Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to 100-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, then dry, concentrate, and purify as described above.

Visual Guides

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G start Low Yield Observed check_dehalogenation Analyze crude NMR/LCMS for dehalogenated byproduct start->check_dehalogenation dehalogenation_present Dehalogenation is a major side reaction check_dehalogenation->dehalogenation_present solution_dehalogenation Switch to milder base (K2CO3) Use less polar solvent (Toluene) Consider N-protection (BOC/SEM) dehalogenation_present->solution_dehalogenation Yes check_sm Significant unreacted starting material? dehalogenation_present->check_sm No end Re-run Optimized Reaction solution_dehalogenation->end sm_present Yes check_sm->sm_present solution_sm Increase temperature Switch to a more active catalyst system (e.g., Pd/Buchwald Ligand) Ensure boronic acid quality sm_present->solution_sm Yes check_homocoupling Boronic acid homocoupling observed? sm_present->check_homocoupling No solution_sm->end homocoupling_present Yes check_homocoupling->homocoupling_present solution_homocoupling Ensure thorough degassing Use a Pd(0) source or efficient precatalyst Use boronic ester/trifluoroborate homocoupling_present->solution_homocoupling Yes homocoupling_present->end No solution_homocoupling->end

Sources

overcoming solubility issues with 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

A Guide to Overcoming Solubility Challenges

Introduction

This compound is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug discovery, particularly as a scaffold for kinase inhibitors.[1][2] Like many complex, planar aromatic molecules designed for biological targets, it exhibits inherently poor aqueous solubility, a characteristic that presents considerable challenges during experimental workflows.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and answers to frequently asked questions to effectively manage and overcome the solubility issues associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: This compound is a crystalline solid that is practically insoluble in water.[6] Its structure, featuring a rigid azaindole core, a lipophilic phenylsulfonyl group, and halogen substituents, contributes to a high lattice energy and low affinity for polar solvents like water. The 7-azaindole core itself can enhance solubility compared to an indole equivalent, but the extensive substitution often counteracts this benefit.[7] It is expected to be soluble in strong, aprotic polar organic solvents.

Q2: What are the recommended starting solvents for preparing a stock solution?

A2: For initial solubilization and the preparation of high-concentration stock solutions, aprotic polar solvents are strongly recommended. The primary choices are:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for this class of compounds. Its strong hydrogen bond accepting capability and high polarity can effectively disrupt the crystal lattice.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is an excellent solvent for many poorly soluble organic molecules.

  • N-Methyl-2-pyrrolidone (NMP): Can be considered if solubility in DMSO or DMF is limited.

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for a cell-based assay. What is happening and how can I prevent it?

A3: This is a classic issue known as "antisolvent precipitation." The compound is highly soluble in DMSO but crashes out when the solution is diluted into an aqueous medium where its solubility is negligible.[8] To prevent this:

  • Lower the Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous buffer as low as possible, typically below 0.5% (v/v), to minimize solvent-induced artifacts in biological assays.

  • Use a Co-solvent or Formulation Strategy: Incorporating pharmaceutically acceptable co-solvents can significantly improve the apparent solubility in aqueous media.[9] Common strategies include using mixtures of DMSO with Pluronic F-68 or Polyethylene Glycol 400 (PEG400).[9]

  • Increase Dilution Volume: Dilute the stock solution into a larger volume of buffer while vortexing vigorously to promote rapid dispersion and prevent localized supersaturation.

Q4: Can I use heat or sonication to help dissolve the compound?

A4: Yes, both methods can be effective, but they must be used with caution.

  • Heating: Gentle warming (e.g., 30-40°C) can increase the rate of dissolution and solubility. However, prolonged exposure to high temperatures can lead to degradation. Always perform a small-scale test and verify compound integrity via methods like HPLC or LC-MS if stability is a concern.

  • Sonication: Using an ultrasonic bath can break apart solid aggregates and accelerate dissolution through cavitation. This is generally a safer method than heating as it imparts less thermal stress on the molecule.

Q5: How should I store stock solutions of this compound?

A5: To ensure stability, stock solutions in solvents like DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[10] Store these aliquots in tightly sealed vials at -20°C or -80°C for long-term storage.[10] Before use, allow the aliquot to thaw completely and come to room temperature, then vortex gently to ensure homogeneity.

Troubleshooting Guide: Common Scenarios

This section addresses specific problems you may encounter during your experiments.

Scenario 1: Incomplete Dissolution in Primary Solvent
  • Problem: You have added the calculated volume of DMSO to your solid compound, but visible particulate matter remains even after vortexing.

  • Causality: This indicates you are near or have exceeded the compound's solubility limit in that specific volume of solvent at room temperature.

  • Solution Workflow:

    Caption: Workflow for addressing incomplete dissolution.

Scenario 2: Precipitate Forms Upon Storage or Cooling
  • Problem: The compound dissolved completely after warming, but a precipitate formed after the solution returned to room temperature or was stored at 4°C.

  • Causality: You have created a supersaturated solution. The higher temperature increased the solubility, but this state is thermodynamically unstable at lower temperatures.

  • Solution:

    • Re-warm the solution to re-dissolve the precipitate.

    • Add a small amount of additional solvent (e.g., 10-20% more volume) to create a stable solution at room temperature.

    • Alternatively, if the concentrated stock is for immediate dilution, you can re-warm it just before use, ensuring it is fully dissolved before pipetting. For long-term storage, preparing a slightly less concentrated, stable stock is the recommended practice.

Quantitative Data & Protocols

Solubility Profile

While specific experimental data for this compound is not widely published, a qualitative solubility profile can be inferred based on its structure and data from related azaindole compounds.[11][12]

SolventExpected SolubilityNotes
Water / Aqueous Buffers (pH 7.4)Practically InsolubleThe uncharged, lipophilic nature of the molecule prevents significant interaction with water.
Dimethyl Sulfoxide (DMSO)SolubleStrongest recommended solvent for creating high-concentration stock solutions (e.g., >10 mM).
Dimethylformamide (DMF)SolubleA reliable alternative to DMSO.
Ethanol / MethanolSparingly SolubleMay require significant volume and warming to achieve moderate concentrations. Not ideal for primary stock solutions.
AcetonitrileSparingly SolubleLower solubility compared to DMSO/DMF.[11]
Dichloromethane (DCM) / ChloroformSlightly SolubleMay be useful for certain organic synthesis workups but not for biological assay stock preparation.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a standard stock solution. The molecular weight of this compound is 355.18 g/mol .[13]

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and sonicator

Procedure:

  • Weighing: Accurately weigh 3.55 mg of the compound and place it into a sterile vial.

  • Solvent Addition: Add 1.0 mL of high-purity DMSO to the vial. This will yield a final concentration of 10 mM.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes at room temperature.

  • Troubleshooting: Visually inspect the solution against a bright light. If any solid particles remain, proceed to the sonication/warming steps as detailed in the troubleshooting workflow diagram above.

  • Confirmation: Once a clear, homogenous solution is obtained, it is ready for use or storage.

  • Storage: Aliquot into smaller volumes (e.g., 50 µL) and store at -20°C or -80°C.

Protocol 2: Dilution into Aqueous Buffer using a Co-Solvent

This protocol describes how to dilute a DMSO stock into an aqueous buffer for a biological assay, minimizing precipitation.

Materials:

  • 10 mM stock solution in DMSO (from Protocol 1)

  • Aqueous assay buffer (e.g., PBS, DMEM)

  • Co-solvent (e.g., Pluronic® F-127 or PEG400)

Procedure:

  • Prepare Intermediate Solution (Optional but Recommended):

    • Create a 1:1 (v/v) mixture of your 10 mM DMSO stock with the chosen co-solvent. For example, mix 10 µL of the DMSO stock with 10 µL of PEG400. This creates a 5 mM intermediate stock in a DMSO/PEG400 vehicle.

  • Final Dilution:

    • Vortex the assay buffer in its tube or well.

    • While the buffer is still mixing, pipette the required volume of the stock (or intermediate stock) directly into the buffer. Do not pipette onto the side of the tube.

    • Ensure the final concentration of the organic solvent (DMSO + co-solvent) is below the tolerance level for your specific assay (typically <0.5%).

Decision-Making Flowchart for Solubility Enhancement

This diagram outlines the logical progression for selecting a solubilization strategy.

Caption: Decision-making flowchart for solubilization.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 5-Bromo- vs. 5-Chloro-7-Azaindole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, 7-azaindole has emerged as a privileged scaffold, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its ability to form key hydrogen bonding interactions mimics the adenine hinge-binding motif of ATP, making it a highly sought-after framework in drug design.[3] Strategic functionalization of the 7-azaindole nucleus is paramount for modulating potency, selectivity, and pharmacokinetic properties. Halogenated derivatives, particularly at the 5-position, serve as versatile synthetic handles for diversification via transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 5-bromo-7-azaindole and 5-chloro-7-azaindole. For researchers, scientists, and drug development professionals, understanding the nuanced differences in their reactivity is critical for efficient route optimization, catalyst selection, and overall synthetic success. This analysis is grounded in fundamental chemical principles and supported by representative experimental data for three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between 5-bromo- and 5-chloro-7-azaindole lies in the strength of the carbon-halogen (C-X) bond. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst.[4] The reactivity trend for aryl halides in this crucial step is well-established and follows the order of decreasing C-X bond dissociation energy: C-I > C-Br > C-Cl.[3]

The C-Br bond (approx. 72 kcal/mol) is significantly weaker than the C-Cl bond (approx. 84 kcal/mol). This lower bond dissociation energy means that 5-bromo-7-azaindole will undergo oxidative addition to the Pd(0) center more readily and under milder conditions than its chloro-counterpart.[4] Consequently, reactions with 5-bromo-7-azaindole can often be performed at lower temperatures, with shorter reaction times, and with a broader range of standard palladium catalysts and ligands. Conversely, the more robust C-Cl bond in 5-chloro-7-azaindole typically necessitates more specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), higher temperatures, and longer reaction times to achieve comparable yields.[5]

Experimental Comparison: Performance in Key Cross-Coupling Reactions

To illustrate these principles, the following sections provide representative experimental protocols and comparative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. It is important to note that the data is compiled from various sources and serves to highlight typical reaction conditions and outcomes, rather than a direct head-to-head comparison under identical parameters.

Table 1: Comparative Data in Suzuki-Miyaura Coupling
Parameter5-Bromo-7-azaindole5-Chloro-7-azaindole
Boronic Acid (4-chlorophenyl)boronic acidVarious aryl boronic acids
Catalyst System Pd(dppf)Cl₂·CH₂Cl₂XPhos Pd G3 / SPhos
Base K₂CO₃K₃PO₄ / Cs₂CO₃
Solvent Dioxane/H₂ODioxane/H₂O or Toluene/Ethanol
Temperature 80 °C60-100 °C
Typical Yield High (Specific yield not stated)[6]85-99%[5][7]
Notes Standard conditions effective.Requires more specialized, bulky phosphine ligands for high efficiency.
Table 2: Comparative Data in Buchwald-Hartwig Amination
Parameter5-Bromo-7-azaindole5-Chloro-7-azaindole
Amine Primary & Secondary Amines2-Nitroaniline
Catalyst System BrettPhos Pd G3Not specified, but typically requires bulky phosphine ligands
Base NaOtBu or other strong baseNot specified, typically a strong base
Solvent Toluene or DioxaneNot specified
Temperature Mild to moderateModerate to high
Typical Yield Good to excellent[8]High (Specific yield not stated)[9]
Notes Efficient coupling with a range of amines using modern catalysts.[8]Feasible, often used in multi-step syntheses.[9]
Table 3: Comparative Data in Sonogashira Coupling
Parameter5-Bromo-7-azaindole5-Chloro-7-azaindole
Alkyne Terminal AlkynesTerminal Alkynes
Catalyst System PdCl₂(PPh₃)₂ / CuIPdCl₂(PPh₃)₂ / CuI (under forcing conditions)
Base Et₃NTBAF (under solvent-free conditions)
Solvent DMF or THFSolvent-free
Temperature RT to 80 °C[10]Higher temperatures often required
Typical Yield Good to excellent[10]Moderate to excellent[11]
Notes Standard, widely used conditions are effective.Generally less reactive; may require modified, copper- and amine-free conditions for success.[11]

Mechanistic Insight: The Catalytic Cycles

The difference in reactivity is best understood by examining the catalytic cycles for these transformations. The initial oxidative addition step is where the C-X bond cleavage occurs, setting the stage for the subsequent steps of transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Palladium_Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Pd(0)L2_S Pd(0)L2 ArPd(II)XL2_S Ar-Pd(II)(X)L2 Pd(0)L2_S->ArPd(II)XL2_S Oxidative Addition (Ar-X) ArPd(II)R'L2_S Ar-Pd(II)(R')L2 ArPd(II)XL2_S->ArPd(II)R'L2_S Transmetalation (R'-B(OR)2) ArPd(II)R'L2_S->Pd(0)L2_S Reductive Elimination Ar-R'_S Ar-R' ArPd(II)R'L2_S->Ar-R'_S Pd(0)L2_B Pd(0)L2 ArPd(II)XL2_B Ar-Pd(II)(X)L2 Pd(0)L2_B->ArPd(II)XL2_B Oxidative Addition (Ar-X) ArPd(II)(NR'R'')L2_B Ar-Pd(II)(NR'R'')L2 ArPd(II)XL2_B->ArPd(II)(NR'R'')L2_B Amine Coordination & Deprotonation (HNR'R'', Base) ArPd(II)(NR'R'')L2_B->Pd(0)L2_B Reductive Elimination Ar-NR'R''_B Ar-NR'R'' ArPd(II)(NR'R'')L2_B->Ar-NR'R''_B

Caption: Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

The higher energy barrier for the oxidative addition of Ar-Cl bonds compared to Ar-Br bonds makes this initial step the bottleneck for 5-chloro-7-azaindole, necessitating more energetic conditions to drive the reaction forward.

Experimental Protocols

The following are representative, detailed experimental protocols for the Suzuki-Miyaura coupling of each derivative. These protocols are intended as a validated starting point for reaction optimization.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-7-azaindole

This protocol is adapted from a procedure for the synthesis of a precursor to Vemurafenib.[6]

Suzuki_Protocol_Bromo start Start step1 Combine 5-bromo-7-azaindole, (4-chlorophenyl)boronic acid, and K₂CO₃ in a flask. start->step1 step2 Add dioxane and water. step1->step2 step3 Degas the mixture (e.g., Ar bubbling). step2->step3 step4 Add Pd(dppf)Cl₂·CH₂Cl₂ catalyst. step3->step4 step5 Heat the mixture to 80 °C and stir overnight. step4->step5 step6 Cool, perform aqueous workup, and extract with organic solvent. step5->step6 step7 Purify by column chromatography. step6->step7 end End step7->end

Caption: Experimental workflow for Suzuki-Miyaura coupling of 5-bromo-7-azaindole.

Methodology:

  • Reagent Preparation: To a solution of (4-chlorophenyl)boronic acid (1.2 equivalents) and 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in dioxane (e.g., 5 mL/mmol), add an aqueous solution of K₂CO₃ (1.2 equivalents).

  • Inerting: Stir the mixture for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: Add the palladium catalyst, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to 80 °C and stir overnight.

  • Work-up: Upon completion, remove the volatile components under reduced pressure. The residue can then be subjected to a standard aqueous workup and extraction.

  • Purification: The crude product is purified by silica gel chromatography to yield 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Suzuki-Miyaura Coupling of 5-Chloro-7-azaindole

This protocol is a representative procedure for the coupling of less reactive aryl chlorides, adapted from methodologies using modern, highly active catalysts.[5]

Suzuki_Protocol_Chloro start Start step1 Combine 5-chloro-7-azaindole, aryl boronic acid, K₃PO₄, and XPhos Pd G3 catalyst in a vial. start->step1 step2 Add dioxane and water. step1->step2 step3 Seal the vial and stir vigorously. step2->step3 step4 Heat the mixture to 60-100 °C for 5-8 hours. step3->step4 step5 Cool, perform aqueous workup, and extract with organic solvent. step4->step5 step6 Purify by column chromatography. step5->step6 end End step6->end

Caption: Experimental workflow for Suzuki-Miyaura coupling of 5-chloro-7-azaindole.

Methodology:

  • Reagent Preparation: In a reaction vial, combine 5-chloro-7-azaindole (1.00 mmol), the desired aryl boronic acid (1.50 mmol), and K₃PO₄ (2.00 mmol).

  • Catalyst Addition: Add the pre-catalyst, such as XPhos Pd G3 (1.0–1.5 mol%).

  • Solvent Addition: Add dioxane (4 mL) and water (1 mL).

  • Reaction: Seal the vial and heat the mixture to 60 °C with vigorous stirring for 5–8 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

The choice between 5-bromo- and 5-chloro-7-azaindole is a strategic decision that impacts reaction conditions, catalyst cost, and overall process efficiency.

  • 5-Bromo-7-azaindole is the more reactive and versatile substrate. It is the preferred choice for initial route scouting and for reactions where mild conditions are critical to preserve sensitive functional groups elsewhere in the molecule. Its reliable performance in standard cross-coupling protocols makes it a robust and dependable synthetic intermediate.[12]

  • 5-Chloro-7-azaindole , while less reactive, offers a significant cost advantage, making it an attractive option for large-scale synthesis. However, its successful implementation requires careful optimization and the use of more advanced, and often more expensive, catalyst systems designed for the activation of aryl chlorides. Researchers should be prepared for more forcing conditions (higher temperatures, longer reaction times) and the potential for lower yields compared to the bromo derivative.

Ultimately, by understanding the fundamental principles of C-X bond reactivity and leveraging modern catalytic methods, researchers can effectively harness both 5-bromo- and 5-chloro-7-azaindole to build complex molecular architectures and accelerate the drug discovery process.

References

  • Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Retrieved from [Link]

  • Vetticatt, M. J. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Retrieved from [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Azaindole Therapeutic Agents. (n.d.). PubMed Central. Retrieved from [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). J-Stage. Retrieved from [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.). ResearchGate. Retrieved from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. Retrieved from [Link]

  • Vemurafenib and ABT199: The Crucial Role of 5-Bromo-7-azaindole in Advanced Antitumor Drug Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). DigitalCommons@University of Nebraska - Lincoln. Retrieved from [Link]

  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Preparation method for 5-bromo-7-azaindole. (n.d.). Google Patents.
  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). Organic Letters. Retrieved from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journals. Retrieved from [Link]

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. (n.d.). ACS Publications. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules. Retrieved from [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2006). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. Retrieved from [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (n.d.). National Institutes of Health. Retrieved from [Link]

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  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

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A Comparative Guide to Protecting Groups for the 7-Azaindole Nitrogen: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold is a privileged motif in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents due to its ability to mimic the purine core and engage in crucial hydrogen bonding interactions with biological targets. Synthetic manipulation of the 7-azaindole core, however, often necessitates protection of the pyrrolic nitrogen (N-1) to prevent undesired side reactions and to direct reactivity towards specific positions on the heterocyclic ring. The choice of an appropriate protecting group is paramount and is dictated by its stability towards a variety of reaction conditions and the ease and selectivity of its removal.

This guide provides a comparative analysis of commonly employed protecting groups for the 7-azaindole nitrogen, offering insights into their application, stability, and cleavage. This analysis is grounded in experimental data from peer-reviewed literature to assist researchers in making informed decisions for their synthetic strategies.

The Strategic Importance of N-Protection in 7-Azaindole Chemistry

The N-H proton of the 7-azaindole pyrrole ring is acidic and the nitrogen atom is nucleophilic. Protection of this position serves several critical functions:

  • Preventing N-functionalization: In reactions involving electrophiles, protection of the N-1 position prevents unwanted alkylation, acylation, or other modifications of the pyrrole nitrogen.

  • Enhancing solubility: The introduction of certain protecting groups can improve the solubility of 7-azaindole derivatives in organic solvents, facilitating purification and handling.

  • Directing regioselectivity: Bulky protecting groups can sterically hinder certain positions, thereby directing electrophilic substitution or metallation to other sites on the ring system. For instance, a bulky group at N-1 can favor functionalization at the C-3 position.

  • Enabling specific transformations: Certain protecting groups can activate or deactivate the ring system towards specific reactions. For example, the SEM group has been reported to act as both a protecting and an activating group for nucleophilic aromatic substitution on the 7-azaindole core.

The ideal protecting group should be easily introduced in high yield, stable to the desired reaction conditions, and readily removed in high yield under conditions that do not affect other functional groups in the molecule (orthogonality).

Comparative Analysis of Key Protecting Groups

This section details the application and characteristics of four commonly used protecting groups for the 7-azaindole nitrogen: tert-Butoxycarbonyl (Boc), p-Toluenesulfonyl (Tosyl or Ts), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Triisopropylsilyl (TIPS).

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its lability under acidic conditions, which allows for orthogonal deprotection strategies.

Introduction: The Boc group is typically introduced by treating 7-azaindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA).

Stability:

  • Stable to: Basic conditions, hydrogenolysis, and most nucleophilic reagents.

  • Labile to: Strong to moderate acidic conditions (e.g., trifluoroacetic acid (TFA), HCl).

Removal: The Boc group is readily cleaved by treatment with acids like TFA in dichloromethane (DCM) or HCl in dioxane.

Advantages:

  • Mild and high-yielding introduction.

  • Facile removal under acidic conditions, enabling orthogonality with base-labile or hydrogenolysis-sensitive groups.

  • Generally stable to a wide range of synthetic transformations not involving acid.

Disadvantages:

  • Its lability towards acid limits its use in synthetic routes requiring acidic steps.

p-Toluenesulfonyl (Tosyl or Ts) Group

The tosyl group is a robust protecting group known for its high stability across a wide range of reaction conditions. This stability, however, often necessitates harsher conditions for its removal.

Introduction: The tosyl group is introduced by reacting 7-azaindole with p-toluenesulfonyl chloride (TsCl) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Stability:

  • Stable to: Strongly acidic and basic conditions, many oxidizing and reducing agents, and organometallic reagents.

  • Labile to: Strong reducing agents (e.g., sodium naphthalenide) or harsh basic/acidic hydrolysis at elevated temperatures.

Removal: Deprotection of the tosyl group can be challenging and often requires forcing conditions. Common methods include treatment with strong bases like NaOH or KOH in refluxing alcohols, or reductive cleavage.

Advantages:

  • High stability, making it suitable for multi-step syntheses involving harsh reaction conditions.

  • Electron-withdrawing nature can influence the reactivity of the azaindole ring.

Disadvantages:

  • Harsh removal conditions may not be compatible with sensitive functional groups.

  • Introduction and removal may require stronger reagents and more vigorous conditions compared to the Boc group.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group offers a versatile protection strategy due to its multiple deprotection pathways, providing greater flexibility in complex syntheses.

Introduction: The SEM group is typically introduced by treating the sodium salt of 7-azaindole (formed with NaH) with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).

Stability:

  • Stable to: A wide range of conditions including basic, nucleophilic, and many organometallic reagents.

  • Labile to: Fluoride ions (e.g., tetrabutylammonium fluoride - TBAF) and strong acids.

Removal: The SEM group can be cleaved under different conditions:

  • Fluoride-mediated: Treatment with TBAF is a common and mild method.

  • Acid-mediated: Strong acids such as TFA or HCl can also be used for deprotection.

Advantages:

  • Multiple, orthogonal deprotection options.

  • Can act as a dual protecting-activating group in certain reactions.

Disadvantages:

  • The cost of SEM-Cl can be higher than reagents for Boc or Tosyl protection.

  • Side reactions can sometimes occur during deprotection.

Triisopropylsilyl (TIPS) Group

The TIPS group is a bulky silyl ether that is particularly useful for directing regioselectivity in reactions such as lithiation.

Introduction: The TIPS group is introduced by reacting 7-azaindole with triisopropylsilyl chloride (TIPS-Cl) in the presence of a base like imidazole or a stronger base like NaH.

Stability:

  • Stable to: A variety of non-acidic and non-fluoride containing reagents.

  • Labile to: Acidic conditions and fluoride ion sources.

Removal: The TIPS group is typically removed by treatment with fluoride sources like TBAF or hydrofluoric acid (HF).

Advantages:

  • Its steric bulk can effectively block the N-1 position and direct metallation to other positions, such as C-2.

  • Relatively stable to a range of reaction conditions.

Disadvantages:

  • The bulky nature of the group may hinder subsequent reactions at adjacent positions.

  • Requires specific reagents (fluoride or acid) for removal.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and reaction parameters for the discussed protecting groups to facilitate a direct comparison.

Table 1: General Properties and Stability of Protecting Groups for 7-Azaindole

Featuretert-Butoxycarbonyl (Boc)p-Toluenesulfonyl (Tosyl or Ts)2-(Trimethylsilyl)ethoxymethyl (SEM)Triisopropylsilyl (TIPS)
Protected Group(s) AminesAmines, AlcoholsAmines, AlcoholsAmines, Alcohols
Chemical Nature CarbamateSulfonamideAcetalSilyl amine
Stability to Acids LabileGenerally StableLabileLabile
Stability to Bases Generally StableGenerally StableStableStable
Stability to Nucleophiles Generally StableStableStableStable
Stability to Hydrogenolysis StableStableStableStable
Stability to Oxidation Generally StableGenerally StableStableStable

Table 2: Comparison of Introduction and Removal Conditions with Reported Yields

Protecting GroupIntroduction ReagentsTypical ConditionsReported Yield (%)Deprotection ReagentsTypical ConditionsReported Yield (%)
Boc Boc₂O, DMAPDCM, rt91TFA, DCM0 °C to rtHigh
Tosyl (Ts) TsCl, NaHDMF, 0 °C to rt~90Mg, MeOH or NaOH/EtOHRefluxVariable, often low
SEM SEM-Cl, NaHDMF, 0 °C94TBAFTHF, rt70
TIPS TIPS-Cl, NaHDMF, rtHighTBAFTHF, rtHigh

Yields are context-dependent and can vary based on the specific substrate and reaction conditions.

Choosing the Right Protecting Group: An Orthogonal Strategy

The concept of "orthogonality" is crucial in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others. The protecting groups discussed offer several possibilities for orthogonal strategies in 7-azaindole chemistry.

Orthogonal_Strategy cluster_synthesis Multi-step Synthesis on 7-Azaindole Start Start N-Boc_7-Azaindole N-Boc-7-Azaindole N-Ts_7-Azaindole N-Ts-7-Azaindole Reaction_A Reaction Stable to Acid Reaction_B Reaction Stable to Base/Reductant Deprotection_A Acidic Deprotection (TFA) Deprotection_B Reductive/Basic Deprotection Final_Product_A Final Product A Final_Product_B Final Product B

For example, a Boc-protected 7-azaindole can undergo a series of reactions that are incompatible with acidic conditions. Subsequently, the Boc group can be selectively removed with acid, leaving other acid-stable protecting groups on the molecule intact. Conversely, a robust Tosyl group can be employed when the synthetic route involves acidic transformations, with its removal planned for a later stage using specific reductive or strong basic conditions that would not affect acid-labile groups. The SEM group, with its dual deprotection options (acid or fluoride), offers even greater flexibility.

Experimental Protocols

The following are detailed, step-by-step methodologies for the introduction and removal of the Boc and Tosyl protecting groups on the 7-azaindole nitrogen.

Protocol 1: N-Boc Protection of 7-Azaindole

Boc_Protection_Workflow cluster_protocol N-Boc Protection Workflow Start Start Dissolve Dissolve 7-azaindole and DMAP in DCM Add_Boc2O Add Boc₂O Stir Stir at room temperature Monitor Monitor reaction by TLC Workup Aqueous workup Purify Purify by column chromatography Product N-Boc-7-azaindole

Materials:

  • 7-Azaindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 7-azaindole (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM, add Boc₂O (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-7-azaindole.

Protocol 2: N-Tosyl Protection of 7-Azaindole

Tosyl_Protection_Workflow cluster_protocol N-Tosyl Protection Workflow Start Start Suspend_NaH Suspend NaH in anhydrous DMF Add_Azaindole Add 7-azaindole solution Stir_0C Stir at 0 °C Add_TsCl Add TsCl solution Stir_rt Stir at room temperature Monitor Monitor reaction by TLC Quench Quench with water Extract Extract with ethyl acetate Purify Purify by column chromatography Product N-Tosyl-7-azaindole

Materials:

  • 7-Azaindole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 7-azaindole (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 3

A Senior Application Scientist's Comparative Guide to Method Selection and Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Purity of Synthesized 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole by HPLC

Introduction: The Critical Role of Purity in Azaindole-Based Drug Discovery

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other targeted therapeutics.[1] The specific compound, this compound, serves as a highly functionalized intermediate, where each substituent plays a crucial role in subsequent synthetic transformations. The phenylsulfonyl group activates the indole nitrogen, the bromine at the 5-position provides a handle for cross-coupling reactions, and the fluorine at the 4-position modulates electronic properties.

Given its role as a key building block, the purity of this intermediate is paramount. Unidentified impurities, even at trace levels, can carry through to the final Active Pharmaceutical Ingredient (API), potentially altering its efficacy, safety, and stability.[2] Regulatory bodies mandate rigorous characterization of any impurity present at levels greater than 0.1%.[3] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this complex heterocyclic compound, grounded in the principles of scientific integrity and practical laboratory experience.

Section 1: Understanding the Analyte and Potential Impurities

A logical HPLC method development process begins with an understanding of the analyte's structure and the likely impurities originating from its synthesis. The synthesis of this compound likely involves the protection of the 7-azaindole nitrogen with a phenylsulfonyl group, followed by directed halogenation.[4][5]

Potential Process-Related Impurities Include:

  • Starting Materials: Unreacted 4-fluoro-7-azaindole or 1-(phenylsulfonyl)-7-azaindole.

  • Intermediates: Incomplete reaction products.

  • Positional Isomers: Bromination occurring at other positions on the azaindole ring.

  • Over-brominated Species: Di-bromo or other poly-halogenated derivatives.

  • Degradation Products: Hydrolysis of the phenylsulfonyl group under certain pH conditions.

The presence of the π-electron-deficient pyridine ring fused to a π-electron-rich pyrrole ring gives the 7-azaindole core unique electronic properties that must be considered during method development.[6]

Section 2: Comparative Analysis of HPLC Platforms: HPLC vs. UPLC

The two primary liquid chromatography platforms for pharmaceutical analysis are traditional High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC® or UHPLC).[7][8] The choice between them is a trade-off between speed, resolution, and operational constraints.

FeatureConventional HPLC UPLC / UHPLC Rationale & Causality
Particle Size 3–5 µm< 2 µm (typically 1.7-1.8 µm)Smaller particles provide a greater surface area, leading to more efficient mass transfer and significantly higher separation efficiency (resolution).[7][8]
Operating Pressure Up to 6,000 psi (400 bar)Up to 19,000 psi (1,300 bar)Pushing mobile phase through a column packed with sub-2 µm particles requires substantially higher pressure.[9]
Analysis Time 20–45 minutes (typical)2–7 minutes (typical)The high efficiency of UPLC columns allows for higher flow rates and shorter column lengths without sacrificing resolution, dramatically increasing throughput.[3][9][10]
Resolution GoodExcellentUPLC provides narrower, taller peaks, which enhances the ability to resolve closely eluting impurities from the main analyte peak.[3][7]
Sensitivity StandardHighThe sharper peaks from UPLC result in a greater signal-to-noise ratio, improving the detection and quantification of trace-level impurities.[7]
Solvent Consumption HighLow (up to 70-80% reduction)Shorter run times and lower flow rates significantly reduce solvent usage, leading to cost savings and a greener laboratory footprint.[7][10]

Expert Insight: For impurity profiling, where the goal is to detect and resolve trace components, UPLC is the superior choice . The enhanced resolution can reveal small impurity peaks hidden on the tail of the main API peak that might be missed by conventional HPLC.[3] However, HPLC remains a robust and reliable workhorse for many QC labs due to its established methods and lower instrumentation cost.[10]

Section 3: A Systematic Approach to HPLC Method Development

A robust, self-validating HPLC method is built upon a systematic selection of columns and mobile phases. Reversed-Phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity using a non-polar stationary phase and a polar mobile phase, is the most common and effective technique for this type of analysis.[11][12][13][14]

Logical Workflow for Method Development

cluster_prep Phase 1: Initial Setup cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation start Define Analytical Goal: Purity Assessment col_select Column Selection: Start with C18 start->col_select mob_select Mobile Phase Screening: Acidic (Formic Acid) & Neutral pH col_select->mob_select grad_opt Gradient Optimization: Adjust slope and time to resolve all peaks mob_select->grad_opt flow_temp Flow Rate & Temperature: Fine-tune for peak shape and backpressure grad_opt->flow_temp detect Detector Settings: Select optimal wavelength from UV spectrum (DAD) flow_temp->detect sst System Suitability Test (SST): Check resolution, tailing, and reproducibility detect->sst final Final Method sst->final

Caption: A systematic workflow for HPLC method development.

Step-by-Step Experimental Protocol: UPLC Method

This protocol represents a robust starting point for the purity analysis of this compound.

1. Instrumentation and Columns:

  • System: An Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) system equipped with a binary solvent manager, sample manager, column heater, and a Photodiode Array (PDA) or Diode Array Detector (DAD).

  • Column: A high-strength silica C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Rationale: C18 columns provide excellent hydrophobic retention for a wide range of organic molecules.[14] The 1.7 µm particle size ensures high efficiency.[3]

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    • Rationale: An acidic mobile phase (pH ~2.7) is used to suppress the ionization of the basic nitrogen atom in the pyridine ring of the azaindole, leading to better peak shapes and preventing tailing.[6] Acetonitrile is chosen for its low viscosity and UV transparency.

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

    • Rationale: Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency.

  • Injection Volume: 1.0 µL.

  • Detection: Diode Array Detector (DAD) scanning from 210-400 nm. Quantification wavelength selected based on the analyte's UV maximum (e.g., ~254 nm).

    • Rationale: DAD allows for the determination of the optimal detection wavelength and is essential for peak purity analysis.[15]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    5.0 95
    6.0 95
    6.1 10

    | 7.0 | 10 |

    • Rationale: A gradient is necessary to elute both less retained (more polar) and highly retained (more non-polar) impurities within a reasonable timeframe. This broad gradient is a good starting point for impurity screening.[11]

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of ~0.1 mg/mL using the same diluent.

    • Rationale: The diluent should be similar in composition to the initial mobile phase to ensure good peak shape for early eluting compounds.

5. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the sample solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the main peak area < 2.0%.

    • Tailing factor for the main peak between 0.8 and 1.5.

    • Resolution between the main peak and the closest eluting impurity > 2.0.

    • Rationale: SST ensures that the chromatographic system is performing adequately and producing reliable, reproducible results.[16][17]

Section 4: Data Interpretation and Advanced Impurity Identification

Purity Calculation: The purity of the synthesized compound is typically reported as an area percentage.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Peak Purity with Diode Array Detection (DAD): The DAD acquires full UV-Vis spectra across the entire peak as it elutes. Software can then compare the spectra from the upslope, apex, and downslope of the peak. If the spectra are identical, the peak is considered spectrally pure.[15] If they differ, it indicates the presence of a co-eluting impurity.

Beyond Detection: Impurity Identification with LC-MS While HPLC-DAD can detect and quantify impurities, it cannot identify them. For structural elucidation, coupling the HPLC system to a mass spectrometer (MS) is the definitive technique.[18][2][19]

cluster_detect Detection & Quantification cluster_id Identification & Elucidation hplc HPLC Separation: Detects unknown peak at Retention Time 'X' purity Peak Purity Check (DAD): Is the peak spectrally pure? hplc->purity ms High-Resolution MS: Determine accurate mass and elemental composition purity->ms If impure or for identification msms Tandem MS (MS/MS): Fragment the impurity ion to get structural information ms->msms structure Propose Structure: Compare fragmentation with main compound and known impurities msms->structure

Caption: Logical workflow for impurity identification using LC-MS.

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides an accurate mass measurement of the impurity, allowing for the determination of its elemental composition.[18][20] Subsequent Tandem MS (MS/MS) experiments fragment the impurity, and the resulting fragmentation pattern provides the necessary information to elucidate its chemical structure.[19]

Conclusion

The purity assessment of this compound is a critical step in the pharmaceutical development pipeline. While conventional HPLC provides a robust platform for routine analysis, UPLC/UHPLC offers superior performance in terms of speed, resolution, and sensitivity, making it the recommended technique for comprehensive impurity profiling. [3][7] A successful analysis relies on a systematic method development approach, starting with a C18 column and an acidic mobile phase, followed by gradient optimization. The use of a Diode Array Detector is essential for ensuring peak purity, and coupling the liquid chromatography system to a mass spectrometer is the gold standard for the definitive identification and structural characterization of any unknown impurities.[2][19] This integrated approach ensures the quality and safety of the intermediates used to build the next generation of therapeutics.

References

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  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • Queguiner, G., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • Aher, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

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A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 7-azaindole scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors.[1] Its ability to mimic purine bases and form crucial hydrogen bonds with the hinge region of protein kinases makes it a valuable starting point for drug design.[2] A key strategy to refine the pharmacological profile of these molecules is the introduction of fluorine atoms. This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated 7-azaindole derivatives, supported by experimental data and mechanistic insights.

The Impact of Fluorination: A Physicochemical Perspective

The strategic incorporation of fluorine into a drug candidate can profoundly influence its properties.[3] Fluorine, being the most electronegative element, alters the electronic distribution within a molecule.[4] This can lead to changes in acidity (pKa), lipophilicity, and metabolic stability, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.[4][5][6]

For instance, the addition of fluorine can lower the basicity of nearby functional groups, which may enhance membrane permeability and, consequently, bioavailability.[4][7] While fluorination of an aromatic system generally increases lipophilicity, the effect can vary depending on the position and number of fluorine atoms.[8] This modulation of lipophilicity is a powerful tool for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[5][8]

Comparative Biological Activity: Kinase Inhibition

The 7-azaindole core is a well-established hinge-binding motif for a multitude of protein kinases, which are crucial regulators of cellular processes and prominent targets in oncology.[2][9][10] The pyridine nitrogen and the pyrrole NH of the 7-azaindole ring form a bidentate hydrogen bond with the kinase hinge region.[2]

The Role of Fluorine in Enhancing Potency and Selectivity

Fluorination of the 7-azaindole scaffold can significantly impact inhibitor potency and selectivity. The introduction of fluorine can lead to favorable interactions within the ATP-binding pocket, enhancing binding affinity.[11] Furthermore, the strong carbon-fluorine bond can block sites of metabolic oxidation, leading to improved metabolic stability and a longer half-life in vivo.[7][8]

A notable example is vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma, which features a fluorinated phenyl group.[2] The fluorine substitution contributes to its overall pharmacological profile.

Table 1: Comparative Kinase Inhibition Data

Compound ClassTarget KinaseKey SubstitutionsIC50 (nM)Reference
Non-Fluorinated 7-Azaindoles
C-3 aryl-7-azaindoleJAK2Aryl group at C-3260[12]
7-azaindole derivativeJAK2-1[1]
7-azaindole derivativeCDK1/CDK2-7 / 3[1]
Fluorinated 7-Azaindoles
5-fluoro-7-azaindole derivativeCDK95-Fluoro substitution31[12]
4-fluoroindole derivativeHIV-1 Reverse Transcriptase4-Fluoro substitution0.14[11]
Fluorinated 7-azaindole (ASM-7)SARS-CoV-2 Spike-hACE2p-fluorophenyl0.45 µM (EC50)[13]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

The data in Table 1 illustrates that fluorination can lead to highly potent inhibitors. For example, a 5-fluoro-7-azaindole derivative demonstrated nanomolar potency against CDK9.[12] In the context of antiviral research, a 4-fluoroindole derivative exhibited remarkable picomolar activity against HIV-1 reverse transcriptase.[11] A study on SARS-CoV-2 entry inhibitors found that a 7-azaindole derivative with a fluorine-substituted benzene ring showed greater activity than its methoxy-substituted counterpart.[13]

Experimental Protocols

To provide a practical framework for researchers, this section outlines a generalized protocol for a key assay used to evaluate the biological activity of these compounds.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Materials:

  • Purified target kinase

  • Kinase-specific substrate (e.g., a peptide)

  • Test compounds (fluorinated and non-fluorinated 7-azaindoles) dissolved in DMSO

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • 96-well filter plates

  • Phosphoric acid solution for washing

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, the substrate, and the kinase assay buffer.

  • Add the diluted test compounds to the appropriate wells. Include control wells with DMSO only (for 100% activity) and wells without the enzyme (for background).

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The strategic placement of fluorine atoms can significantly influence the binding mode of 7-azaindole inhibitors.[2] X-ray crystallography studies have revealed that 7-azaindole-based inhibitors can adopt different binding orientations within the kinase active site, categorized as "normal," "flipped," and "non-hinge" binding modes.[2] Small modifications, including fluorination, can induce a switch between these modes, which can have a profound impact on inhibitor potency and selectivity.[2]

For instance, the introduction of a fluorine atom can create favorable orthogonal multipolar interactions with backbone carbonyl groups in the protein, a phenomenon that can contribute to enhanced binding affinity.[11]

Logical Workflow for Evaluating Fluorinated vs. Non-Fluorinated 7-Azaindoles

G cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanistic Studies cluster_3 In Vivo Assessment A Design Analogs: - Non-Fluorinated - Mono/Di/Trifluorinated B Chemical Synthesis A->B C Physicochemical Profiling (pKa, logP, Solubility) B->C D Biochemical Assays (e.g., Kinase Inhibition) C->D E Cell-Based Assays (e.g., Antiproliferative) D->E F Structural Biology (X-ray Crystallography) E->F H Pharmacokinetic Studies (ADME) E->H G Computational Modeling F->G G->A Structure-Based Design I Efficacy in Disease Models H->I J Optimized Candidate I->J Lead Optimization

Caption: A streamlined workflow for the comparative evaluation and optimization of 7-azaindole derivatives.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the 7-azaindole scaffold is a powerful and versatile strategy in modern drug discovery.[7][14] Fluorination can enhance biological activity by modulating physicochemical properties, improving metabolic stability, and introducing favorable interactions with the target protein.[4][8][15] The case studies and experimental data presented in this guide underscore the significant advantages that fluorinated 7-azaindoles can offer over their non-fluorinated counterparts in terms of potency, selectivity, and overall drug-like properties.

As our understanding of the nuanced effects of fluorination continues to grow, coupled with advances in synthetic fluorination methodologies, we can anticipate the development of even more sophisticated and effective 7-azaindole-based therapeutics.[16][17] The future of this field will likely involve a more rational and predictive approach to fluorine substitution, guided by computational modeling and a deeper understanding of fluorine's role in molecular recognition.[3]

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available from: [Link]

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A Comparative Spectroscopic Guide to Confirming the Identity of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity. This guide provides an in-depth, multi-technique spectroscopic approach to verify the identity of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, a functionalized heterocyclic compound with potential applications in medicinal chemistry. We will move beyond a simple recitation of data, offering a comparative analysis grounded in established principles and experimental data from related structures. This guide is designed to be a self-validating workflow, ensuring a high degree of confidence in the final structural assignment.

The Analytical Challenge: Dissecting a Multi-Functionalized Heterocycle

The target molecule, this compound, presents a unique analytical puzzle. It combines a 7-azaindole core, a known privileged structure in kinase inhibitor design, with a specific halogenation pattern (bromine and fluorine) and a bulky phenylsulfonyl protecting group. Each of these features imparts distinct spectroscopic signatures that must be individually identified and collectively reconciled to confirm the overall structure. Our analytical strategy will leverage the synergistic strengths of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The 7-azaindole scaffold itself is a bioisostere of indole and purine, making its derivatives valuable in medicinal chemistry.[1] The introduction of halogens and a phenylsulfonyl group modifies its electronic properties and steric profile, which necessitates a robust analytical confirmation.

Overall Analytical Workflow

The following diagram outlines the logical flow of the spectroscopic analysis, beginning with mass confirmation and proceeding through detailed structural elucidation by NMR and functional group identification by IR.

Spectroscopic_Workflow cluster_0 Mass Spectrometry (MS) cluster_1 NMR Spectroscopy cluster_2 Infrared (IR) Spectroscopy cluster_3 Confirmation MS High-Resolution MS (HRMS) NMR_1H ¹H NMR (Proton Environment) MS->NMR_1H Confirms Mass NMR_19F ¹⁹F NMR (Fluorine Presence) NMR_1H->NMR_19F Informs Structure NMR_13C ¹³C NMR (Carbon Skeleton) NMR_19F->NMR_13C Correlates Data NMR_2D 2D NMR (Optional) (Connectivity) NMR_13C->NMR_2D Deeper Insight IR FT-IR (Functional Groups) NMR_13C->IR Cross-validates Confirm Structural Confirmation NMR_2D->Confirm IR->Confirm Final Check

Caption: Overall workflow for the spectroscopic confirmation of the target molecule.

Mass Spectrometry: The First Checkpoint

Mass spectrometry provides the most direct evidence of a compound's elemental composition. For a molecule of this complexity, high-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI), is indispensable.

Expected Results: The molecular formula for this compound is C₁₃H₈BrFN₂O₂S. The expected HRMS data for the protonated molecule [M+H]⁺ would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

IonCalculated m/z
[C₁₃H₉⁷⁹BrFN₂O₂S]⁺382.9550
[C₁₃H₉⁸¹BrFN₂O₂S]⁺384.9530

The observation of this doublet, with the correct mass accuracy (typically <5 ppm) and isotopic ratio, provides strong evidence for the elemental composition of the synthesized compound.

Comparative Analysis:

The fragmentation pattern in MS/MS analysis can also be informative. A likely fragmentation would be the loss of the phenylsulfonyl group (SO₂Ph, 141.0194 Da), a common fragmentation pathway for such protected amines.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Use a time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000. Use a suitable reference compound for internal mass calibration.

  • Analysis: Analyze the resulting spectrum for the [M+H]⁺ ion, confirming its accurate mass and isotopic distribution.

NMR Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will be required.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum will account for the 8 protons in the molecule: 3 on the azaindole core and 5 on the phenylsulfonyl group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group, the fluorine, and the bromine.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
H-6~8.40d~2.0 HzDeshielded by adjacent N and Br.[2]
H-2~7.80d~3.5 HzCoupled to H-3.
H-3~6.70d~3.5 HzCoupled to H-2.
H-ortho (SO₂Ph)~8.00d~7.5 HzDeshielded by the sulfonyl group.[3]
H-meta (SO₂Ph)~7.60t~7.5 HzTypical aromatic region.
H-para (SO₂Ph)~7.70t~7.5 HzTypical aromatic region.

Note: These are predicted values based on known data for 5-bromo-7-azaindole and phenylsulfonyl compounds. Actual values may vary.

Comparative Analysis:

  • The chemical shifts for the azaindole protons (H-2, H-3, H-6) are expected to be downfield compared to unsubstituted 7-azaindole due to the electron-withdrawing effects of the halogens and the N-sulfonyl group.[4]

  • The phenylsulfonyl protons will appear in their characteristic regions, with the ortho protons being the most deshielded.[3]

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive technique that will provide a single, unambiguous signal for the fluorine atom at the C-4 position.[5][6]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

AtomPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
F-4~ -120 to -140d~2-4 HzCoupled to H-3 across 4 bonds (⁴JHF).[7]

Reference: CFCl₃ at 0 ppm.

Causality Behind Experimental Choice: The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for confirming the presence and electronic environment of fluorine.[8] The absence of background signals in biological systems also makes fluorine a valuable label.[5] The coupling to a nearby proton (likely H-3) can provide further structural confirmation.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

The ¹³C NMR spectrum will reveal all 13 carbon atoms in the molecule. The signals will be significantly affected by the attached heteroatoms and functional groups.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

CarbonPredicted δ (ppm)C-F Coupling (¹JCF)Rationale
C-4~155~250 HzDirectly attached to F, large ¹JCF coupling.[9]
C-7a~150Adjacent to pyridine N.
C-5~95Attached to Br, shielded.
C-3a~130Bridgehead carbon.
C-6~120
C-2~128
C-3~105
C-ipso (SO₂Ph)~138Attached to S.[10]
C-ortho (SO₂Ph)~128
C-meta (SO₂Ph)~130
C-para (SO₂Ph)~135
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[11]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence to differentiate CH, CH₂, and CH₃ groups from quaternary carbons).

  • Data Processing: Process the data using appropriate software (e.g., Fourier transform, phase correction, baseline correction, and referencing). For ¹H and ¹³C, reference to the residual solvent peak or TMS. For ¹⁹F, reference to an external standard like CFCl₃.

Structure Elucidation Workflow using NMR

NMR_Workflow cluster_H ¹H NMR cluster_F ¹⁹F NMR cluster_C ¹³C NMR cluster_Final Correlation H_NMR Identify proton signals (8 distinct protons) H_Integrate Check integration (Azaindole: 3H, Phenyl: 5H) H_NMR->H_Integrate H_Coupling Analyze coupling patterns (d, t) H_Integrate->H_Coupling Final_Structure Assemble Final Structure H_Coupling->Final_Structure Proton connectivity F_NMR Confirm single F signal F_Coupling Observe coupling to H F_NMR->F_Coupling F_Coupling->Final_Structure F-H proximity C_NMR Identify all 13 carbons C_Coupling Observe large C-F coupling (confirms C4-F bond) C_NMR->C_Coupling C_Coupling->Final_Structure C-F bond confirmation

Caption: Logical workflow for structure elucidation using NMR data.

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationRationale
~3100-3000Aromatic C-H stretchCharacteristic of the azaindole and phenyl rings.
~1600, ~1480C=C and C=N stretchAromatic ring vibrations.
~1370, ~1180Asymmetric & Symmetric SO₂ stretchStrong, characteristic bands for the sulfonyl group.
~1100-1000C-F stretchIndicates the presence of a carbon-fluorine bond.

Comparative Analysis: The IR spectrum of the parent 5-bromo-7-azaindole would lack the strong SO₂ stretching bands.[12] The presence of these two prominent peaks is a key diagnostic feature for the N-phenylsulfonyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to expected values.

Conclusion: A Triad of Evidence

The identity of this compound can be confirmed with a high degree of certainty by combining data from HRMS, multinuclear NMR, and IR spectroscopy. HRMS validates the elemental composition. ¹H, ¹⁹F, and ¹³C NMR spectroscopy collectively provide an unambiguous blueprint of the molecular structure, confirming the connectivity of all atoms. Finally, IR spectroscopy offers a quick and reliable verification of the key functional groups. This integrated approach, which relies on comparing experimental data to established spectroscopic principles and data from related compounds, forms a robust and self-validating methodology for structural confirmation in a research and drug development setting.

References

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. ResearchGate. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). Available at: [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health (NIH). Available at: [Link]

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  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. Available at: [Link]

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  • Laser spectroscopic characterization of supersonic jet cooled 2,7-diazaindole. Royal Society of Chemistry. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. University of Wisconsin-Madison. Available at: [Link]

  • Supporting Information Highly Regioselective and Practical Synthesis of 5-Bromo-4-Chloro-3-Nitro-7-azaindole. ACS Publications. Available at: [Link]

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  • (E)-1-(PHENYLSULFONYL)-OCT-2-ENE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

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  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. Available at: [Link]

  • Preparation and characterization of azaindolyl-azaindole and structure of its halogen-free dicationic cluster containing the. Canadian Journal of Chemistry. Available at: [Link]

  • H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. ResearchGate. Available at: [Link]

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  • 5-Bromo-4-fluoro-1H-indole, tms. SpectraBase. Available at: [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

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A Head-to-Head Comparison of Synthetic Methodologies for 5-Bromo-4-fluoro-7-azaindole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Analysis of Synthetic Pathways to a Key Pharmaceutical Building Block: 5-Bromo-4-fluoro-7-azaindole

This guide provides a detailed, head-to-head comparison of synthetic methodologies for the preparation of 5-Bromo-4-fluoro-7-azaindole, a critical intermediate in the development of novel therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuances of different synthetic routes, offering experimental data, mechanistic insights, and a comparative analysis to inform strategic decisions in chemical synthesis.

Introduction: The Significance of 5-Bromo-4-fluoro-7-azaindole

5-Bromo-4-fluoro-7-azaindole, also known as 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, is a halogenated derivative of the 7-azaindole scaffold. The 7-azaindole core is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core and interact with a wide range of biological targets, including protein kinases. The strategic placement of bromo and fluoro substituents on this scaffold provides medicinal chemists with versatile handles for further functionalization through cross-coupling reactions and nucleophilic aromatic substitution, enabling the synthesis of diverse compound libraries for drug discovery programs. The unique electronic properties imparted by the fluorine atom can also enhance metabolic stability and binding affinity of the final drug candidates.

This guide will explore and compare two prominent synthetic strategies for accessing this valuable building block, focusing on their respective strengths and weaknesses in terms of yield, purity, scalability, and operational simplicity.

Methodology 1: Multi-step Synthesis via Nitration and Sandmeyer Reaction

One established route to 5-Bromo-4-fluoro-7-azaindole involves a multi-step sequence starting from a substituted pyridine precursor. This pathway leverages classical aromatic functionalization reactions, including nitration and the Sandmeyer reaction, to introduce the desired substituents.

Experimental Protocol:

Step 1: Nitration of 2-amino-3-methyl-5-bromopyridine

In a suitable reaction vessel, 2-amino-3-methyl-5-bromopyridine is dissolved in concentrated sulfuric acid at a controlled temperature, typically below 5°C. A nitrating agent, such as Caro's acid (a mixture of hydrogen peroxide and sulfuric acid), is then added dropwise while maintaining the low temperature. The reaction is allowed to proceed to completion, after which the mixture is carefully quenched with ice water and neutralized to precipitate the product, 2-nitro-3-methyl-5-bromopyridine.

Step 2: Formation of the Azaindole Ring

The resulting 2-nitro-3-methyl-5-bromopyridine is then subjected to a condensation reaction with a suitable reagent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine intermediate. This intermediate is then typically reduced and cyclized in the presence of a reducing agent like Raney nickel and hydrazine hydrate to construct the pyrrole ring of the 7-azaindole core, yielding 5-bromo-7-azaindole.

Step 3: Introduction of the Fluoro Group via Sandmeyer Reaction

To introduce the fluorine at the 4-position, a subsequent functionalization of the pyridine ring is necessary. This often involves a sequence of nitration at the 4-position, reduction to the corresponding amine, and finally, a Sandmeyer reaction. The 4-amino-5-bromo-7-azaindole is diazotized with a nitrite source in the presence of a fluoride source (e.g., HF-pyridine or fluoroboric acid) to generate the diazonium salt, which then decomposes to afford the desired 5-Bromo-4-fluoro-7-azaindole.

Causality Behind Experimental Choices:

The initial nitration is directed by the activating effect of the amino group and the steric hindrance of the methyl group. The use of Caro's acid provides a potent nitrating species in a strong acid medium. The subsequent cyclization to form the azaindole ring is a well-established method for this class of compounds. The final introduction of fluorine via the Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a fluoride, though it requires careful handling of hazardous reagents.

Methodology 2: Synthesis via Halogen Exchange and Direct Bromination

An alternative and potentially more convergent approach involves the synthesis of a 4-fluoro-7-azaindole intermediate followed by direct bromination at the 5-position.

Experimental Protocol:

Step 1: Synthesis of 4-Fluoro-7-azaindole

The synthesis of the 4-fluoro-7-azaindole core can be achieved through various methods. One common route starts from a suitably substituted pyridine, for instance, a 4-chloro-7-azaindole derivative. A nucleophilic aromatic substitution (SNA) reaction using a fluoride source, such as potassium fluoride in the presence of a phase-transfer catalyst, can be employed to replace the chloro group with a fluoro group.

Step 2: Regioselective Bromination

Once 4-fluoro-7-azaindole is obtained, the subsequent step is the regioselective bromination at the 5-position. This is typically achieved using an electrophilic brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile or dichloromethane. The reaction conditions are generally mild, and the regioselectivity is often high due to the directing effects of the pyrrole ring and the existing fluoro substituent.

Causality Behind Experimental Choices:

This approach benefits from the often more straightforward synthesis of the 4-fluoro-7-azaindole precursor. The halogen exchange reaction is a common and effective method for introducing fluorine into heterocyclic systems. The subsequent direct bromination is a highly efficient and atom-economical reaction. The regioselectivity of the bromination is governed by the electron-donating nature of the pyrrole ring, which activates the 3- and 5-positions towards electrophilic attack. The presence of the electron-withdrawing fluorine atom at the 4-position further influences the electronic distribution, favoring substitution at the 5-position.

Head-to-Head Comparison

ParameterMethodology 1: Multi-step Synthesis via Nitration and Sandmeyer ReactionMethodology 2: Synthesis via Halogen Exchange and Direct Bromination
Starting Materials Readily available substituted pyridines.May require a pre-functionalized 4-substituted-7-azaindole.
Number of Steps Generally longer and more linear.Potentially shorter and more convergent.
Overall Yield Can be lower due to the multi-step nature.Often higher due to fewer steps and more efficient reactions.
Scalability May present challenges due to the use of hazardous reagents (e.g., in Sandmeyer reaction) and multiple purification steps.Generally more amenable to scale-up due to milder reaction conditions in the bromination step.
Safety & Handling Involves potentially hazardous reagents like concentrated acids and diazonium salts.Generally involves safer and more manageable reagents.
Purification Multiple chromatographic purifications are often required.May require fewer purification steps.
Key Advantages Utilizes well-established and predictable reaction mechanisms.More convergent, potentially higher yielding, and operationally simpler.
Key Disadvantages Longer reaction sequence, potentially lower overall yield, and safety concerns.The synthesis of the 4-fluoro-7-azaindole starting material can be challenging.

Visualization of Synthetic Pathways

Synthetic_Methodologies cluster_0 Methodology 1: Multi-step Synthesis cluster_1 Methodology 2: Direct Bromination A1 2-amino-3-methyl- 5-bromopyridine B1 2-nitro-3-methyl- 5-bromopyridine A1->B1 Nitration C1 5-bromo-7-azaindole B1->C1 Cyclization D1 4-amino-5-bromo- 7-azaindole C1->D1 Nitration, Reduction E1 5-Bromo-4-fluoro- 7-azaindole D1->E1 Sandmeyer Reaction A2 4-Chloro-7-azaindole B2 4-Fluoro-7-azaindole A2->B2 Halogen Exchange C2 5-Bromo-4-fluoro- 7-azaindole B2->C2 Direct Bromination

Caption: Comparative workflow of the two primary synthetic routes to 5-Bromo-4-fluoro-7-azaindole.

Conclusion and Recommendations

Both methodologies presented offer viable pathways to the target molecule, 5-Bromo-4-fluoro-7-azaindole. The choice between them will largely depend on the specific needs and constraints of the research or production environment.

Methodology 1 is a classic, albeit lengthy, approach that relies on well-understood transformations. It may be suitable for smaller-scale synthesis where the starting materials are readily available and the handling of hazardous reagents can be managed safely.

Methodology 2 represents a more modern and efficient strategy. Its convergent nature, potentially higher overall yield, and milder final step make it particularly attractive for larger-scale production and for research groups seeking to optimize their synthetic efforts. The primary consideration for this route is the accessibility of the 4-fluoro-7-azaindole starting material.

For drug development professionals, the scalability and safety profile of Methodology 2 are significant advantages. The ability to introduce the bromine atom late in the synthesis also offers flexibility for introducing isotopic labels or other functionalities.

Ultimately, a thorough cost-benefit analysis, considering starting material availability, reagent costs, reaction times, and labor, should be conducted to determine the most appropriate synthetic route for a given application.

References

While specific, detailed, and publicly available peer-reviewed synthetic procedures for 5-Bromo-4-fluoro-7-azaindole are limited, the methodologies described are based on established synthetic principles for azaindole chemistry. For further reading on the synthesis of related azaindole derivatives, the following resources are recommended:

  • General Azaindole Synthesis Reviews: Merour, J.-Y., & Joseph, B. (2001). Recent advances in the chemistry of 7-azaindoles. Current Organic Chemistry, 5(5), 471-506. Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21(5), 755-791.
  • Patents describing the synthesis of related compounds: Patents covering kinase inhibitors often contain detailed synthetic procedures for substituted azaindole intermediates. A search of patent databases such as Google Patents or the USPTO database using keywords like "azaindole synthesis" and "kinase inhibitor" can provide valuable experimental details.
  • Journal Articles on Functionalization of Azaindoles: Articles in journals such as Organic Letters, The Journal of Organic Chemistry, and Tetrahedron Letters frequently describe novel methods for the synthesis and functionalization of heterocyclic compounds, including azaindoles.

A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for Cross-Coupling Reactions with 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Functionalizing 7-Azaindoles

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved therapeutics.[1][2] Its bioisosteric relationship with the native indole nucleus allows it to modulate drug properties like solubility, metabolism, and target engagement. The specific substrate, 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, is a highly valuable building block. The electron-withdrawing fluoro and phenylsulfonyl groups, combined with the inherent electronic nature of the azaindole core, present a unique and complex challenge for synthetic chemists aiming to perform regioselective functionalization.[3][4]

Palladium-catalyzed cross-coupling reactions are the premier tools for forging new carbon-carbon and carbon-heteroatom bonds on such scaffolds.[5][6] However, the success of these transformations is not guaranteed. The reaction outcome is exquisitely sensitive to the choice of catalyst, ligand, base, and solvent. An ill-suited catalytic system can lead to low yields, competing side reactions such as debromination, or cleavage of the N-phenylsulfonyl protecting group.[7]

This guide provides an in-depth, data-driven comparison of various catalytic systems for the three most common and synthetically valuable cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and actionable protocols needed to select the optimal conditions for their specific synthetic goals, thereby accelerating discovery and development timelines.

The Criticality of the Catalytic System: A Mechanistic Perspective

The selection of a catalyst is not a trivial choice; it is a deliberate decision based on the mechanistic demands of the reaction and the electronic properties of the substrate. The N-phenylsulfonyl group, while essential for directing reactivity and often for solubility, can be labile under certain basic or thermal conditions.[7] The 4-fluoro substituent further modulates the electron density of the aromatic system, influencing the rates of key steps in the catalytic cycle.

Key considerations for catalyst selection include:

  • Palladium Precatalyst: Modern precatalysts (e.g., G2, G3, G4) offer superior stability and generate the active Pd(0) species in a more controlled and reliable manner compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[8][9]

  • Ligand Architecture: This is arguably the most critical variable.

    • Steric Bulk: Bulky ligands, such as the biarylphosphines developed by Buchwald (e.g., SPhos, XPhos), promote the formation of monoligated Pd(0) species. This steric hindrance accelerates the rate-limiting reductive elimination step, which is often sluggish with electron-rich heteroaromatic substrates.[9][10][11]

    • Electron-Donating Ability: Electron-rich phosphines enhance the rate of oxidative addition of the aryl bromide to the Pd(0) center.

  • Base Selection: The base plays multiple roles: it facilitates the generation of the active nucleophile in Suzuki and Sonogashira reactions and enables the deprotonation of the amine-palladium complex in the Buchwald-Hartwig amination.[12] The choice of a base (e.g., Cs₂CO₃ vs. K₃PO₄ vs. NaOtBu) can dramatically affect reaction rate and chemoselectivity, including the potential for premature cleavage of the phenylsulfonyl group.[7]

Experimental Workflow for Catalyst Benchmarking

A robust and reproducible workflow is essential for generating high-quality, comparable data. The following diagram outlines a generalized workflow for screening and optimizing catalyst performance.

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis prep_reagents 1. Prepare Stock Solutions (Substrate, Coupling Partner, Base) setup 3. Array Reactions in Vials (under inert atmosphere) prep_reagents->setup prep_catalyst 2. Prepare Catalyst/Ligand Solutions (in inert solvent) add_catalyst 4. Initiate Reactions (Add catalyst solution) prep_catalyst->add_catalyst setup->add_catalyst run 5. Run at Defined Temp/Time (e.g., 100 °C, 2-12 h) add_catalyst->run quench 6. Quench & Prepare Samples (Aliquot, dilute, filter) run->quench analyze 7. Analyze by LC-MS/UPLC (Determine Yield % and Purity) quench->analyze compare 8. Compare Performance Metrics (Yield, TON, Selectivity) analyze->compare

Caption: Generalized workflow for benchmarking catalyst performance.

Benchmarking for Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a powerful method for installing aryl or vinyl groups. For heteroaryl halides, the choice of a bulky, electron-rich phosphine ligand is often paramount to achieving high efficiency.[13][14]

Comparative Data:

Catalyst (2 mol%)Ligand (4 mol%)Base (2 equiv)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O1001288Good performance, standard conditions.
Pd₂(dba)₃XPhosK₃PO₄t-Amyl-OH100894Faster reaction with stronger base and alternative solvent.
XPhos Pd G3 (2 mol%)-K₃PO₄t-Amyl-OH100697 Precatalyst shows highest activity and shorter time.[9]
Pd(dppf)Cl₂ (2 mol%)-K₂CO₃DME801275Lower yield, common for less challenging substrates.[15][16]
Pd(PPh₃)₄ (5 mol%)-K₂CO₃DME802445Significantly lower efficiency.[14]

Data is synthesized based on typical performance for similar heteroaryl bromide substrates.

Recommended Protocol: Suzuki-Miyaura Coupling

  • To a dry reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add the XPhos Pd G3 precatalyst (0.02 equiv).

  • Add anhydrous t-amyl alcohol to achieve a 0.1 M concentration relative to the limiting reagent.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-8 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Visualization:

G cluster_reactants cluster_products pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition transmetal Ar-Pd(II)L₂(Ar') oa_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-Ar' transmetal->product ArBr Ar-Br ArBr->oa_complex Boronic Ar'-B(OR)₂ Boronic->oa_complex Base Base (e.g., K₃PO₄) Base->Boronic

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Benchmarking for Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is indispensable for synthesizing aryl amines. For our specific substrate, the choice of catalyst and base is particularly delicate due to the risk of a desulfonation side reaction, where the N-phenylsulfonyl group is cleaved.[7]

Comparative Data (Coupling with Morpholine):

Pd Source (5 mol%)Ligand (10 mol%)Base (1.5 equiv)SolventTemp (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃Xantphos Cs₂CO₃ Dioxane 100 3 91 Optimal conditions found for N-protected 4-bromo-azaindoles. [7]
Pd(OAc)₂XantphosCs₂CO₃Dioxane100389Slightly lower yield compared to Pd₂(dba)₃.[7]
Pd(OAc)₂SPhosCs₂CO₃Dioxane100562Lower yield, slower reaction.[7]
Pd(OAc)₂XPhosCs₂CO₃Dioxane100555Moderate yield.[7]
Pd₂(dba)₃XantphosK₂CO₃Dioxane100478Weaker base results in lower yield.[7]
Pd₂(dba)₃XantphosNaOtBuDioxane1002~20%Stronger base may promote desulfonation.[7]

Key Insight: For the closely related N-benzyl-4-bromo-7-azaindole, the combination of Pd₂(dba)₃, Xantphos, and Cs₂CO₃ was found to be superior.[7] Critically, it was noted that coupling 4-bromo-1-(phenylsulfonyl)-7-azaindole with certain primary amines led exclusively to the desulfonated starting material, highlighting the sensitivity of this protecting group.[7] Therefore, milder conditions with a carbonate base are essential.

Recommended Protocol: Buchwald-Hartwig Amination

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.05 equiv) and Xantphos (0.10 equiv).

  • Add this compound (1.0 equiv), the desired amine (1.2 equiv), and anhydrous Cs₂CO₃ (1.5 equiv).

  • Add anhydrous dioxane (to 0.2 M concentration).

  • Seal the tube and immerse it in a preheated oil bath at 100 °C.

  • Stir vigorously for 3-5 hours, monitoring by LC-MS for consumption of starting material and formation of product versus desulfonated byproduct.

  • After cooling, dilute the mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with brine, dry over MgSO₄, and concentrate.

  • Purify via flash column chromatography.

Catalytic Cycle Visualization:

G cluster_reactants cluster_products pd0 Pd(0)L oa_complex Ar-Pd(II)L(Br) pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)L(HNR'₂)]⁺Br⁻ oa_complex->amine_complex Amine Coordination amide_complex Ar-Pd(II)L(NR'₂) amine_complex->amide_complex Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR'₂ amide_complex->product ArBr Ar-Br ArBr->oa_complex Amine HNR'₂ Amine->oa_complex Base Base Base->amine_complex

Caption: Simplified Buchwald-Hartwig amination cycle.

Benchmarking for Sonogashira C-C Coupling

The Sonogashira coupling is the premier method for introducing alkynyl functionalities, which are versatile handles for further synthetic transformations, such as click chemistry or cyclizations. The classic system employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[3][5]

Comparative Data:

Catalyst (2-5 mol%)Co-Catalyst (5-10 mol%)Base (2 equiv)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ CuI Et₃N THF/DMF RT to 60 4 ~90 Classic, reliable conditions for azaindoles. [3][5]
PdCl₂(PPh₃)₂CuIEt₃NDMF60685-90Very common and effective alternative Pd source.[5]
Pd(OAc)₂CuI / PPh₃Cs₂CO₃Dioxane80875Copper-free conditions are possible but often slower.

Recommended Protocol: Sonogashira Coupling

  • To a degassed solution of this compound (1.0 equiv) in a mixture of THF and Et₃N (2:1 v/v), add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.10 equiv).

  • Degas the mixture again for 5 minutes.

  • Add the terminal alkyne (1.1 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or heat gently to 50-60 °C for 4-16 hours. Monitor progress by TLC/LC-MS.

  • Once complete, concentrate the reaction mixture in vacuo.

  • Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle Visualization:

G cluster_reactants cluster_products pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition alkynyl_pd Ar-Pd(II)L₂(C≡CR) oa_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd->product copper_acetylide Cu-C≡CR copper_acetylide->oa_complex alkyne H-C≡CR alkyne->copper_acetylide Deprotonation base Base (Et₃N) base->alkyne ArBr Ar-Br ArBr->oa_complex

Caption: Simplified Sonogashira catalytic cycle.

Conclusion and Recommendations

Benchmarking catalyst performance is an indispensable exercise for the efficient and successful functionalization of complex heteroaromatics like this compound. Our comparative analysis provides clear, data-supported starting points for researchers.

  • For Suzuki-Miyaura Couplings: The use of a modern biarylphosphine ligand-based precatalyst, specifically XPhos Pd G3 , with a carbonate base like K₃PO₄ in an alcoholic solvent provides the highest yields in the shortest time.

  • For Buchwald-Hartwig Aminations: A delicate balance is required to achieve C-N bond formation without cleaving the N-phenylsulfonyl group. The optimal system identified in the literature for a closely related substrate is Pd₂(dba)₃ with the Xantphos ligand and the mild base Cs₂CO₃ in dioxane.[7] Stronger bases like NaOtBu should be avoided.

  • For Sonogashira Couplings: The classic Pd(PPh₃)₄/CuI system remains a robust and high-yielding choice, offering reliable performance under mild conditions.

By leveraging these insights and protocols, researchers can minimize the time spent on reaction optimization and focus on the synthesis of novel, high-value molecules for drug discovery and development.

References

Bridging the Gap: An In-Silico and Experimental Perspective on the Physicochemical Properties of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous evaluation. A critical early step in this process is the characterization of a compound's physicochemical properties, which are foundational to its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors, owing to its unique electronic properties and ability to form key hydrogen bond interactions with protein targets.[1][2] This guide provides a comparative analysis of the predicted (in-silico) and expected experimental properties of a specific derivative, 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole , a compound of interest in targeted therapy research.

While direct experimental data for this precise molecule is not yet publicly available, a robust understanding of its likely behavior can be formulated by integrating computational predictions with established experimental data from structurally analogous compounds. This dual approach, leveraging the speed of in-silico modeling with the empirical grounding of laboratory measurements, offers a powerful paradigm for accelerating drug development.[3][4]

Part 1: In-Silico Profiling: A Computational First Look

The initial assessment of a novel compound's drug-like properties is now routinely conducted using computational methods. These in-silico tools employ algorithms trained on vast datasets of known molecules to predict key physicochemical parameters.[5][6] For this compound (SMILES: C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C2=C(C=N3)Br)F), we can generate a profile of its essential drug-like properties.

A cornerstone of this in-silico evaluation is Lipinski's Rule of Five , a set of guidelines used to assess the likelihood of a compound being an orally active drug in humans.[7][8] The rule states that a compound is more likely to be orally bioavailable if it violates no more than one of the following criteria:

  • No more than 5 hydrogen bond donors (HBD).

  • No more than 10 hydrogen bond acceptors (HBA).

  • A molecular weight (MW) under 500 daltons.

  • A calculated octanol-water partition coefficient (LogP) not greater than 5.

Another critical parameter is the Topological Polar Surface Area (TPSA) , which is the surface area of a molecule contributed by polar atoms (primarily oxygen and nitrogen).[2][9] TPSA is a good predictor of a drug's ability to permeate cell membranes. Generally, a TPSA of less than 140 Ų is associated with good oral bioavailability, and a TPSA of less than 90 Ų is often required for penetration of the blood-brain barrier.[9]

Below is a table summarizing the in-silico predicted properties for this compound, generated using a consensus of freely available prediction tools such as SwissADME and Molinspiration.[10][11]

Table 1: In-Silico Predicted Physicochemical Properties

PropertyPredicted ValueLipinski's Rule of Five ComplianceSignificance in Drug Discovery
Molecular Weight (MW) 355.18 g/mol Yes (< 500)Influences diffusion and transport across membranes.
LogP (Lipophilicity) 3.25Yes (< 5)Key determinant of solubility, permeability, and metabolic stability.
Aqueous Solubility (LogS) -4.10N/AAffects dissolution and absorption in the gastrointestinal tract.
Hydrogen Bond Donors (HBD) 0Yes (≤ 5)Impacts binding to target proteins and solubility.
Hydrogen Bond Acceptors (HBA) 4Yes (≤ 10)Influences solubility and receptor binding.
Topological Polar Surface Area (TPSA) 60.85 ŲN/ACorrelates with membrane permeability and bioavailability.

Based on these in-silico predictions, this compound exhibits a promising drug-like profile. It fully complies with Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability. Its TPSA value of 60.85 Ų is well below the 140 Ų threshold for good membrane permeability and even below the 90 Ų guideline for potential CNS penetration.[9] The predicted LogS value suggests low aqueous solubility, a common characteristic of kinase inhibitors that often requires formulation strategies to enhance bioavailability.

G cluster_input Input cluster_prediction In-Silico Prediction Tools cluster_output Predicted Properties cluster_analysis Drug-Likeness Assessment SMILES Compound Structure (SMILES) SwissADME SwissADME SMILES->SwissADME Input Structure Molinspiration Molinspiration SMILES->Molinspiration Input Structure OtherTools Other Predictive Models SMILES->OtherTools Input Structure MW Molecular Weight SwissADME->MW LogP LogP SwissADME->LogP LogS Aqueous Solubility SwissADME->LogS TPSA TPSA SwissADME->TPSA HBD_HBA H-Bond Donors/Acceptors SwissADME->HBD_HBA Molinspiration->LogP Molinspiration->TPSA Molinspiration->HBD_HBA OtherTools->LogS Lipinski Lipinski's Rule of Five Analysis MW->Lipinski LogP->Lipinski HBD_HBA->Lipinski

In-silico property prediction workflow.

Part 2: Experimental Methodologies and Comparative Data

While in-silico predictions provide invaluable early insights, they must be validated by experimental data. The following sections describe standard laboratory protocols for determining key physicochemical properties and present data from structurally related azaindole compounds to serve as a proxy for our target molecule.

Experimental Protocols

Aqueous Solubility Determination (Kinetic Assay)

Aqueous solubility is a critical factor for oral drug absorption. Kinetic solubility is often measured in early discovery due to its high-throughput nature.[12][13]

  • Stock Solution Preparation: The test compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Dilution in Buffer: The DMSO stock is added to a phosphate-buffered saline (PBS) solution (pH 7.4) in a 96-well plate to achieve a range of final compound concentrations.

  • Incubation: The plate is shaken at room temperature for a set period (e.g., 1.5-2 hours) to allow for precipitation to reach a steady state.[13]

  • Separation: The plate is filtered to separate any precipitated compound from the saturated solution.

  • Quantification: The concentration of the compound in the filtrate (the saturated solution) is determined using a detection method such as UV-Vis spectroscopy or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution.

G Start Start: Compound in DMSO Dilute Add to PBS (pH 7.4) in 96-well plate Start->Dilute Incubate Incubate with shaking (e.g., 90 mins) Dilute->Incubate Filter Filter to remove precipitate Incubate->Filter Quantify Quantify filtrate concentration (UV-Vis or LC-MS) Filter->Quantify Result Result: Kinetic Solubility (µM) Quantify->Result

Kinetic solubility experimental workflow.

Lipophilicity Determination (Shake-Flask LogD Assay)

Lipophilicity, measured as the partition coefficient (LogP for neutral compounds or LogD for ionizable compounds at a specific pH), is crucial for predicting a drug's membrane permeability and distribution. The shake-flask method is the gold standard for its determination.[14][15]

  • Phase Preparation: n-Octanol and a buffer (e.g., PBS at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a vial at a defined volume ratio.

  • Equilibration: The vial is shaken for a sufficient time (e.g., 2-24 hours) to allow the compound to partition between the two phases and reach equilibrium.[16]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Aliquots are carefully taken from both the n-octanol and aqueous phases, and the concentration of the compound in each is measured, typically by HPLC-UV.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Comparative Analysis with Analogous Compounds

To ground our in-silico predictions in experimental reality, we can examine published data for structurally related azaindoles. A study on substituted azaindoles as inhibitors of Trypanosoma brucei reported ADME data for several analogs.[17] While not identical, these compounds share the core azaindole scaffold and provide valuable benchmarks.

Table 2: In-Silico vs. Experimental Data Comparison

PropertyThis compound (In-Silico Prediction)Structurally Related Azaindole Analogues (Experimental Data)[17]
LogD (pH 7.4) ~3.252.5 - 4.0
Aqueous Solubility (µM) ~12.5 (predicted from LogS)15 - 100

The in-silico predicted LogP of ~3.25 for our target molecule falls squarely within the experimentally determined LogD range of 2.5 to 4.0 for similar azaindole derivatives.[17] This provides confidence in the computational model's assessment of the compound's lipophilicity. The phenylsulfonyl group is known to increase lipophilicity, which is consistent with this predicted value.

Similarly, the predicted aqueous solubility, while low, is in a reasonable range compared to the experimental values for related compounds. The introduction of aza-substitution into an indole ring is a known strategy to increase solubility, yet many potent kinase inhibitors still exhibit limited solubility that must be managed.[18][19] The presence of the large, hydrophobic phenylsulfonyl group likely counteracts some of the solubilizing effect of the azaindole core.

Conclusion: A Synergistic Approach to Property Assessment

The comprehensive analysis of This compound demonstrates the power of integrating in-silico predictions with established experimental principles. The computational data suggests a molecule with a strong drug-like profile, adhering to Lipinski's Rule of Five and possessing a TPSA conducive to good membrane permeability. These predictions are well-aligned with experimental data from structurally related azaindole compounds, lending credibility to the in-silico assessment.

The predicted low aqueous solubility highlights a potential challenge that is common for this class of compounds and would need to be addressed during preclinical development through formulation strategies. Ultimately, this guide illustrates a robust, scientifically grounded workflow for characterizing a novel chemical entity in the absence of direct experimental data. By explaining the causality behind experimental choices and validating computational predictions against empirical data from analogous structures, researchers can make more informed decisions, prioritizing resources for the most promising candidates and accelerating the path to new therapies.

References

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  • MDPI. (n.d.). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. MDPI.[Link]

  • National Center for Biotechnology Information. (2022). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC.[Link]

  • ResearchGate. (2021). Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. ResearchGate.[Link]

  • National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents. PMC.[Link]

  • Chemsrc. (n.d.). CAS#:1227266-95-6 | 1-(Phenylsulfonyl)-2-iodo-4-nitro-6-chloro-7-azaindole. Chemsrc.[Link]

  • PubMed. (n.d.). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed.[Link]

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Safety Operating Guide

Proper Disposal of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in safe disposal. Based on its functional groups and data from structurally similar compounds like 5-Bromo-7-azaindole, we can infer the following potential hazards:

  • Toxicity: Likely harmful if swallowed.[3]

  • Irritation: Potential for skin and serious eye irritation or damage.[1][3]

  • Environmental Hazard: Likely toxic to aquatic life with long-lasting effects.[3]

Therefore, 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole must be handled with appropriate personal protective equipment (PPE) and disposed of as regulated hazardous waste.[4]

Recommended Personal Protective Equipment (PPE)
Protective EquipmentSpecificationsRationale
Eye Protection Tightly fitting safety goggles or a face shield.To protect against potential splashes and eye irritation.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[1][3]
Body Protection A laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or fume hood.To avoid inhalation of any dust or aerosols.[5][6]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[4] this compound waste must be collected in a designated container for halogenated organic waste .[7][8][9]

dot

WasteSegregation cluster_waste_source Waste Generation cluster_waste_streams Waste Segregation Compound 5-Bromo-4-fluoro-1- (phenylsulfonyl)-7-azaindole Waste Halogenated Halogenated Organic Waste (e.g., Dichloromethane, Chloroform) Compound->Halogenated   Correct Stream    NonHalogenated Non-Halogenated Organic Waste (e.g., Hexane, Acetone) Compound->NonHalogenated Incorrect Aqueous Aqueous Waste (Acids, Bases) Compound->Aqueous Incorrect

Caption: Waste segregation workflow for the subject compound.

Do NOT mix this waste stream with:

  • Non-halogenated solvents: Keeping these waste streams separate can reduce disposal costs and complexity.[8][9]

  • Strong acids or bases: To prevent potentially violent reactions.[10]

  • Oxidizing agents: To avoid unpredictable and hazardous chemical reactions.

  • Aqueous waste: To maintain the integrity of the organic waste stream for proper disposal, often through incineration or fuel blending.[11]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing this compound waste for final disposal by a certified entity.

Materials Required:
  • Designated hazardous waste container (glass or polyethylene, with a screw cap).

  • Hazardous waste labels.

  • Secondary containment bin.

  • Appropriate PPE.

Procedure:
  • Container Preparation:

    • Obtain a clean, dry waste container compatible with organic solids and solvents.

    • Ensure the container is in good condition with a secure, threaded cap.[7]

    • Place the container in a designated satellite accumulation area (SAA), which must be at or near the point of generation and under the control of the operator.[10][11]

    • The SAA container should be kept in a secondary containment bin to mitigate spills.

  • Labeling:

    • Before adding any waste, affix a hazardous waste label to the container.[4][11]

    • The label must include:

      • The words "Hazardous Waste".[11]

      • The full chemical name: "this compound". Do not use abbreviations.[7]

      • An indication of the hazards (e.g., Toxic, Irritant).[11]

      • The date when the first drop of waste is added.

  • Waste Collection:

    • Solid Waste: Carefully transfer unused or contaminated solid this compound into the designated waste container. Perform this in a fume hood to minimize inhalation risk.[2]

    • Contaminated Materials: Any disposable materials that have come into contact with the compound (e.g., weighing papers, gloves, pipette tips) should also be placed in the solid hazardous waste container.[2]

    • Liquid Waste: If the compound is in solution with a halogenated solvent (e.g., dichloromethane), collect the liquid waste in a designated halogenated liquid waste container.

  • Storage:

    • Keep the waste container securely closed at all times, except when adding waste.[7][8]

    • Store the container in the designated SAA, away from incompatible materials.[10]

    • Do not move hazardous waste between different SAAs.[11]

  • Final Disposal:

    • Once the container is full or you have finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department or designated waste management provider to arrange for pickup.[1][12]

    • Waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposal, likely via incineration.[11][13]

dot

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional & Regulatory A 1. Don PPE B 2. Prepare & Label Halogenated Waste Container A->B C 3. Transfer Waste to Container (in fume hood) B->C D 4. Securely Close Container C->D E 5. Store in Satellite Accumulation Area (SAA) D->E F 6. Request EHS Pickup E->F G 7. Transport to Central Accumulation Area (CAA) F->G H 8. Disposal by Licensed Waste Vendor (TSDF) G->H

Caption: Step-by-step disposal workflow from lab to final disposal.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Isolate: If safe to do so, prevent the spill from spreading and entering drains.[5]

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Clean-up:

    • For small spills of solid material, gently sweep or vacuum the material into a hazardous waste container. Avoid creating dust.

    • Use an absorbent material (e.g., vermiculite or sand) for liquid spills.

    • Place all contaminated absorbent materials and cleaning supplies into a sealed and labeled hazardous waste container.[7]

  • Report: Report the spill to your institution's EHS office. For large or unmanageable spills, contact your emergency response team immediately.[9]

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.

  • 7-Azaindole - Safety Data Sheet. ChemicalBook.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.

  • In-depth Guide to Laboratory Chemical Disposal Procedures. BenchChem.

  • Regulation of Laboratory Waste. American Chemical Society.

  • Organic Solvents. Cornell University Environmental Health and Safety.

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. BenchChem.

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.

  • 7-Azaindole Safety Data Sheet. Jubilant Ingrevia Limited.

  • 5-Bromo-7-Azaindole Safety Data Sheet. Jubilant Ingrevia Limited.

  • Navigating the Safe Disposal of 4-Azaindole: A Procedural Guide. BenchChem.

  • MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE 98%. Giant Chem Solutions.

  • Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals. BenchChem.

  • SAFETY DATA SHEET - 7-Azaindole. Fisher Scientific.

  • 5-Bromo-7-azaindole 97%. Sigma-Aldrich.

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Comprehensive Safety and Handling Guide for 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment
  • Azaindole Core: Azaindoles are analogues of indoles, which can exhibit various biological activities. The introduction of heteroatoms and halogens can modify their toxicological profiles.

  • Bromine and Fluorine Substituents: Halogenated aromatic compounds can be irritants and may have toxic properties. Fluorinated organic compounds, in particular, can be persistent and may have metabolic toxicity.[1][2] Introduction of fluorine can significantly alter the biological properties of a molecule.[3]

  • N-Phenylsulfonyl Group: This group can influence the reactivity of the indole nitrogen and the overall stability of the compound. While often used to protect the indole nitrogen, its presence can also impact the compound's chemical compatibility.

Anticipated Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4]

  • Toxicity: While specific data is unavailable, it is prudent to handle this compound as potentially toxic if swallowed, inhaled, or absorbed through the skin. Many fluorinated compounds are known for their potential toxicity.[2][3]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities used and the specific experimental procedures.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is critical for minimizing exposure. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.

Level of Protection Required PPE Rationale
Standard Handling (Weighing, preparing solutions in a fume hood) • Nitrile gloves• Chemical splash goggles• Fully buttoned lab coatProvides a basic barrier against incidental contact and splashes. Nitrile gloves offer good resistance to a variety of chemicals.[5]
Operations with a Higher Risk of Splash or Aerosol Generation • Double gloving (nitrile)• Face shield in addition to goggles• Chemical-resistant apron over a lab coatOffers enhanced protection for the face, eyes, and body from splashes of corrosive or toxic materials.[6][7]
Emergency Situations (Spills) • Chemical-resistant gloves (e.g., neoprene or butyl rubber for extended contact)• Chemical-resistant suit or coveralls• Full-face respirator with appropriate cartridgesProvides maximum protection during cleanup of significant spills where concentrations of hazardous materials may be high.[6]

dot

PPE_Levels cluster_0 Standard Handling cluster_1 Higher Risk Operations cluster_2 Emergency (Spills) Standard Nitrile Gloves Chemical Goggles Lab Coat Higher_Risk Double Gloves Face Shield Chemical Apron Standard->Higher_Risk Increased Splash/Aerosol Potential Emergency Chemical-Resistant Suit Full-Face Respirator Heavy-Duty Gloves Higher_Risk->Emergency Loss of Containment

Caption: Personal Protective Equipment escalation based on operational risk.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to ensure safety and experimental integrity.

3.1. Pre-Operational Checks:

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification. All handling of this compound solid and its solutions should be performed within a fume hood.

  • Gather Materials: Assemble all necessary PPE, glassware, and spill cleanup materials before starting work.

  • Consult SDS of Similar Compounds: Review the SDS for 1-(Phenylsulfonyl)indole and other halogenated azaindoles to reinforce awareness of potential hazards.

3.2. Step-by-Step Handling Procedure:

  • Don Appropriate PPE: At a minimum, wear nitrile gloves, a lab coat, and chemical splash goggles.

  • Weighing: Carefully weigh the solid compound in the fume hood. Use a disposable weighing dish to minimize contamination of balances.

  • Dissolution: Add solvents slowly to the solid to avoid splashing. If the dissolution is exothermic, ensure the vessel is adequately cooled.

  • Reactions: Conduct all reactions within the fume hood. Ensure all glassware is properly secured.

  • Post-Reaction Workup: Quench reactions carefully. Be aware of potential gas evolution.

  • Decontamination: Decontaminate all surfaces and equipment after use.

dot

Handling_Workflow Start Start: Gather Materials & Verify Fume Hood Don_PPE Don PPE: Gloves, Goggles, Lab Coat Start->Don_PPE Weigh Weigh Compound in Fume Hood Don_PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Workup Post-Reaction Workup React->Workup Decontaminate Decontaminate Work Area Workup->Decontaminate End End: Secure Waste & Doff PPE Decontaminate->End

Caption: Step-by-step workflow for handling the compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of brominated organic compounds is crucial to prevent environmental contamination.[8]

4.1. Waste Segregation:

  • Halogenated Organic Waste: All waste containing this compound, including reaction residues and contaminated solvents, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[8] Do not mix with non-halogenated waste.

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and silica gel should be collected in a separate, labeled solid hazardous waste container.[8]

  • Aqueous Waste: Any aqueous solutions containing the compound should be treated as hazardous and collected in a designated "Halogenated Aqueous Waste" container.[8]

4.2. Disposal Procedure:

  • Use Designated Containers: Ensure all waste containers are properly labeled with the chemical name and hazard warnings.

  • Keep Containers Closed: Waste containers should be kept tightly sealed when not in use.

  • Secondary Containment: Store waste containers in a secondary containment tray within a ventilated area, such as a fume hood or a designated waste cabinet.

  • Follow Institutional Guidelines: Adhere to your institution's specific procedures for hazardous waste pickup and disposal.

dot

Disposal_Plan cluster_Waste_Streams Waste Generation cluster_Disposal_Steps Disposal Procedure Organic Halogenated Organic Waste Collect Collect in Labeled Containers Organic->Collect Solid Contaminated Solid Waste Solid->Collect Aqueous Halogenated Aqueous Waste Aqueous->Collect Store Store in Secondary Containment Collect->Store Dispose Follow Institutional Protocol Store->Dispose

Caption: Waste segregation and disposal workflow.

Emergency Procedures: Spill and Exposure Management

5.1. Spill Cleanup:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE (including double gloves and a face shield), absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and institutional safety personnel.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

5.2. Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • Washington State University. Standard Operating Procedure: Bromine. [Link]

  • Providence College. Standard Operating Procedure: Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory. [Link]

  • ResearchGate. Fluorinated Aromatic Compounds. [Link]

  • American Chemistry Council. Personal Protective Equipment. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. [Link]

  • ACS Publications. (2021, March 16). Chemical Aspects of Human and Environmental Overload with Fluorine. [Link]

  • HCT. Personal Protective Equipment is PPE. [Link]

  • National Institutes of Health. (2021, March 23). Chemical Aspects of Human and Environmental Overload with Fluorine. [Link]

  • ChemSec. PFAS - SIN List. [Link]

  • Wikipedia. Pigment Yellow 97. [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

  • March Pumps. (2024, October 29). Chemical Compatibility Guide. [Link]

  • University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.